Product packaging for Azanium;hexahydrate(Cat. No.:CAS No. 201473-53-2)

Azanium;hexahydrate

Cat. No.: B12564175
CAS No.: 201473-53-2
M. Wt: 126.13 g/mol
InChI Key: BYBVAYUUISIXJJ-UHFFFAOYSA-O
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Description

Azanium;hexahydrate is a useful research compound. Its molecular formula is H16NO6+ and its molecular weight is 126.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula H16NO6+ B12564175 Azanium;hexahydrate CAS No. 201473-53-2

Properties

CAS No.

201473-53-2

Molecular Formula

H16NO6+

Molecular Weight

126.13 g/mol

IUPAC Name

azanium;hexahydrate

InChI

InChI=1S/H3N.6H2O/h1H3;6*1H2/p+1

InChI Key

BYBVAYUUISIXJJ-UHFFFAOYSA-O

Canonical SMILES

[NH4+].O.O.O.O.O.O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Ammonium Ferrous Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium ferrous sulfate hexahydrate, commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a preferred source of ferrous ions (Fe²⁺) in analytical chemistry due to its crystalline nature and improved stability against oxidation compared to ferrous sulfate. This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium ferrous sulfate hexahydrate, including detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis of Ammonium Ferrous Sulfate Hexahydrate

The synthesis of ammonium ferrous sulfate hexahydrate is typically achieved by dissolving equimolar amounts of ferrous sulfate and ammonium sulfate in water acidified with sulfuric acid, followed by crystallization. The sulfuric acid is added to prevent the hydrolysis of the ferrous salt. The overall chemical reaction is as follows:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O

An alternative method involves the initial preparation of ferrous sulfate from iron filings and sulfuric acid.

Experimental Protocol: Synthesis from Ferrous Sulfate and Ammonium Sulfate

This protocol details the synthesis of ammonium ferrous sulfate hexahydrate from its constituent salts.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol (for washing)

Equipment:

  • Beakers (250 mL)

  • Glass rod

  • Heating mantle or hot plate

  • Funnel and filter paper

  • Crystallizing dish

  • Buchner funnel and suction flask

  • Watch glass

Procedure:

  • Weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 7.0 g) and ammonium sulfate (e.g., 3.5 g) and transfer them to a 250 mL beaker.[1]

  • Add approximately 2-3 mL of dilute sulfuric acid to the beaker to prevent the hydrolysis of ferrous sulfate.

  • In a separate beaker, heat about 20 mL of distilled water to boiling to expel any dissolved air, which can oxidize the ferrous ions.

  • Gradually add the hot distilled water to the beaker containing the salts while stirring continuously with a glass rod until the salts are completely dissolved.

  • If the solution contains any suspended impurities, filter it while hot into a clean crystallizing dish.

  • Gently heat the solution to concentrate it until the point of crystallization is reached. This can be tested by taking a drop of the solution on a glass rod and blowing on it to see if a solid crust forms.

  • Cover the crystallizing dish with a watch glass and allow it to cool slowly and undisturbed to promote the formation of large, well-defined crystals.

  • Once crystallization is complete, decant the mother liquor.

  • Wash the crystals with a small amount of cold distilled water or ethanol to remove any adhering impurities.

  • Dry the crystals by pressing them between sheets of filter paper.

Expected Yield: The yield of ferrous ammonium sulfate hexahydrate is typically high, often exceeding 80% based on the limiting reactant. The final product should be light green, monoclinic crystals.

Experimental Protocol: Synthesis from Iron Filings

This protocol outlines the synthesis starting from elemental iron.

Materials:

  • Iron filings

  • 10% Sodium carbonate solution (Na₂CO₃)

  • 3 mol/L Sulfuric acid (H₂SO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Absolute ethanol

Equipment:

  • Erlenmeyer flask

  • Evaporating dish

  • Heating apparatus (e.g., water bath)

  • Filtration apparatus

Procedure:

  • Pre-treatment of Iron Filings: Clean the iron filings by heating them with a 10% sodium carbonate solution to remove any grease or oil. Decant the alkaline solution, wash the filings with distilled water, and dry them.[2]

  • Preparation of Ferrous Sulfate Solution: Place a known mass of the cleaned iron filings in an Erlenmeyer flask and add 3 mol/L sulfuric acid in slight excess. Gently heat the mixture in a water bath until the evolution of hydrogen gas ceases.[2]

  • Filtration: While the solution is still hot, filter it to remove any unreacted iron and other solid impurities.

  • Formation of the Double Salt: Transfer the hot ferrous sulfate solution to an evaporating dish. Add a stoichiometric amount of ammonium sulfate to the solution and stir until it dissolves completely.[2]

  • Crystallization: Concentrate the solution by heating until a crystalline film appears on the surface. Allow the solution to cool slowly to facilitate the crystallization of ammonium ferrous sulfate hexahydrate.[2]

  • Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of absolute ethanol, and dry them between filter papers.

Characterization of Ammonium Ferrous Sulfate Hexahydrate

A variety of analytical techniques can be employed to characterize the synthesized ammonium ferrous sulfate hexahydrate, confirming its identity, purity, and structural properties.

Titration with Potassium Permanganate

This is a classic redox titration to determine the purity of the synthesized salt by quantifying the amount of Fe²⁺ ions. Potassium permanganate acts as a self-indicating oxidizing agent in an acidic medium.

Reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Experimental Protocol:

  • Preparation of Standard Mohr's Salt Solution: Accurately weigh a known amount of the synthesized ammonium ferrous sulfate hexahydrate (e.g., 4.9 g) and dissolve it in a 250 mL volumetric flask with distilled water containing a small amount of dilute sulfuric acid.[3] Make up the volume to the mark with distilled water.

  • Preparation of the Titration Setup: Rinse and fill a burette with the potassium permanganate (KMnO₄) solution of unknown concentration.

  • Titration: Pipette a known volume (e.g., 20 mL) of the standard Mohr's salt solution into a conical flask. Add about a test tube full of dilute sulfuric acid to the flask.

  • Slowly add the KMnO₄ solution from the burette to the conical flask with constant swirling.

  • The endpoint is reached when the colorless solution turns to a permanent light pink color.[4][5]

  • Repeat the titration until concordant readings are obtained.

  • The concentration and strength of the KMnO₄ solution can be calculated from the volume of KMnO₄ used.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of the compound. The thermal decomposition of ammonium ferrous sulfate hexahydrate occurs in several stages, involving the loss of water of crystallization, followed by the decomposition of the ammonium and sulfate groups. Studies have shown that the thermal decomposition of this double salt in a dynamic condition consists of five successive temperature stages.[6]

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystal structure of the synthesized compound. Ammonium ferrous sulfate hexahydrate is known to have a monoclinic crystal structure. Single crystal XRD can provide precise lattice parameters.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of the iron nuclei. It can provide information about the oxidation state of iron and the symmetry of the crystal lattice around the iron atom.

Data Presentation

The following tables summarize key quantitative data for ammonium ferrous sulfate hexahydrate.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula (NH₄)₂Fe(SO₄)₂·6H₂O
Molar Mass 392.14 g/mol [7]
Appearance Light green crystalline solid[8]
Crystal System Monoclinic
Density 1.86 g/cm³
Melting Point 100-110 °C (decomposes)[8]
Solubility in Water 26.9 g/100 mL at 20 °C; 73.0 g/100 mL at 80 °C[8]

Table 2: Typical Characterization Data

Characterization TechniqueParameterTypical Value/Observation
Titration with KMnO₄ Purity>99% for analytical grade
Thermal Analysis (TGA) Decomposition StagesMultiple steps, starting with dehydration above 100 °C
X-ray Diffraction (XRD) Crystal SystemMonoclinic
Mössbauer Spectroscopy Isomer Shift (δ)~1.2-1.4 mm/s (relative to α-Fe)
Quadrupole Splitting (ΔE₋)~3.0-3.3 mm/s

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of ammonium ferrous sulfate hexahydrate.

Synthesis_Workflow cluster_synthesis Synthesis of (NH₄)₂Fe(SO₄)₂·6H₂O start Start: Weigh Reactants dissolve Dissolve in Acidified Water start->dissolve heat Gentle Heating dissolve->heat filter_hot Hot Filtration (if needed) heat->filter_hot concentrate Concentrate Solution filter_hot->concentrate cool Slow Cooling & Crystallization concentrate->cool isolate Isolate Crystals (Decantation/Filtration) cool->isolate wash Wash with Ethanol isolate->wash dry Dry Crystals wash->dry product Final Product: (NH₄)₂Fe(SO₄)₂·6H₂O dry->product

Caption: Experimental workflow for the synthesis of ammonium ferrous sulfate hexahydrate.

Titration_Workflow cluster_titration Redox Titration with KMnO₄ start Prepare Standard Mohr's Salt Solution pipette Pipette Mohr's Salt Solution into Flask start->pipette setup Setup Burette with KMnO₄ titrate Titrate with KMnO₄ setup->titrate acidify Add Dilute H₂SO₄ pipette->acidify acidify->titrate endpoint Endpoint: Permanent Pink Color titrate->endpoint record Record Volume of KMnO₄ endpoint->record calculate Calculate Purity/Concentration record->calculate

Caption: Workflow for the characterization by redox titration.

References

Technical Guide: Molar Mass of Ammonium Iron(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PISCATAWAY, NJ — This document provides a detailed guide to the calculation of the molar mass for the inorganic compound Ammonium Iron(II) Sulfate Hexahydrate, also known as Mohr's salt. The chemical formula for this compound is (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who require precise calculations for experimental and developmental applications.

The molar mass of a compound is a fundamental chemical property, representing the mass of one mole of the substance. Accurate determination of this value is critical for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and quantitative analysis.

Calculation of Molar Mass

The molar mass of (NH₄)₂Fe(SO₄)₂·6H₂O is determined by summing the atomic masses of all constituent atoms in its chemical formula. The final calculated molar mass for this compound is 392.14 g/mol .[1][2][3][4]

Data Presentation: Atomic Mass Contributions

The following table summarizes the quantitative data used in the calculation of the molar mass. Atomic masses are based on standard values for each element.

ElementSymbolQuantity in FormulaAtomic Mass ( g/mol )Total Mass Contribution ( g/mol )
NitrogenN214.0128.02
HydrogenH201.008[5]20.16
IronFe155.85[6][7]55.85
SulfurS232.07[8]64.14
OxygenO1416.00[9][10][11]224.00
Total 392.17

Note: Minor variations in the final calculated value may arise from the use of atomic mass values with different numbers of significant figures. The accepted value is 392.14 g/mol .[1][2][3][4]

Methodologies

The calculation of molar mass is a theoretical determination based on the chemical formula and the standard atomic masses of the elements.

Experimental Protocol: Not Applicable

The determination of molar mass for a known compound such as (NH₄)₂Fe(SO₄)₂·6H₂O is a computational task. Experimental protocols such as mass spectrometry would be employed to determine the molar mass of an unknown substance, but are not necessary for this calculation.

Visualization of Compound Composition

The logical relationship for the summation of atomic masses to calculate the total molar mass is depicted in the following diagram.

G compound (NH₄)₂Fe(SO₄)₂·6H₂O Molar Mass: 392.14 g/mol sub_N Nitrogen (N) 2 atoms 2 x 14.01 compound->sub_N sub_H Hydrogen (H) 20 atoms 20 x 1.008 compound->sub_H sub_Fe Iron (Fe) 1 atom 1 x 55.85 compound->sub_Fe sub_S Sulfur (S) 2 atoms 2 x 32.07 compound->sub_S sub_O Oxygen (O) 14 atoms 14 x 16.00 compound->sub_O

Caption: Compositional breakdown of (NH₄)₂Fe(SO₄)₂·6H₂O.

References

An In-depth Technical Guide to the Aqueous Solubility of Mohr's Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mohr's salt (Ammonium iron(II) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) in water. This document includes quantitative solubility data at various temperatures, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts

Mohr's salt is a double salt of ferrous sulfate and ammonium sulfate, widely used in analytical chemistry as a primary standard for permanganometry and as a stable source of Fe²⁺ ions.[1] Its solubility in water is a critical parameter for its application in various scientific and industrial processes, including drug development where iron content and dissolution rates can be of significance.

When dissolved in water, Mohr's salt dissociates to yield the aquo complex [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[2][3][4] The dissolution process is influenced by temperature, with solubility generally increasing as temperature rises.[5][6] To prevent the hydrolysis of the ferrous ion and its oxidation to the ferric state, the dissolution is typically carried out in water acidified with a small amount of sulfuric acid.[2][7][8][9]

Quantitative Solubility Data

The following table summarizes the solubility of Mohr's salt in water at different temperatures. The data is presented in grams of anhydrous salt per 100 grams of water.

Temperature (°C)Solubility ( g/100 g H₂O)
017.8
2026.9
4038.5
6053.4
8073.0
100-

Data sourced from Sigma-Aldrich.

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of Mohr's salt in water.

Objective: To determine the solubility of Mohr's salt in water at various temperatures to construct a solubility curve.

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled or deionized water

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Heating and stirring plate

  • Magnetic stir bar

  • Digital thermometer with a precision of ±0.1 °C

  • Water bath

  • Analytical balance with a precision of ±0.001 g

  • Volumetric flasks and pipettes

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Methodology:

  • Preparation of Acidified Water: To prevent hydrolysis and oxidation of the ferrous ions, prepare a stock solution of acidified water by adding a small amount of dilute sulfuric acid to distilled water. The final pH of the solution should be slightly acidic.

  • Preparation of Saturated Solutions:

    • Accurately weigh a known amount of Mohr's salt and transfer it to a beaker.

    • Add a measured volume of the acidified water to the beaker.

    • Place the beaker in a constant temperature water bath set to the desired temperature.

    • Introduce a magnetic stir bar and stir the solution continuously to facilitate dissolution.

    • Add Mohr's salt in small increments until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

    • Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., 1-2 hours) with continuous stirring to ensure saturation is reached.

  • Sampling and Analysis:

    • Once equilibrium is established, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant solution using a pre-warmed pipette to avoid premature crystallization.

    • Transfer the aliquot to a pre-weighed volumetric flask and record the exact mass of the solution.

    • Determine the mass of the dissolved Mohr's salt in the aliquot. This can be achieved by evaporating the solvent in a drying oven set at a temperature below the decomposition point of the salt (decomposition starts around 100-110 °C) and weighing the remaining solid. Alternatively, the concentration of Fe²⁺ ions can be determined by titration with a standardized potassium permanganate solution.

  • Data Calculation:

    • Calculate the mass of water in the aliquot by subtracting the mass of the dissolved Mohr's salt from the total mass of the solution aliquot.

    • Express the solubility in grams of Mohr's salt per 100 grams of water using the following formula: Solubility = (mass of dissolved Mohr's salt / mass of water) x 100

  • Repeat for Different Temperatures: Repeat the entire procedure at various temperatures (e.g., 0, 20, 40, 60, and 80 °C) to obtain a set of solubility data points.

  • Constructing the Solubility Curve: Plot the calculated solubility ( g/100 g H₂O) on the y-axis against the corresponding temperature (°C) on the x-axis to generate the solubility curve for Mohr's salt.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Mohr's salt.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_analysis Sampling & Analysis cluster_results Data Processing prep_water Prepare Acidified Water add_water Add Acidified Water to Salt prep_water->add_water prep_salt Weigh Mohr's Salt prep_salt->add_water heat_stir Heat and Stir at Constant Temperature add_water->heat_stir saturate Achieve Saturation (Excess Solid Present) heat_stir->saturate equilibrate Equilibrate for 1-2 hours saturate->equilibrate sample Withdraw Supernatant equilibrate->sample weigh_sample Weigh Aliquot sample->weigh_sample determine_mass Determine Mass of Dissolved Salt weigh_sample->determine_mass calculate Calculate Solubility determine_mass->calculate repeat_temp Repeat for Different Temperatures calculate->repeat_temp repeat_temp->heat_stir plot Plot Solubility Curve repeat_temp->plot

Caption: Experimental workflow for determining the solubility of Mohr's salt.

References

Unraveling the Thermal Degradation of Ammonium Iron(II) Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, a compound of significant interest in various scientific and industrial applications. Understanding its thermal behavior is crucial for its use in areas such as solid-state chemistry, materials science, and as a precursor in the synthesis of iron-based catalysts and nanoparticles. This document provides a comprehensive overview of its decomposition pathway, supported by quantitative data, detailed experimental protocols, and a visual representation of the decomposition process.

Core Findings: A Multi-Stage Decomposition Process

The thermal decomposition of ammonium iron(II) sulfate hexahydrate in an air atmosphere is a complex, multi-stage process. The compound does not decompose directly to its final products but rather undergoes a series of transformations involving dehydration, the release of ammonia, and the breakdown of sulfate ions, ultimately yielding iron(III) oxide as the final solid residue.

The process can be broadly categorized into the following key stages:

  • Dehydration: The initial phase of decomposition involves the loss of the six molecules of water of hydration. This process typically occurs in overlapping steps.

  • Deammoniation and Oxidation: Following dehydration, the ammonium ions decompose, releasing ammonia gas. Concurrently, the iron(II) ions begin to oxidize to iron(III).

  • Sulfate Decomposition: At higher temperatures, the sulfate groups break down, releasing sulfur dioxide and sulfur trioxide.

  • Formation of Iron Oxide: The final stage is the formation of the stable iron(III) oxide.

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages of the thermal decomposition of ammonium iron(II) sulfate hexahydrate, including the approximate temperature ranges and the corresponding theoretical and observed mass losses. These values are compiled from thermogravimetric analysis (TGA) data reported in various studies. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Decomposition StageTemperature Range (°C)Intermediate/Final ProductsTheoretical Mass Loss (%)Gaseous Products
Dehydration (loss of 6 H₂O)100 - 250(NH₄)₂Fe(SO₄)₂27.56H₂O
Deammoniation & Oxidation250 - 450Fe₂(SO₄)₃, (NH₄)Fe(SO₄)₂9.20 (for 2NH₃)NH₃, H₂O
Sulfate Decomposition450 - 700Fe₂O₃40.82 (for 2SO₃)SO₂, SO₃
Overall Decomposition 100 - 700 Fe₂O₃ 77.58 H₂O, NH₃, SO₂, SO₃

Visualizing the Decomposition Pathway

The sequential nature of the thermal decomposition of ammonium iron(II) sulfate hexahydrate can be effectively visualized as a signaling pathway. The following diagram, generated using Graphviz, illustrates the key intermediates and transformations.

ThermalDecomposition A (NH₄)₂Fe(SO₄)₂·6H₂O B (NH₄)₂Fe(SO₄)₂ A->B 100-250°C -6H₂O C Intermediate Sulfates (e.g., (NH₄)Fe(SO₄)₂) B->C 250-450°C -NH₃, Oxidation D Fe₂(SO₄)₃ C->D >400°C E Fe₂O₃ D->E 450-700°C -SO₂, SO₃

Figure 1: Thermal decomposition pathway of ammonium iron(II) sulfate hexahydrate.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The following protocol outlines a standard procedure for the thermal analysis of ammonium iron(II) sulfate hexahydrate using a simultaneous TGA/DTA instrument.

1. Instrumentation and Materials:

  • Simultaneous Thermogravimetric Analyzer with Differential Thermal Analysis capability (TGA/DTA).

  • High-purity alumina or platinum crucibles.

  • Microbalance for accurate sample weighing.

  • Ammonium iron(II) sulfate hexahydrate sample (analytical grade).

  • Inert gas (e.g., Nitrogen or Argon) and an oxidizing gas (e.g., synthetic air) supply with flow controllers.

2. Sample Preparation:

  • Ensure the ammonium iron(II) sulfate hexahydrate sample is finely powdered and homogeneous to ensure uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. Record the exact weight.

3. TGA/DTA Instrument Setup and Calibration:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Indium and other standard materials can be used for temperature calibration.

  • Set the purge gas to synthetic air at a constant flow rate, typically 20-50 mL/min, to ensure an oxidative atmosphere. An inert atmosphere (e.g., nitrogen) can be used for comparison to study the effect of oxygen on the decomposition process.

4. Experimental Program:

  • Heating Program:

    • Equilibrate the sample at 30°C for 10 minutes.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used to achieve better resolution of overlapping decomposition steps.

  • Data Acquisition:

    • Record the sample mass (TGA), the rate of mass change (DTG), and the differential temperature (DTA) as a function of temperature.

5. Data Analysis:

  • TGA Curve: Analyze the TGA curve to identify the temperature ranges of mass loss. Determine the percentage mass loss for each distinct step.

  • DTG Curve: Use the derivative of the TGA curve (DTG) to precisely determine the temperatures of the maximum rates of decomposition for each step.

  • DTA Curve: Analyze the DTA curve to identify endothermic and exothermic events. Dehydration and decomposition processes are typically endothermic, while oxidative processes can be exothermic.

  • Intermediate and Final Product Identification: Correlate the observed mass losses with the theoretical mass losses for the proposed decomposition reactions to identify the intermediate and final products. Further characterization of the residues at different temperatures using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is recommended for unambiguous identification.

Conclusion

The thermal decomposition of ammonium iron(II) sulfate hexahydrate is a well-defined, multi-step process that can be effectively characterized using thermal analysis techniques. This guide provides the foundational knowledge, quantitative data, and a detailed experimental framework for researchers and scientists to investigate and utilize the thermal properties of this versatile compound. A thorough understanding of its decomposition pathway is paramount for controlling the synthesis of desired iron-based materials and for ensuring its appropriate handling and application in various fields.

Ferrous Ammonium Sulfate Hexahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Ferrous ammonium sulfate hexahydrate, widely known in the scientific community as Mohr's salt, is a double salt of significant importance in analytical chemistry, research, and various industrial applications.[1][2][3][4] Its stability against oxidation, compared to ferrous sulfate, makes it a preferred primary standard in volumetric analysis, particularly in redox titrations.[4][5] This guide provides a detailed overview of its chemical properties, a standard experimental protocol for its synthesis, and its applications in modern research.

Core Chemical Identity

The chemical formula for ferrous ammonium sulfate hexahydrate is (NH₄)₂Fe(SO₄)₂·6H₂O .[1][2][6] It is a hydrated double salt consisting of ferrous sulfate and ammonium sulfate.[2][4] This compound is also referred to as ammonium iron(II) sulfate hexahydrate or Mohr's salt.[2][6] The presence of ammonium ions in the crystal lattice contributes to its enhanced stability by making solutions slightly acidic, which slows the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[4]

Physicochemical Properties

Ferrous ammonium sulfate hexahydrate is a pale green or blue-green crystalline solid.[1][2][6][7] It is readily soluble in water but insoluble in ethanol and acetone.[2] The quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula (NH₄)₂Fe(SO₄)₂·6H₂O[1][2][6]
Molar Mass 392.14 g/mol [2][6][8][9]
Appearance Light green to blue-green crystals or powder[1][2][6][7]
Melting Point 100 °C (with decomposition)[2][6][7]
Solubility in Water 269 g/L at 20 °C[10][11][12]
Specific Gravity 1.864[6][11]
pH 3-5 (in a 50 g/L aqueous solution at 20 °C)[2][10]
CAS Number 7783-85-9[2][6]

Experimental Protocol: Synthesis of Ferrous Ammonium Sulfate Hexahydrate

The synthesis of Mohr's salt is a common laboratory procedure that involves the crystallization from an equimolar solution of ferrous sulfate and ammonium sulfate.[2][13][14] The addition of a small amount of sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt and subsequent oxidation.[13][14]

Materials:

  • Hydrated Ferrous Sulfate (FeSO₄·7H₂O)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Beakers

  • Glass Rod

  • Heating Apparatus (e.g., sand bath or water bath)

  • Funnel and Filter Paper

  • Crystallizing Dish

Procedure:

  • Preparation of Equimolar Solutions: Weigh out equimolar quantities of hydrated ferrous sulfate and ammonium sulfate. For instance, use 7 g of ferrous sulfate and 3.5 g of ammonium sulfate.[13]

  • Dissolution: In a beaker, dissolve the weighed salts in distilled water containing a small amount of dilute sulfuric acid. The acid helps to prevent the hydrolysis of ferrous sulfate.[13]

  • Heating: Gently warm the solution while stirring to ensure all the salts are completely dissolved and to obtain a clear solution.[13] Avoid excessive heating to prevent the oxidation of Fe²⁺ to Fe³⁺, which is indicated by a yellow coloration.[13]

  • Filtration: If any suspended impurities are present, filter the hot solution into a clean crystallizing dish.[13]

  • Concentration: Gently heat the clear filtrate to concentrate it until the point of crystallization is reached. This is typically identified when a thin crystalline film forms on the surface of the solution.[15]

  • Crystallization: Cover the dish and set it aside to cool slowly and undisturbed. This allows for the formation of well-defined, light green crystals of ferrous ammonium sulfate hexahydrate.[13][14]

  • Isolation and Drying: Once crystallization is complete, decant the mother liquor. Wash the crystals with a small amount of cold distilled water and then dry them between sheets of filter paper.[13]

Logical Workflow for Synthesis

SynthesisWorkflow cluster_materials Starting Materials cluster_process Process Steps cluster_product Final Product FeSO4 Ferrous Sulfate Dissolve Dissolve in Acidified Water FeSO4->Dissolve NH42SO4 Ammonium Sulfate NH42SO4->Dissolve H2SO4 Dilute H₂SO₄ H2SO4->Dissolve H2O Distilled Water H2O->Dissolve Heat Gentle Heating Dissolve->Heat Ensure complete dissolution Filter Hot Filtration Heat->Filter Remove impurities Concentrate Concentrate Solution Filter->Concentrate Reach crystallization point Cool Slow Cooling & Crystallization Concentrate->Cool Isolate Isolate & Dry Crystals Cool->Isolate MohrsSalt Ferrous Ammonium Sulfate Hexahydrate Crystals Isolate->MohrsSalt

Caption: Workflow for the laboratory synthesis of Mohr's salt.

Applications in Research and Development

Ferrous ammonium sulfate hexahydrate is a versatile reagent with numerous applications in research and drug development:

  • Analytical Chemistry: It is a primary standard for the standardization of oxidizing agents like potassium permanganate and potassium dichromate in redox titrations.[5][12]

  • Radiation Dosimetry: It is used in the Fricke dosimeter to measure high doses of gamma radiation.[5][7][11]

  • Material Science: The compound serves as a precursor in the synthesis of iron-based nanomaterials, such as iron oxide nanoparticles.[3][5] These materials have applications in catalysis, drug delivery, and magnetic storage.[5]

  • Biochemical Research: It is used as a stable source of ferrous ions in studies of biochemical pathways and for in vitro building of iron-sulfur clusters.[3][7][9]

  • Environmental Science: Researchers have explored its use as an iron source to promote the growth of denitrifying bacteria for the bioremediation of nitrate-contaminated water.[5]

References

An In-depth Technical Guide to the Discovery and History of Mohr's Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, history, and fundamental properties of Mohr's salt. It is intended to serve as a technical resource, offering detailed experimental protocols and clearly presented data for easy reference.

Introduction: A Stable Source of Ferrous Ions

Mohr's salt, known systematically as ammonium iron(II) sulfate hexahydrate, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2][3][4] It is a compound of significant historical and practical importance in chemistry, particularly in the field of analytical chemistry.[5][6] The salt is named after the renowned 19th-century German chemist, Karl Friedrich Mohr.[2][4][5][6] What distinguishes Mohr's salt from its constituent, ferrous sulfate, is its remarkable stability against oxidation, especially in the solid state. This property made it an invaluable reagent in the development of volumetric analysis, a field to which its discoverer made substantial contributions.

The Discovery and Historical Context

The discovery of Mohr's salt is intrinsically linked to the pioneering work of Karl Friedrich Mohr (1806-1879) in the mid-19th century. A skilled pharmacist and chemist, Mohr was instrumental in advancing the techniques of volumetric analysis (titration). His seminal textbook, Lehrbuch der chemisch-analytischen Titrirmethode (Instructional Book of Titration Methods in Analytical Chemistry), published in 1855, was a landmark publication that standardized many of the titration methods still in use today. One source suggests that Mohr first synthesized the salt in 1855.[2]

The primary motivation for the preparation of this double salt was the need for a stable and reliable primary standard for titrations involving oxidizing agents. Ferrous sulfate, while a readily available source of Fe²⁺ ions, is prone to oxidation to ferric (Fe³⁺) ions by atmospheric oxygen, both in solid form and in solution. This instability introduces significant errors in quantitative analysis. Mohr's innovation was the creation of a double salt that retained the desired reactivity of the ferrous ion while exhibiting significantly enhanced stability. This stability arises from the specific crystal structure of the double salt.

Physicochemical Properties of Mohr's Salt

Mohr's salt is a light green crystalline solid.[3][7] Its properties have been well-characterized and are summarized in the table below.

PropertyValue
Chemical Formula (NH₄)₂Fe(SO₄)₂·6H₂O
Molar Mass 392.13 g/mol [1]
Appearance Light green crystalline solid[3][7]
Crystal System Monoclinic
Density 1.86 g/cm³[1][4]
Solubility in Water 269 g/L at 20 °C[1][4]
Melting Point Decomposes upon heating

Historical Experimental Protocol for the Synthesis of Mohr's Salt

The following protocol is a reconstruction of the method that would have been used for the synthesis of Mohr's salt in the mid-19th century, based on the available literature and knowledge of the laboratory practices of the era.

Objective: To prepare crystalline ammonium iron(II) sulfate hexahydrate (Mohr's Salt) from ferrous sulfate and ammonium sulfate.

Materials:

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

Apparatus:

  • Beakers

  • Glass stirring rod

  • Bunsen burner or spirit lamp

  • Tripod stand with wire gauze

  • Crystallizing dish

  • Funnel

  • Filter paper

Procedure:

  • Dissolution of Salts: In a beaker, an equimolar quantity of hydrated ferrous sulfate is dissolved in a minimal amount of distilled water to which a small amount of dilute sulfuric acid has been added. The addition of acid is crucial to prevent the hydrolysis of the ferrous salt. In a separate beaker, an equimolar amount of ammonium sulfate is dissolved in distilled water.

  • Mixing and Concentration: The two solutions are then mixed in a larger beaker or a crystallizing dish. The mixture is gently heated over a Bunsen burner or spirit lamp to concentrate the solution. Care is taken not to boil the solution vigorously to avoid excessive oxidation of the ferrous ions.

  • Crystallization: Once the solution is sufficiently concentrated, it is set aside to cool slowly. As the solution cools, light green crystals of Mohr's salt will begin to form. Slow cooling promotes the growth of larger, well-defined crystals.

  • Isolation and Drying: The crystals are separated from the mother liquor by filtration. The collected crystals are then washed with a small amount of cold distilled water to remove any adhering impurities. The purified crystals are then dried on filter paper at room temperature.

Logical Relationships in the Discovery of Mohr's Salt

The following diagram illustrates the logical flow and key relationships that led to the discovery and importance of Mohr's salt.

Mohr_Salt_Discovery cluster_Context 19th Century Analytical Chemistry cluster_Mohr Karl Friedrich Mohr's Contribution cluster_Result Outcome Volumetric_Analysis Advancement of Volumetric Analysis (Titration) Need_Standard Need for a Stable and Reliable Primary Standard Volumetric_Analysis->Need_Standard drives Problem Instability of Ferrous Sulfate (Oxidation of Fe²⁺ to Fe³⁺) Need_Standard->Problem Mohr Karl Friedrich Mohr Textbook "Lehrbuch der chemisch-analytischen Titririmethode" (1855) Mohr->Textbook publishes Mohr->Problem recognizes Solution Synthesis of a Double Salt Problem->Solution leads to Mohrs_Salt Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O) Solution->Mohrs_Salt results in Properties Properties: - Stability against oxidation - Crystalline solid - Reliable source of Fe²⁺ Mohrs_Salt->Properties exhibits Properties->Volumetric_Analysis enables accurate

Caption: The Discovery of Mohr's Salt.

References

The Stability of Ferrous Ammonium Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferrous ammonium sulfate (FAS), also known as Mohr's salt, is a double salt of ferrous sulfate and ammonium sulfate with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a widely used laboratory reagent, particularly in analytical chemistry, due to its enhanced stability compared to ferrous sulfate. This technical guide provides a comprehensive literature review on the stability of ferrous ammonium sulfate, summarizing key quantitative data, detailing experimental protocols for stability assessment, and outlining the primary degradation pathways.

Factors Influencing the Stability of Ferrous Ammonium Sulfate

The stability of ferrous ammonium sulfate is influenced by several environmental factors, both in its solid crystalline form and in aqueous solutions. The primary degradation pathway is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺).

In the solid state , the main factors affecting stability are:

  • Temperature: Elevated temperatures can lead to the loss of water of hydration and eventually thermal decomposition.

  • Light: Exposure to light can promote the oxidation of the ferrous ion.[1]

  • Humidity: Ferrous ammonium sulfate is deliquescent, meaning it can absorb moisture from the air, which can accelerate degradation.[1]

In aqueous solutions , the stability is primarily governed by:

  • pH: The rate of oxidation of ferrous ions is highly dependent on the pH of the solution. Oxidation is significantly slower in acidic conditions.[2][3][4][5]

  • Dissolved Oxygen: The presence of dissolved oxygen in the solvent is a prerequisite for the oxidation of Fe²⁺.

  • Light: As with the solid state, light can accelerate the oxidation process in solution.

Quantitative Stability Data

While much of the literature describes the stability of ferrous ammonium sulfate qualitatively, some quantitative data is available, particularly concerning its thermal decomposition and the kinetics of its oxidation in aqueous solutions.

Table 1: Thermal Decomposition of Solid Ferrous Ammonium Sulfate
Temperature Range (°C)ObservationResulting Products
> 100Loss of water of hydrationFe(NH₄)₂(SO₄)₂·nH₂O (where n < 6)
100 - 110Decomposition beginsAnhydrous salt and loss of some ammonia
~290Formation of anhydrous alum(NH₄)Fe(SO₄)₂

Note: The exact temperatures and products of thermal decomposition can vary depending on the heating rate and atmospheric conditions.

Table 2: Kinetic Data for Aqueous Fe(II) Oxidation

The oxidation of aqueous Fe(II) to Fe(III) by dissolved oxygen can be described by the following rate equation, which demonstrates a strong dependence on pH:

-d[Fe²⁺]/dt = k[Fe²⁺][O₂]

The overall rate is significantly influenced by the speciation of Fe(II) at different pH values. A model for the spontaneous oxidation of Fe(II) provides the following composite rate equation[3][5]:

-d[Fe(II)]/dt = (6 x 10⁻⁵)[Fe²⁺] + (1.7)[Fe(OH)⁺] + (4.3 x 10⁵)[Fe(OH)₂⁰]

This equation highlights that the hydroxylated species of Fe(II), which become more prevalent at higher pH, are oxidized much more rapidly than the aquated Fe²⁺ ion that dominates in acidic solutions.[3][5]

Experimental Protocols for Stability Assessment

A comprehensive stability study of ferrous ammonium sulfate should evaluate its integrity under various stress conditions. The following are key experimental protocols that can be adapted from the literature.

Stability-Indicating Assay Method

A crucial component of any stability study is a validated analytical method that can accurately quantify the amount of the active species (Fe²⁺) and distinguish it from its degradation products (primarily Fe³⁺).

Methodology: Redox Titration

A common and reliable method for determining the Fe²⁺ content is redox titration with a strong oxidizing agent such as ceric ammonium sulfate or potassium permanganate.

  • Preparation of Ferrous Ammonium Sulfate Solution: Accurately weigh a sample of ferrous ammonium sulfate and dissolve it in deoxygenated, dilute sulfuric acid (e.g., 0.5 M H₂SO₄) to prevent immediate oxidation.[6]

  • Titration: Titrate the prepared solution with a standardized solution of a strong oxidizing agent (e.g., 0.1 M Ceric Ammonium Sulfate).[6]

  • Indicator: An appropriate redox indicator, such as ferroin, is used to determine the endpoint of the titration. The color change from red to pale blue indicates the complete oxidation of Fe²⁺ to Fe³⁺.[6]

  • Calculation: The percentage of Fe²⁺ in the sample can be calculated based on the volume and concentration of the titrant used.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop and validate stability-indicating methods.

3.2.1. Thermal Stability

  • Protocol:

    • Place accurately weighed samples of solid ferrous ammonium sulfate in open containers.

    • Expose the samples to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period.

    • At specified time points, withdraw samples and analyze the Fe²⁺ content using the stability-indicating assay.

    • Monitor for physical changes such as color change, melting, and loss of water of hydration (gravimetrically).

3.2.2. Photostability

  • Protocol:

    • Expose solid samples of ferrous ammonium sulfate to a light source capable of emitting a combination of visible and ultraviolet light, as specified in ICH guideline Q1B.[7]

    • A control sample should be shielded from light to differentiate between light-induced and thermal degradation.

    • Analyze the Fe²⁺ content of both the exposed and control samples at various time intervals.

3.2.3. Humidity Stress Testing

  • Protocol:

    • Place solid samples of ferrous ammonium sulfate in controlled humidity chambers at various relative humidity (RH) levels (e.g., 50% RH, 75% RH, 90% RH).

    • Maintain a constant temperature during the study.

    • At predetermined time points, analyze the samples for Fe²⁺ content and observe any physical changes, such as deliquescence.

3.2.4. pH Stability of Aqueous Solutions

  • Protocol:

    • Prepare solutions of ferrous ammonium sulfate in a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8).

    • Store these solutions at a constant temperature, protected from light.

    • Periodically, take aliquots from each solution and determine the Fe²⁺ concentration using the stability-indicating assay.

    • Plot the concentration of Fe²⁺ versus time for each pH to determine the degradation kinetics.

Visualization of Degradation Pathways and Experimental Workflows

Degradation Pathway of Ferrous Ammonium Sulfate

Figure 1: Primary Degradation Pathway of Ferrous Ammonium Sulfate cluster_factors Influencing Factors FAS Ferrous Ammonium Sulfate (NH₄)₂Fe(SO₄)₂·6H₂O (Fe²⁺) Fe3 Ferric Species (e.g., Fe(OH)(H₂O)₅²⁺, Fe₂(SO₄)₃) (Fe³⁺) FAS->Fe3 Oxidation O2 Oxygen (O₂) O2->Fe3 H2O Water / Humidity H2O->Fe3 Light Light (hν) Light->Fe3 Heat Heat (Δ) Heat->Fe3 pH High pH pH->Fe3

Caption: Primary Degradation Pathway of Ferrous Ammonium Sulfate

Experimental Workflow for Stability Testing

Figure 2: Experimental Workflow for FAS Stability Study cluster_stress Forced Degradation Studies start Start: Obtain FAS Sample initial_analysis Initial Analysis: - Fe²⁺ content (Titration) - Physical appearance start->initial_analysis thermal Thermal Stress initial_analysis->thermal humidity Humidity Stress initial_analysis->humidity ph_solution pH Stress (Solution) initial_analysis->ph_solution sampling Periodic Sampling thermal->sampling photo Photostability photo->sampling humidity->sampling ph_solution->sampling analysis Analysis: - Fe²⁺ content - Physical changes - Degradation products sampling->analysis data Data Analysis: - Degradation kinetics - Shelf-life estimation analysis->data end End: Stability Report data->end initial_g_stress initial_g_stress initial_g_stress->photo

References

Methodological & Application

Application Notes and Protocols: Preparation of a Standard Solution of Mohr's Salt for Titration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mohr's salt, scientifically known as ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of ferrous sulfate and ammonium sulfate.[1][2] It is a highly stable crystalline solid that is resistant to oxidation by air, making it an excellent primary standard in volumetric analysis, particularly for standardizing oxidizing agents in redox titrations.[2][3] Unlike ferrous sulfate, which is prone to oxidation, Mohr's salt provides a reliable source of Fe²⁺ ions, ensuring accuracy in analytical procedures.[2] The preparation of its standard solution requires specific conditions, primarily the addition of dilute sulfuric acid, to prevent hydrolysis and oxidation of the ferrous ions.[2][4][5][6]

Properties of Mohr's Salt

Mohr's salt possesses distinct physical and chemical properties that make it suitable as a primary standard.

PropertyValueReferences
Chemical Formula (NH₄)₂Fe(SO₄)₂·6H₂O[1][2][7]
Molar Mass 392.14 g/mol [7][8][9]
Appearance Light green or bluish-green crystalline solid[7][9]
Crystal Structure Monoclinic[9][10]
Density 1.86 g/cm³[7][9]
Solubility in Water 269 g/L at 20 °C[7][9]
Stability Stable in air, less prone to oxidation than ferrous sulfate[2][3]

Experimental Protocols

Principle of Preparation

The preparation of a standard solution of Mohr's salt is based on dissolving a precisely weighed amount of the high-purity solid in a fixed volume of solvent. A key aspect of this procedure is the addition of dilute sulfuric acid. The acid serves two critical purposes:

  • Prevents Hydrolysis: It prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution.[4][5]

  • Inhibits Oxidation: The acidic medium helps to prevent the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by atmospheric oxygen, which would alter the concentration of the solution and lead to inaccurate titration results.[4][5][6]

Materials and Apparatus
  • Chemicals:

    • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

    • Dilute Sulfuric Acid (H₂SO₄)

    • Distilled Water

  • Apparatus:

    • Analytical balance

    • Weighing bottle or watch glass[8]

    • Beaker

    • Glass funnel[8]

    • Volumetric flask (e.g., 250 mL)[8]

    • Wash bottle

    • Glass rod

Protocol for Preparing a 0.05 M Standard Solution (250 mL)

This protocol details the steps to prepare 250 mL of a 0.05 M (or N/20) standard solution of Mohr's salt.[8][11]

Step 1: Calculation of Required Mass First, calculate the mass of Mohr's salt required.

  • Molar Mass of Mohr's Salt: 392.14 g/mol [8]

  • Desired Molarity: 0.05 mol/L

  • Volume of Solution: 250 mL (0.250 L)

Mass = Molarity × Molar Mass × Volume Mass = 0.05 mol/L × 392.14 g/mol × 0.250 L = 4.90175 g

Therefore, approximately 4.9 g of Mohr's salt is needed.[8][11][12]

Step 2: Weighing the Mohr's Salt

  • Place a clean, dry weighing bottle or watch glass on the analytical balance and tare it.

  • Accurately weigh out approximately 4.9 g of Mohr's salt.[8] Record the exact mass to four decimal places.

Step 3: Dissolving the Salt

  • Place a glass funnel into the neck of a 250 mL volumetric flask.

  • Carefully transfer the weighed Mohr's salt through the funnel into the flask.[8]

  • Rinse the weighing bottle and the funnel with a small amount of distilled water to ensure all the salt is transferred into the flask.[11]

  • Add approximately 5-10 mL of dilute sulfuric acid to the flask.[12] This provides the necessary acidic medium.

  • Add about 100 mL of distilled water to the flask.

Step 4: Making up the Solution

  • Gently swirl the flask to dissolve the Mohr's salt completely.[4]

  • Once the solid is fully dissolved, carefully add distilled water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[11]

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Application in Redox Titration

The prepared standard solution of Mohr's salt is primarily used to determine the concentration of oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[2]

  • Titration with Potassium Permanganate (KMnO₄): In an acidic medium, the permanganate ion (MnO₄⁻) oxidizes the ferrous ion (Fe²⁺) from Mohr's salt. KMnO₄ acts as a self-indicator; the endpoint is reached when a permanent pale pink color appears in the solution, signifying the complete consumption of Fe²⁺ ions.[8][12][13]

    • Overall Reaction: 2KMnO₄ + 10(NH₄)₂Fe(SO₄)₂·6H₂O + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 10(NH₄)₂SO₄ + 68H₂O[8]

    • Ionic Equation: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[13]

  • Titration with Potassium Dichromate (K₂Cr₂O₇): The dichromate ion (Cr₂O₇²⁻) also oxidizes Fe²⁺ in an acidic medium. This titration requires an internal indicator, such as N-phenylanthranilic acid, which changes color at the endpoint.[14]

    • Ionic Equation: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Mandatory Visualizations

PreparationWorkflow cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_finalize Step 3: Finalization start Start weigh Accurately weigh ~4.9g of Mohr's Salt start->weigh transfer Transfer salt to 250 mL volumetric flask weigh->transfer add_acid Add ~5-10 mL dilute H₂SO₄ transfer->add_acid add_water Add ~100 mL distilled water add_acid->add_water dissolve Swirl to dissolve add_water->dissolve makeup Make up to 250 mL mark with distilled water dissolve->makeup homogenize Stopper and invert to homogenize makeup->homogenize end Standard Solution Ready (0.05 M) homogenize->end

Caption: Workflow for preparing a 0.05 M standard solution of Mohr's salt.

LogicalRelationship cluster_reactants Reactants cluster_process Process cluster_outcome Outcome mohr Standard Mohr's Salt Solution (Primary Standard, known conc.) titration Redox Titration mohr->titration Reducing Agent (Fe²⁺ → Fe³⁺) titrant Oxidizing Agent Solution (e.g., KMnO₄, K₂Cr₂O₇) (Secondary Standard, unknown conc.) titrant->titration Oxidizing Agent (e.g., MnO₄⁻ → Mn²⁺) standardization Standardization of Oxidizing Agent titration->standardization Determines accurate concentration

Caption: Logical relationship in the titration of an oxidizing agent with Mohr's salt.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Handle dilute sulfuric acid with care, as it is corrosive.

  • Avoid inhaling any chemical dust.

  • If any chemical comes into contact with skin or eyes, rinse immediately with plenty of water.[15]

  • Ensure all glassware is cleaned thoroughly with distilled water before use to avoid contamination.[12]

References

Application Notes: Ammonium Iron(II) Sulfate Hexahydrate as a Primary Standard in Redox Titrations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] It is a highly stable crystalline solid that is resistant to oxidation by air, making it an excellent primary standard in analytical chemistry, particularly for the standardization of oxidizing agents in redox titrations.[1][2][3] Its high purity, known stoichiometry, and stability allow for the preparation of standard solutions of accurately known concentrations.[2] This document provides detailed protocols for the use of ammonium iron(II) sulfate hexahydrate as a primary standard for the standardization of potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) solutions, which are strong oxidizing agents widely used in pharmaceutical and chemical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of ammonium iron(II) sulfate hexahydrate is presented in the table below.

PropertyValue
Chemical Formula (NH₄)₂Fe(SO₄)₂·6H₂O[1]
Molar Mass 392.14 g/mol [4][5]
Appearance Light blue-green crystals[6]
Purity (ACS Grade) ≥99.0%[7]
Solubility in Water 269 g/L at 20 °C
pH (50 g/L solution) 3-5

Applications

The primary application of ammonium iron(II) sulfate hexahydrate as a primary standard is in the standardization of strong oxidizing agents. This is a critical step in many quantitative analytical procedures, including:

  • Assay of drug substances: Determining the purity of active pharmaceutical ingredients (APIs) that can be quantitatively oxidized.

  • Determination of impurities: Quantifying oxidizable impurities in drug products.

  • Content uniformity testing: Ensuring that the dosage form of a drug contains a consistent amount of the active ingredient.

  • Water analysis: Determining the chemical oxygen demand (COD).

Experimental Protocols

Protocol 1: Standardization of Potassium Permanganate (KMnO₄) Solution

This protocol details the procedure for standardizing a potassium permanganate solution using a standard solution of ammonium iron(II) sulfate hexahydrate. The reaction is a redox titration where the permanganate ion (MnO₄⁻) is reduced by the iron(II) ion (Fe²⁺) in an acidic medium. Potassium permanganate acts as a self-indicator, with the endpoint being the appearance of a persistent pale pink color due to the excess permanganate ions.[8][9]

Materials

  • Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), analytical grade

  • Potassium permanganate (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • Volumetric flasks (250 mL and 100 mL)

  • Burette (50 mL)

  • Pipette (20 mL)

  • Erlenmeyer flasks (250 mL)

  • Analytical balance

  • Weighing boat

  • Funnel

  • Beakers

Procedure

A. Preparation of a 0.1 N Standard Ammonium Iron(II) Sulfate Solution

  • Accurately weigh approximately 9.8 g of ammonium iron(II) sulfate hexahydrate.

  • Quantitatively transfer the weighed salt into a 250 mL volumetric flask using a funnel.

  • Add approximately 100 mL of distilled water and 5-10 mL of concentrated sulfuric acid to the flask to prevent the hydrolysis of the iron(II) salt.[10]

  • Swirl the flask to dissolve the salt completely.

  • Make up the volume to the 250 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Calculate the exact normality of the solution based on the exact weight of the salt taken.

B. Titration

  • Rinse and fill the burette with the potassium permanganate solution to be standardized. Record the initial burette reading.

  • Pipette 20 mL of the standard ammonium iron(II) sulfate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 20 mL of 1 M sulfuric acid to the Erlenmeyer flask to ensure the reaction proceeds in an acidic medium.[9]

  • Titrate the ammonium iron(II) sulfate solution with the potassium permanganate solution from the burette with constant swirling.

  • The endpoint is reached when a single drop of the potassium permanganate solution produces a permanent pale pink color in the flask.[9]

  • Record the final burette reading.

  • Repeat the titration at least three times to obtain concordant readings.

Calculations

The normality of the potassium permanganate solution can be calculated using the following equation:

N₁V₁ = N₂V₂

Where:

  • N₁ = Normality of the standard ammonium iron(II) sulfate solution

  • V₁ = Volume of the standard ammonium iron(II) sulfate solution used (mL)

  • N₂ = Normality of the potassium permanganate solution

  • V₂ = Volume of the potassium permanganate solution used (mL)

Quantitative Data Summary

ParameterValue
Molar Mass of (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 g/mol
Equivalent Weight of (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 g/eq
Typical Normality of Standard Solution 0.1 N
Reaction Stoichiometry (Fe²⁺:MnO₄⁻) 5:1[9]
Protocol 2: Standardization of Potassium Dichromate (K₂Cr₂O₇) Solution

This protocol describes the standardization of a potassium dichromate solution using a standard solution of ammonium iron(II) sulfate hexahydrate. In this redox titration, the dichromate ion (Cr₂O₇²⁻) oxidizes the iron(II) ion (Fe²⁺) in an acidic medium. An external indicator, such as N-phenylanthranilic acid, is required to detect the endpoint, which is indicated by a sharp color change from green to violet-red.[11]

Materials

  • Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), analytical grade

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • N-phenylanthranilic acid indicator solution

  • Distilled or deionized water

  • Volumetric flasks (250 mL and 100 mL)

  • Burette (50 mL)

  • Pipette (20 mL)

  • Erlenmeyer flasks (250 mL)

  • Analytical balance

  • Weighing boat

  • Funnel

  • Beakers

Procedure

A. Preparation of a 0.1 N Standard Ammonium Iron(II) Sulfate Solution

  • Follow the same procedure as described in Protocol 1, Section A.

B. Titration

  • Rinse and fill the burette with the potassium dichromate solution to be standardized. Record the initial burette reading.

  • Pipette 20 mL of the standard ammonium iron(II) sulfate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 20 mL of 1 M sulfuric acid to the Erlenmeyer flask.

  • Add 2-3 drops of N-phenylanthranilic acid indicator to the flask.

  • Titrate the ammonium iron(II) sulfate solution with the potassium dichromate solution from the burette with constant swirling.

  • The endpoint is reached when the color of the solution changes sharply from green to a persistent violet-red.[11]

  • Record the final burette reading.

  • Repeat the titration at least three times to obtain concordant readings.

Calculations

The normality of the potassium dichromate solution can be calculated using the same formula as in Protocol 1:

N₁V₁ = N₂V₂

Quantitative Data Summary

ParameterValue
Molar Mass of (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 g/mol
Equivalent Weight of (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 g/eq
Typical Normality of Standard Solution 0.1 N
Reaction Stoichiometry (Fe²⁺:Cr₂O₇²⁻) 6:1[11]

Visualizations

experimental_workflow cluster_prep Preparation of Standard Solution cluster_titration Titration Procedure cluster_calc Calculation weigh Accurately weigh Ammonium Iron(II) Sulfate dissolve Dissolve in water with H₂SO₄ weigh->dissolve transfer Quantitatively transfer to volumetric flask dissolve->transfer dilute Dilute to the mark and mix transfer->dilute pipette Pipette standard solution into flask dilute->pipette fill_burette Fill burette with oxidizing agent titrate Titrate until endpoint is reached fill_burette->titrate add_acid Add sulfuric acid (and indicator if needed) pipette->add_acid add_acid->titrate record Record volume and repeat titrate->record calculate Calculate normality of the oxidizing agent record->calculate

Caption: Experimental workflow for the standardization of an oxidizing agent.

redox_reaction cluster_reactants Reactants cluster_products Products Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation (loses e⁻) MnO4 MnO₄⁻ Mn2 Mn²⁺ MnO4->Mn2 Reduction (gains e⁻)

Caption: Redox reaction between Iron(II) and Permanganate ions.

References

Applications of Mohr's Salt in Redox Titrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mohr's salt, chemically known as ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a highly stable double salt that serves as a primary standard in analytical chemistry, particularly in redox titrations. Its resistance to atmospheric oxidation makes it a superior choice over ferrous sulfate for preparing standard solutions of Fe²⁺ ions.[1][2][3] This stability is crucial for the accurate standardization of oxidizing agents and the quantitative determination of various substances. The presence of ammonium ions in the crystal lattice contributes to this enhanced stability.[2] This document provides detailed application notes and protocols for the use of Mohr's salt in redox titrations, specifically with potassium permanganate and potassium dichromate.

Key Advantages of Mohr's Salt in Redox Titrations

  • High Purity and Stability: Mohr's salt is a crystalline solid that can be obtained in a high state of purity and is stable under normal laboratory conditions, with a long shelf life.[1][4]

  • Resistance to Oxidation: Unlike ferrous sulfate solutions which are readily oxidized by air, solutions of Mohr's salt are significantly more stable, ensuring the concentration of Fe²⁺ ions remains constant over a longer period.[1][2][3]

  • Accurate Molar Mass: It has a well-defined and high molar mass (392.14 g/mol ), which minimizes weighing errors during the preparation of standard solutions.

Application 1: Standardization of Potassium Permanganate (KMnO₄) Solution

Potassium permanganate is a strong oxidizing agent, but it is not a primary standard. Therefore, its solution must be standardized before use. Mohr's salt is an excellent primary standard for this purpose. The titration is carried out in an acidic medium, typically with dilute sulfuric acid, to prevent the formation of manganese dioxide precipitate.[5] In this reaction, MnO₄⁻ is reduced to Mn²⁺, and Fe²⁺ is oxidized to Fe³⁺.[6][7] Potassium permanganate also acts as a self-indicator; the appearance of a permanent faint pink color signals the endpoint of the titration.[5][8]

Redox Reaction Stoichiometry

The reaction between Mohr's salt and potassium permanganate in an acidic medium is a classic example of a redox reaction.[6][7]

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

Reduction Half-Reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

Overall Ionic Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Experimental Protocol

1. Preparation of Standard Mohr's Salt Solution (e.g., 0.1 M):

  • Accurately weigh 39.214 g of analytical grade Mohr's salt.

  • Transfer the salt to a 1000 mL volumetric flask.

  • Add approximately 20 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.

  • Add distilled water to dissolve the salt and then make up the volume to the 1000 mL mark.

  • Stopper the flask and shake thoroughly to ensure a homogeneous solution.

2. Titration Procedure:

  • Rinse and fill a burette with the potassium permanganate solution of unknown concentration.

  • Pipette 20.0 mL of the standard Mohr's salt solution into a clean conical flask.

  • Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask.

  • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette with constant swirling.

  • The endpoint is reached when a permanent faint pink color persists in the solution.

  • Repeat the titration at least three times to obtain concordant readings.

Data Presentation
Titration No.Volume of Mohr's Salt (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ used (mL)
120.00.0019.8019.80
220.00.0019.7519.75
320.00.0019.8019.80
Average 19.78
Calculation of Molarity of KMnO₄

Using the formula M₁V₁ = n₁/n₂ * M₂V₂, where:

  • M₁ and V₁ are the molarity and volume of KMnO₄ solution.

  • M₂ and V₂ are the molarity and volume of Mohr's salt solution.

  • n₁ and n₂ are the stoichiometric coefficients from the balanced equation (n₁=1 for MnO₄⁻, n₂=5 for Fe²⁺).

M(KMnO₄) = (1/5) * M(Mohr's salt) * V(Mohr's salt) / V(KMnO₄)

Experimental Workflow

Standardization_KMnO4 cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_mohr Prepare Standard Mohr's Salt Solution pipette_mohr Pipette known volume of Mohr's Salt Solution prep_mohr->pipette_mohr prep_kmno4 Prepare KMnO4 Solution (Unknown Molarity) titrate Titrate with KMnO4 until faint pink endpoint prep_kmno4->titrate add_acid Add dilute H2SO4 pipette_mohr->add_acid add_acid->titrate record_volume Record Volume of KMnO4 used titrate->record_volume calculate Calculate Molarity of KMnO4 record_volume->calculate

Caption: Workflow for the standardization of KMnO₄ using Mohr's salt.

Application 2: Determination of Iron Content using Potassium Dichromate (K₂Cr₂O₇)

Potassium dichromate is another strong oxidizing agent that is available in high purity and is highly stable, making it an excellent primary standard.[9] It is used to determine the concentration of Fe²⁺ in a given sample, often using Mohr's salt as the analyte. Unlike potassium permanganate, potassium dichromate requires an external or internal redox indicator to detect the endpoint.[10] N-phenylanthranilic acid or diphenylamine sulfonate are commonly used indicators.[11][12] The titration is performed in a strongly acidic medium, often with the addition of phosphoric acid to complex with the Fe³⁺ ions produced, which sharpens the endpoint.[12]

Redox Reaction Stoichiometry

In this titration, Cr₂O₇²⁻ is reduced to Cr³⁺, and Fe²⁺ is oxidized to Fe³⁺.[10][11]

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

Reduction Half-Reaction: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O

Overall Ionic Reaction: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Experimental Protocol

1. Preparation of Standard Potassium Dichromate Solution (e.g., 0.1 N):

  • Accurately weigh a precise amount of dry, analytical grade potassium dichromate (e.g., 4.903 g for 1000 mL of 0.1 N solution).

  • Dissolve it in distilled water in a 1000 mL volumetric flask and make up the volume to the mark.

2. Preparation of the Analyte (Mohr's Salt Solution):

  • Accurately weigh the sample containing an unknown amount of iron (or a known amount of Mohr's salt for validation).

  • Dissolve the sample in a mixture of dilute sulfuric acid and phosphoric acid.

3. Titration Procedure:

  • Rinse and fill a burette with the standard potassium dichromate solution.

  • Transfer a known volume of the analyte solution to a conical flask.

  • Add 2-3 drops of N-phenylanthranilic acid indicator.

  • Titrate the solution with the potassium dichromate solution until the color changes from green to violet-red, indicating the endpoint.[11]

  • Repeat the titration to obtain concordant readings.

Data Presentation
Titration No.Volume of Analyte (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of K₂Cr₂O₇ used (mL)
125.00.0024.5024.50
225.00.0024.4524.45
325.00.0024.5024.50
Average 24.48
Calculation of Iron Concentration

Using the normality equation N₁V₁ = N₂V₂, where:

  • N₁ and V₁ are the normality and volume of the K₂Cr₂O₇ solution.

  • N₂ and V₂ are the normality and volume of the iron(II) solution.

Normality of Fe(II) = (N(K₂Cr₂O₇) * V(K₂Cr₂O₇)) / V(Fe(II))

The amount of iron can then be calculated from the normality and the equivalent weight of iron.

Logical Relationship Diagram

Dichromate_Titration_Logic cluster_reactants Reactants cluster_process Redox Reaction cluster_products Products cluster_detection Endpoint Detection K2Cr2O7 K₂Cr₂O₇ (Oxidizing Agent) ElectronTransfer Electron Transfer K2Cr2O7->ElectronTransfer Accepts 6e⁻ MohrsSalt Mohr's Salt (Fe²⁺) (Reducing Agent) MohrsSalt->ElectronTransfer Donates 1e⁻ per Fe²⁺ Acid H₂SO₄ / H₃PO₄ (Acidic Medium) Acid->ElectronTransfer Provides H⁺ Cr3 Cr³⁺ (Reduced form) ElectronTransfer->Cr3 Fe3 Fe³⁺ (Oxidized form) ElectronTransfer->Fe3 Indicator Redox Indicator (e.g., N-phenylanthranilic acid) Fe3->Indicator ColorChange Color Change (Green to Violet-Red) Indicator->ColorChange Oxidizes

Caption: Logical relationships in the dichromate titration of Mohr's salt.

Conclusion

Mohr's salt is an indispensable reagent in redox titrimetry due to its stability and reliability as a primary standard. The protocols detailed above for the standardization of potassium permanganate and the determination of iron content with potassium dichromate are fundamental analytical techniques with wide applications in quality control, environmental analysis, and pharmaceutical research. Adherence to proper experimental technique is paramount for achieving accurate and reproducible results.

References

Experimental protocol for the synthesis of Mohr's salt crystals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O). Mohr's salt is a stable double salt of ferrous sulfate and ammonium sulfate, widely utilized as a primary standard in redox titrations due to its resistance to oxidation by air.[1][2] The procedure details the dissolution of equimolar amounts of the constituent salts in an acidified solution, followed by crystallization, isolation, and drying of the resulting pale green crystals.[2][3] This protocol is intended for researchers, scientists, and professionals in chemical and drug development fields requiring a reliable source of Fe²⁺ ions.

Introduction

Mohr's salt, or ferrous ammonium sulfate, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[4] It is classified as a double salt, formed from the combination of two simple salts, ferrous sulfate (FeSO₄) and ammonium sulfate ((NH₄)₂SO₄), in a fixed molar ratio.[4][5] When dissolved in water, it dissociates completely into its constituent ions.[4][6] A key advantage of Mohr's salt over ferrous sulfate is its enhanced stability; the ferrous (Fe²⁺) ions in the double salt structure are less susceptible to atmospheric oxidation to ferric (Fe³⁺) ions.[1][2] This stability makes it an excellent primary standard for volumetric analysis, particularly in manganometry.[1] The synthesis is achieved by dissolving an equimolar mixture of the hydrated salts in water containing dilute sulfuric acid to prevent hydrolysis, followed by crystallization.[7][8] The resulting crystals are typically light green and have a monoclinic or octahedral shape.[7][8][9]

Reaction Equation:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O[1][5]

Quantitative Data

The synthesis is based on an equimolar ratio of the two constituent salts.[3][9] The following table provides the required masses based on this principle.

CompoundFormulaMolar Mass ( g/mol )Mass Required (g)Molar Amount (mol)
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.017.0~0.025
Ammonium Sulfate(NH₄)₂SO₄132.143.5~0.026
Mohr's Salt (Product)(NH₄)₂Fe(SO₄)₂·6H₂O392.14~9.8 (Theoretical)~0.025

Note: The masses of reactants are based on common laboratory procedures and provide a slight excess of ammonium sulfate to ensure complete reaction of the ferrous sulfate.[4][7][8][9]

Experimental Protocol

3.1 Materials and Apparatus

  • Chemicals:

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

    • Ammonium Sulfate ((NH₄)₂SO₄)

    • Dilute Sulfuric Acid (H₂SO₄)

    • Distilled Water (H₂O)

    • Ethyl Alcohol (optional, for washing)

  • Apparatus:

    • 250 ml Beakers (x2)

    • Weighing Balance

    • Glass Rod

    • China Dish

    • Funnel and Filter Paper

    • Tripod Stand and Wire Gauze

    • Bunsen Burner or Hot Plate

    • Wash Bottle

3.2 Procedure

  • Weighing Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.[4][7][9] Transfer both salts into a clean 250 ml beaker.[4]

  • Preparation of Acidified Water: In a separate beaker, take approximately 20 ml of distilled water. To prevent the hydrolysis of ferrous sulfate and inhibit the oxidation of Fe²⁺ to Fe³⁺, add 2-3 ml of dilute sulfuric acid to this water.[4][7][8] Heat this acidified water to boiling for about 5 minutes to expel any dissolved air, which can also promote oxidation.[5][8]

  • Dissolution: Pour the hot acidified water into the beaker containing the mixture of salts.[4][8] Stir continuously with a glass rod until the salts are completely dissolved.[8][9] Gentle warming may be applied if necessary to achieve a clear, pale green solution.[7] Caution: Avoid prolonged heating, as it can cause the oxidation of ferrous ions, indicated by the solution turning yellow or brown.[3][7][9]

  • Filtration: If the solution contains any suspended impurities, filter it while hot directly into a clean china dish.[4][5][7][8]

  • Concentration: Gently heat the filtrate in the china dish over a wire gauze or sand bath to concentrate the solution.[5][7][8] To check if the crystallization point has been reached, dip the end of a glass rod into the solution and blow on it. If a thin solid crust forms on the rod, the solution is saturated.[5]

  • Crystallization: Turn off the heat and cover the china dish with a watch glass. Allow the solution to cool slowly and undisturbed at room temperature.[4][7] Slow cooling promotes the formation of larger, well-defined crystals.[5][9]

  • Isolation of Crystals: Once a significant crop of light green crystals has formed, carefully decant the remaining solution (mother liquor).[4][8]

  • Washing: Wash the crystals with a small amount of cold water or ethyl alcohol to remove any adhering sulfuric acid or mother liquor.[5][8][10]

  • Drying: Carefully transfer the crystals onto a pad of filter papers.[8] Press them gently between the folds of the filter paper to dry them.[5][7][8]

  • Final Product: Weigh the final dried crystals and record the yield. The product should be pale green, transparent crystals.[9]

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_isolation Isolation & Drying cluster_final Final Product weigh 1. Weigh Reactants (7g FeSO₄·7H₂O & 3.5g (NH₄)₂SO₄) prep_water 2. Prepare Acidified Water (20ml H₂O + 2-3ml dil. H₂SO₄) dissolve 3. Dissolve Salts in Hot Acidified Water weigh->dissolve prep_water->dissolve filter 4. Hot Filtration (Remove Impurities) dissolve->filter concentrate 5. Concentrate Solution (Heat to Crystallization Point) filter->concentrate cool 6. Cool Undisturbed (Crystallization) concentrate->cool separate 7. Separate Crystals (Decantation) cool->separate wash 8. Wash Crystals (Cold H₂O / Alcohol) separate->wash dry 9. Dry Crystals (Between Filter Paper) wash->dry product Mohr's Salt Crystals ((NH₄)₂Fe(SO₄)₂·6H₂O) dry->product

Caption: Workflow for the synthesis of Mohr's salt crystals.

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.[1]

  • Handle dilute sulfuric acid with care as it is corrosive.

  • Avoid overheating the solution during the concentration step to prevent the oxidation of ferrous ions to ferric ions.[7][8][9]

  • Allow the solution to cool slowly and without disturbance to obtain high-quality crystals.[7][8][9]

  • If the solution appears yellow instead of pale green, it indicates oxidation, and the experiment should be repeated.[3][7]

References

Application Notes and Protocols: The Critical Role of Sulfuric Acid in the Synthesis of Mohr's Salt

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mohr's salt, or ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of paramount importance in analytical chemistry and various industrial processes. It is prized for its stability and resistance to oxidation compared to ferrous sulfate alone, making it an excellent primary standard in redox titrations. The successful synthesis of high-purity Mohr's salt is critically dependent on the inclusion of dilute sulfuric acid in the reaction mixture. This document elucidates the multifaceted role of sulfuric acid in this preparation, providing detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in its effective synthesis and application.

The Dual Role of Sulfuric Acid

The addition of a small amount of dilute sulfuric acid during the preparation of Mohr's salt from ferrous sulfate and ammonium sulfate is not merely a procedural step but a crucial intervention that governs the purity and stability of the final product. The functions of sulfuric acid are twofold:

  • Prevention of Hydrolysis: Ferrous sulfate, one of the primary reactants, is susceptible to hydrolysis in aqueous solutions. This reaction produces basic iron (III) sulfates, which are insoluble and would contaminate the final product. The acidic medium created by the addition of sulfuric acid suppresses this hydrolysis, ensuring that the ferrous ions remain in solution and are available to form the desired double salt.[1][2][3][4][5][6]

  • Inhibition of Oxidation: The ferrous ion (Fe²⁺) is readily oxidized to the ferric ion (Fe³⁺) by atmospheric oxygen, particularly in neutral or alkaline solutions.[3][5][7] This oxidation is undesirable as it compromises the stoichiometry of the Mohr's salt and its effectiveness as a primary standard.[2] Sulfuric acid lowers the pH of the solution, creating an acidic environment that significantly retards the rate of this oxidation process.[2][5][7]

Quantitative Data Summary

While the qualitative necessity of sulfuric acid is well-established, quantitative data on its direct impact on yield and purity can be complex to isolate from other experimental variables. The following table summarizes the expected outcomes based on the presence or absence of sulfuric acid and provides a reference for a typical high-yield synthesis.

ParameterSulfuric Acid Present (Optimal Conditions)Sulfuric Acid AbsentNotes
Purity of Mohr's Salt High (minimal Fe³⁺ contamination)Low (significant contamination with basic ferric sulfates)The presence of a yellow or brownish tint in the crystals indicates oxidation to Fe³⁺.
Crystal Quality Well-formed, light green monoclinic crystalsPoorly formed, discolored crystalsHydrolysis products can interfere with the crystallization process.
Typical Yield ~85%[8]Significantly lowerIn the absence of sulfuric acid, a portion of the ferrous sulfate is lost to hydrolysis and precipitation.
Stability of Solution Stable source of Fe²⁺ ions[2]Unstable, with ongoing oxidation of Fe²⁺The acidic conditions provided by sulfuric acid are crucial for the stability of Mohr's salt solutions.[2][5][7]

Experimental Protocol: Preparation of Mohr's Salt

This protocol outlines the laboratory procedure for the synthesis of high-purity Mohr's salt.

3.1. Materials and Reagents:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute Sulfuric Acid (approx. 2M)

  • Distilled Water

  • Beakers (250 mL)

  • Glass Rod

  • Watch Glass

  • Bunsen Burner or Hot Plate

  • Tripod Stand and Wire Gauze

  • Funnel and Filter Paper

  • Crystallizing Dish

3.2. Procedure:

  • Preparation of the Salt Mixture: In a clean 250 mL beaker, weigh out equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate. A typical laboratory-scale preparation uses 7.0 g of ferrous sulfate and 3.5 g of ammonium sulfate.[1]

  • Acidification: To the beaker containing the salt mixture, add approximately 2-3 mL of dilute sulfuric acid.[1] This step is critical to prevent the hydrolysis of ferrous sulfate.[1][2][3][4][5][6]

  • Dissolution: Add approximately 20 mL of distilled water to the beaker. Gently heat the mixture with constant stirring until the salts are completely dissolved. Avoid vigorous boiling, as this can promote the oxidation of Fe²⁺ to Fe³⁺.[4][6]

  • Filtration: If the resulting solution is not perfectly clear, filter it while hot to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish. Place the dish in a cool, undisturbed location to allow for slow crystallization. Covering the dish with a watch glass can prevent contamination from dust.

  • Isolation and Drying of Crystals: Once a sufficient crop of crystals has formed, decant the mother liquor. Wash the crystals with a small amount of cold distilled water. Dry the crystals by pressing them between sheets of filter paper.

  • Storage: Store the prepared Mohr's salt in a well-labeled, airtight container to protect it from atmospheric oxidation.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the preparation of Mohr's salt, highlighting the critical intervention points of sulfuric acid.

Mohr_Salt_Preparation cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product cluster_intervention Critical Intervention cluster_prevention Protective Actions of H₂SO₄ FeSO4 Ferrous Sulfate (FeSO₄·7H₂O) Mix Mixing FeSO4->Mix NH42SO4 Ammonium Sulfate ((NH₄)₂SO₄) NH42SO4->Mix Dissolve Dissolution (with gentle heating) Mix->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter Crystallize Crystallization (slow cooling) Filter->Crystallize Isolate Isolation & Drying Crystallize->Isolate MohrsSalt Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O) Isolate->MohrsSalt H2SO4 Add Dilute Sulfuric Acid H2SO4->Mix Prevents Hydrolysis & Oxidation PreventsHydrolysis Prevents Hydrolysis of FeSO₄ PreventsOxidation Inhibits Oxidation of Fe²⁺ to Fe³⁺

Caption: Workflow for Mohr's Salt Synthesis.

Conclusion

The use of dilute sulfuric acid is indispensable in the preparation of high-purity Mohr's salt. By effectively preventing the hydrolysis of ferrous sulfate and the oxidation of ferrous ions, it ensures the formation of a stable and reliable product suitable for the stringent requirements of analytical chemistry and other scientific applications. Adherence to the protocols outlined in this document will enable researchers and professionals to consistently synthesize Mohr's salt of high quality.

References

Application Notes: Ferrous Ammonium Sulfate in the Determination of Chemical Oxygen Demand (COD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Oxygen Demand (COD) is a critical parameter in water quality assessment, representing the amount of oxygen required to chemically oxidize the organic and inorganic matter present in a water sample. The dichromate reflux method is a widely accepted standard for COD determination due to its high oxidative capacity, applicability to a broad range of samples, and ease of use.[1][2] In this method, Ferrous Ammonium Sulfate (FAS) serves as a crucial titrant to quantify the excess oxidant remaining after the digestion of the sample, thereby allowing for the calculation of the COD value.[3][4][5]

These application notes provide detailed protocols for the use of Ferrous Ammonium Sulfate in the titrimetric determination of COD, intended for researchers, scientists, and professionals in drug development who require accurate and reliable water quality analysis.

Principle of the Method

The determination of COD using the dichromate method involves a two-step process:

  • Oxidation: The water sample is refluxed with a known excess of a strong oxidizing agent, potassium dichromate (K₂Cr₂O₇), in a concentrated sulfuric acid medium.[2][4] A silver sulfate catalyst is used to promote the oxidation of a wider range of organic compounds.[1] During this step, the organic matter in the sample is oxidized, and the hexavalent chromium (Cr⁶⁺) in the dichromate is reduced to the trivalent state (Cr³⁺).[3]

  • Titration: After the digestion is complete, the amount of unreacted (excess) potassium dichromate is determined by titrating the solution with a standardized solution of Ferrous Ammonium Sulfate (FAS).[3][4][5] The FAS reduces the remaining Cr⁶⁺ to Cr³⁺. The endpoint of the titration is identified by a sharp color change using a ferroin indicator, from a blue-green to a reddish-brown.[4][6] The amount of FAS used is directly proportional to the excess dichromate, and by subtracting this from the initial amount of dichromate, the amount consumed during the oxidation of the sample can be calculated.

The logical relationship of the key chemical reactions is illustrated in the diagram below.

G cluster_oxidation Oxidation Step cluster_titration Titration Step Organic_Matter Organic Matter in Sample Oxidized_Products Oxidized Products (CO₂, H₂O) Organic_Matter->Oxidized_Products is oxidized to K2Cr2O7_excess Potassium Dichromate (Excess Oxidant) Cr3_plus Reduced Chromium (Cr³⁺) K2Cr2O7_excess->Cr3_plus is reduced to K2Cr2O7_remaining Unreacted Potassium Dichromate H2SO4_Ag2SO4 Sulfuric Acid & Silver Sulfate (Catalyst) H2SO4_Ag2SO4->Organic_Matter catalyzes oxidation K2Cr2O7_remaining->Cr3_plus is reduced by FAS to FAS Ferrous Ammonium Sulfate (Titrant) FAS->K2Cr2O7_remaining Ferroin Ferroin Indicator Endpoint Endpoint (Color Change) Ferroin->Endpoint signals

Caption: Logical flow of the COD determination process.

Experimental Protocols

Reagent Preparation

Caution: Proper safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat) and a fume hood, should be followed when handling concentrated acids and other hazardous chemicals.[1]

  • Standard Potassium Dichromate Solution (0.25 N): Dissolve 12.259 g of primary standard grade K₂Cr₂O₇ (previously dried at 103-105°C for at least 2 hours) in distilled water and dilute to 1000 mL in a volumetric flask.[1][7]

  • Sulfuric Acid Reagent with Silver Sulfate: Add 22 g of reagent grade silver sulfate (Ag₂SO₄) to a 4 kg bottle of concentrated sulfuric acid (H₂SO₄) and mix until dissolved. This may take 1-2 days.[1]

  • Mercuric Sulfate (HgSO₄): Use reagent grade crystals.[1] Mercuric sulfate is added to complex chloride ions, which can interfere with the oxidation process.[1]

  • Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.25 N): Dissolve 98 g of Fe(NH₄)₂(SO₄)₂·6H₂O in distilled water. Slowly add 20 mL of concentrated H₂SO₄, cool the solution, and then dilute to 1000 mL with distilled water.[4] This solution must be standardized daily.

  • Ferroin Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of FeSO₄·7H₂O in distilled water and dilute to 100 mL. Alternatively, a commercially prepared solution can be used.[1][5]

Standardization of Ferrous Ammonium Sulfate (FAS)

The FAS solution is unstable and must be standardized daily before use.[1][4]

  • Dilute 25.00 mL of the standard K₂Cr₂O₇ solution to about 100 mL with distilled water.

  • Slowly and carefully add 30 mL of concentrated H₂SO₄ and allow the solution to cool to room temperature.[1]

  • Add 2-3 drops of ferroin indicator.

  • Titrate the solution with the FAS titrant until the color changes sharply from blue-green to reddish-brown.[4] This is the endpoint.

  • Record the volume of FAS used. The normality of the FAS solution is calculated using the following formula:

    Normality of FAS = (Volume of K₂Cr₂O₇ (mL) × 0.25) / Volume of FAS used (mL)

Sample Digestion and Titration

The following diagram illustrates the experimental workflow for COD determination.

G start Start sample_prep Sample Preparation (50 mL sample or diluted aliquot) start->sample_prep blank_prep Prepare Blank (Distilled water instead of sample) start->blank_prep add_reagents Add Reagents: - Mercuric Sulfate - Sulfuric Acid/Silver Sulfate Reagent - Potassium Dichromate sample_prep->add_reagents reflux Reflux for 2 hours at 150°C add_reagents->reflux blank_reflux Reflux Blank add_reagents->blank_reflux cool_down Cool to Room Temperature reflux->cool_down add_indicator Add Ferroin Indicator cool_down->add_indicator cool_down->add_indicator titration Titrate with Standardized FAS add_indicator->titration blank_titration Titrate Blank add_indicator->blank_titration endpoint Endpoint Detection (Blue-green to Reddish-brown) titration->endpoint calculation Calculate COD endpoint->calculation blank_prep->add_reagents blank_reflux->cool_down blank_titration->calculation end End calculation->end

Caption: Experimental workflow for COD determination.

  • Pipette 50.0 mL of the sample (or a smaller aliquot diluted to 50.0 mL) into a 500 mL refluxing flask.[1]

  • Add 1 g of HgSO₄ and a few glass beads.[1]

  • Slowly add 5 mL of the sulfuric acid/silver sulfate reagent and mix well.

  • Add 25.0 mL of the standard K₂Cr₂O₇ solution.

  • Connect the flask to the condenser and reflux for 2 hours.[8][9]

  • After the reflux period, cool the apparatus to room temperature.

  • Rinse the inside of the condenser with distilled water, collecting the rinsate in the flask, to a final volume of approximately 350 mL.[1]

  • Add 2-3 drops of ferroin indicator.

  • Titrate the solution with the standardized FAS until the color changes from blue-green to reddish-brown.[1][6]

  • A blank determination, using 50.0 mL of distilled water instead of the sample, must be run through the entire procedure with each batch of samples.[1][7]

Data Presentation and Calculation

The results of the titrations should be recorded in a structured table for clarity and easy comparison.

Table 1: Standardization of Ferrous Ammonium Sulfate (FAS)

TrialVolume of K₂Cr₂O₇ (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of FAS Used (mL)Calculated Normality of FAS
125.00
225.00
325.00
Average

Table 2: COD Titration Data

Sample IDSample Volume (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of FAS Used (mL)
Blank50.0
Sample 150.0
Sample 250.0
...
Calculation of COD

The COD is calculated using the following formula:

COD (mg/L) = [(A - B) × M × 8000] / Volume of sample (mL)

Where:

  • A = Volume of FAS used for the blank (mL)[2]

  • B = Volume of FAS used for the sample (mL)[2]

  • M = Molarity (Normality) of the FAS solution[2]

  • 8000 = a factor representing the milliequivalent weight of oxygen (8) multiplied by 1000 mL/L[2]

Interferences

  • Chlorides: Chloride is the most significant interference as it is oxidized by dichromate, leading to a positive error.[7] The addition of mercuric sulfate complexes the chloride ions, effectively removing this interference.[1]

  • Nitrites: Nitrites can also be oxidized, causing a positive interference. Sulfamic acid can be added to eliminate this interference, although it is not always necessary.

  • Volatile Organic Compounds: Some volatile organic compounds may be lost during the addition of sulfuric acid. This can be minimized by cooling the sample during the acid addition.[7]

By following these detailed protocols and application notes, researchers and scientists can confidently and accurately determine the Chemical Oxygen Demand of water samples, ensuring high-quality data for their research and development activities.

References

Application Notes and Protocols: Ammonium Iron(II) Sulfate in Dosimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium iron(II) sulfate, commonly known as Mohr's salt, is a key reagent in chemical dosimetry, particularly in the formulation of the Fricke dosimeter.[1] This system is a well-established and reliable method for measuring absorbed dose from ionizing radiation.[2] Its response is based on the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution.[3][4] The concentration of the resulting ferric ions is proportional to the absorbed dose and can be accurately determined using UV-Vis spectrophotometry.[3][5] Due to its water-based composition (approximately 96% water by weight), the Fricke dosimeter's dosimetric properties are very similar to those of water, making it an excellent tool for applications in radiotherapy and other radiation-based technologies.[3][5][6]

Key Applications:
  • Reference Dosimetry: The Fricke dosimeter is considered a reference standard dosimetry system due to its high precision and well-characterized chemical yield.[7]

  • Radiotherapy Dose Verification: It is used to measure absorbed dose to water in clinical settings for the calibration of radiation therapy beams.[5]

  • Industrial Radiation Processing: In industrial applications such as the sterilization of medical devices and food irradiation, ammonium iron(II) sulfate-based dosimeters are used for dose mapping and quality control, sometimes in modified forms for high-dose measurements.[8]

  • Gel Dosimetry: Ammonium iron(II) sulfate is a crucial component in Fricke gel dosimeters, which allow for the three-dimensional spatial mapping of absorbed dose.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with ammonium iron(II) sulfate-based dosimeters.

Table 1: Standard Fricke Dosimeter Composition and Properties

ParameterValueReference(s)
Ferrous Ammonium Sulfate1 mM (0.392 g/L)[5][10]
Sodium Chloride (optional)1 mM (0.058 g/L)[5][10]
Sulfuric Acid0.4 M (22 mL/L of 95-98% H₂SO₄)[5][10]
Dose Range5 - 400 Gy[3][5]
Wavelength for Analysis304 nm[3][5][10]
Molar Absorption Coeff. (ε)2174 M⁻¹cm⁻¹ at 304 nm and 25°C[10]
G-value (photons)1.555 ± 0.017 x 10⁻⁶ mol·J⁻¹[5]
Density (ρ)1.023 g·cm⁻³ at 25°C[5][10]

Table 2: Modified and High-Dose Dosimeter Formulations

Dosimeter TypeKey ModificationsDose RangeReference(s)
Modified Fricke (High Dose Rate)Increased Fe²⁺ concentration to 10 mM; NaCl excluded.Up to 600 Gy[11]
Crystalline Ferrous Ammonium SulfateSolid-state dosimeter.33.5 - 270 kGy[8]
Ceric-Cerous SulfateUses the reduction of ceric ions (Ce⁴⁺) to cerous ions (Ce³⁺). Not an iron-based system, but a related chemical dosimeter.0.5 - 50 kGy[12][13]
Potassium DichromateUtilizes the reduction of dichromate ions.10 - 120 kGy[14]
Fricke Xylenol Gel (FXG)Addition of xylenol orange and gelatin for 3D dosimetry.5 - 30 Gy[9]

Experimental Protocols

Protocol 1: Preparation of Standard Fricke Dosimeter Solution (1 Liter)

Materials:

  • Ammonium iron(II) sulfate hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O] (analytical grade)

  • Sodium chloride [NaCl] (analytical grade)

  • Sulfuric acid [H₂SO₄] (95-98%, analytical grade)

  • High-purity water (Milli-Q or equivalent)

  • 1 L volumetric flask

  • Glassware (beakers, graduated cylinders) cleaned with sulfuric acid.

  • Analytical balance

Procedure:

  • Acid Dilution: Carefully add 22 mL of concentrated sulfuric acid to approximately 250 mL of high-purity water in a beaker while stirring. Caution: Always add acid to water, never the other way around, as the dilution process is highly exothermic.

  • Dissolving Salts: In a separate beaker, dissolve 0.392 g of ammonium iron(II) sulfate hexahydrate and 0.06 g of sodium chloride in a small amount of the diluted sulfuric acid solution.[5] The sodium chloride helps to protect the solution from organic impurities.[10]

  • Final Volume: Transfer the dissolved salt solution to the 1 L volumetric flask. Rinse the beaker with the remaining diluted sulfuric acid and add the rinsing to the volumetric flask.

  • Mixing: Bring the final volume to 1 L with high-purity water and mix thoroughly.

  • Storage: Transfer the solution to a clean, glass-stoppered bottle and store in the dark. The solution should be allowed to stand for 24 hours before use.[5]

Protocol 2: Irradiation and Spectrophotometric Measurement

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Irradiation source (e.g., Co-60 gamma source, linear accelerator)

  • Dosimeter vials (e.g., quartz or borosilicate glass)

Procedure:

  • Sample Preparation: Fill the irradiation vials with the Fricke solution.

  • Irradiation: Expose the dosimeter vials to the ionizing radiation field for a predetermined time or dose.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to a wavelength of 304 nm.[5][10]

    • Use a non-irradiated Fricke solution as the reference (blank) to zero the spectrophotometer.

    • Measure the optical density (absorbance) of the irradiated solution.

    • Ensure temperature control during the reading, as the molar absorption coefficient is temperature-dependent.[5]

  • Dose Calculation: The absorbed dose (D) in Grays (Gy) is calculated using the following formula:

    D (Gy) = ΔOD / (ε * ρ * L * G(Fe³⁺))

    Where:

    • ΔOD is the change in optical density between the irradiated and non-irradiated solutions.[5]

    • ε is the molar linear absorption coefficient of Fe³⁺ ions (2174 M⁻¹cm⁻¹ at 304 nm and 25°C).[10]

    • ρ is the density of the Fricke solution (1.023 g·cm⁻³ at 25°C).[5][10]

    • L is the optical path length of the cuvette in cm.

    • G(Fe³⁺) is the radiation chemical yield of the ferric ions (1.555 x 10⁻⁶ mol·J⁻¹ for Co-60 gamma rays).[5]

Visualizations

Chemical Reaction Pathway

The fundamental principle of the Fricke dosimeter is the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions by the products of water radiolysis.

Fricke_Dosimeter_Reactions cluster_reactants Initial Components cluster_radiolysis Water Radiolysis Products cluster_oxidation Oxidation Reactions Fe2 Fe²⁺ (Ferrous ion) Fe3 Fe³⁺ (Ferric ion) Fe2->Fe3 H2O H₂O (Water) OH_rad •OH (Hydroxyl radical) H2O->OH_rad Ionizing Radiation H_rad H• (Hydrogen radical) H2O->H_rad Ionizing Radiation H2O2 H₂O₂ (Hydrogen peroxide) H2O->H2O2 Ionizing Radiation O2 O₂ (Oxygen) OH_rad->Fe3 Oxidizes H_rad->Fe3 Oxidizes (via HO₂•) H2O2->Fe3 Oxidizes Fricke_Dosimetry_Workflow prep 1. Prepare Fricke Solution fill 2. Fill Dosimeter Vials prep->fill irradiate 3. Irradiate Samples fill->irradiate measure 4. Measure Optical Density (Spectrophotometry at 304 nm) irradiate->measure calculate 5. Calculate Absorbed Dose measure->calculate report 6. Report Results calculate->report Dose_Calculation_Logic cluster_inputs Measured & Constant Values delta_OD ΔOD (Change in Optical Density) calc Dose Calculation Formula D = ΔOD / (ε * ρ * L * G) delta_OD->calc epsilon ε (Molar Absorption Coefficient) epsilon->calc rho ρ (Solution Density) rho->calc L L (Cuvette Path Length) L->calc G_Fe3 G(Fe³⁺) (Radiation Chemical Yield) G_Fe3->calc dose Absorbed Dose (Gy) calc->dose

References

Application Notes and Protocols: Mohr's Salt as a Stable Fe²⁺ Source in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mohr's salt, also known as ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a highly stable and reliable source of ferrous ions (Fe²⁺). Its crystalline structure provides enhanced resistance to atmospheric oxidation compared to ferrous sulfate, making it an invaluable reagent in various chemical and biological applications. This stability is crucial for ensuring the accuracy and reproducibility of experiments where the precise concentration of Fe²⁺ is critical. These application notes provide detailed protocols for the use of Mohr's salt in key areas relevant to chemical research and drug development, including its role as a primary standard, its application in Fenton chemistry for degradation studies, as an iron supplement in cell culture media, and in assays for studying oxidative stress.

Advantages of Mohr's Salt over Ferrous Sulfate

The primary advantage of Mohr's salt lies in its superior stability. The presence of ammonium ions in the crystal lattice minimizes the oxidation of Fe²⁺ to ferric ions (Fe³⁺) when exposed to air, both in solid form and in solution. This characteristic ensures a longer shelf-life and the ability to prepare standard solutions with accurately known concentrations, a critical requirement for a primary standard in analytical chemistry.

PropertyMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Ferrous Sulfate (FeSO₄·7H₂O)Reference(s)
Stability in Air High; resistant to oxidation.Low; readily oxidizes to ferric sulfate.
Hygroscopic Nature Non-hygroscopic.Hygroscopic.
Use as Primary Standard Yes, due to high purity and stability.No, due to instability and impurities.
Fe³⁺ Impurity Contains negligible ferric ions.Often contains ferric ion impurities.
Shelf Life Long.Short.

Experimental Protocols

Preparation of a Standard 0.1 M Mohr's Salt Solution

This protocol describes the preparation of a standard solution of Mohr's salt, which can be used for various analytical applications, including the standardization of oxidizing agents like potassium permanganate.

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Volumetric flask (100 mL)

  • Analytical balance

  • Beaker

  • Glass funnel

Procedure:

  • Accurately weigh approximately 3.92 g of Mohr's salt using an analytical balance.

  • Transfer the weighed salt into a clean 100 mL beaker.

  • Add approximately 50 mL of deionized water to the beaker.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the beaker. This is crucial to prevent the hydrolysis of the ferrous salt and to inhibit oxidation.

  • Gently stir the solution with a clean glass rod until the salt is completely dissolved.

  • Using a glass funnel, carefully transfer the solution into a 100 mL volumetric flask.

  • Rinse the beaker and the glass rod with small portions of deionized water and transfer the rinsings into the volumetric flask to ensure a quantitative transfer.

  • Add deionized water to the volumetric flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Preparation_of_Standard_Mohrs_Salt_Solution weigh Accurately weigh ~3.92 g of Mohr's Salt dissolve Dissolve in 50 mL deionized H₂O + 2-3 drops conc. H₂SO₄ weigh->dissolve Transfer salt to beaker transfer Transfer solution to 100 mL volumetric flask dissolve->transfer Pour solution rinse Rinse beaker and transfer washings to flask transfer->rinse Ensure all solute is transferred fill Add deionized H₂O to the 100 mL mark rinse->fill Proceed to final volume mix Stopper and invert to homogenize fill->mix Final step

Caption: Workflow for preparing a standard Mohr's salt solution.

Use of Mohr's Salt in the Fenton Reaction for Drug Degradation Studies

The Fenton reaction, which generates highly reactive hydroxyl radicals (•OH), is a powerful tool for studying the degradation of pharmaceutical compounds. Mohr's salt provides a stable and reliable source of Fe²⁺ to catalyze this reaction.

Materials:

  • Stock solution of the drug to be tested

  • 0.1 M Mohr's salt solution (prepared as in Protocol 1)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • pH meter

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • In a reaction vessel, add a specific volume of the drug stock solution and dilute with deionized water to achieve the desired initial concentration.

  • Adjust the pH of the solution to ~3 using dilute sulfuric acid. The Fenton reaction is most efficient in acidic conditions.

  • Place the reaction vessel on a magnetic stirrer and add a stir bar.

  • Initiate the reaction by adding a calculated volume of the 0.1 M Mohr's salt solution to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L).

  • Immediately add the required amount of H₂O₂ solution (e.g., 100 mg/L).

  • Start a timer and collect aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the collected aliquots by adding a small amount of a radical scavenger (e.g., sodium sulfite or catalase) to stop the degradation process.

  • Analyze the concentration of the remaining drug in each quenched aliquot using the appropriate analytical method.

  • Plot the drug concentration as a function of time to determine the degradation kinetics.

Fenton_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Fenton Reaction cluster_analysis Analysis drug_solution Prepare aqueous solution of target drug adjust_ph Adjust pH to ~3 drug_solution->adjust_ph add_mohr Add Mohr's Salt solution (Fe²⁺ source) adjust_ph->add_mohr add_h2o2 Add H₂O₂ solution add_mohr->add_h2o2 reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ •OH + Drug → Degradation Products add_h2o2->reaction Initiation sampling Collect aliquots at time intervals reaction->sampling During reaction quenching Quench reaction (e.g., with Na₂SO₃) sampling->quenching analysis Analyze drug concentration (e.g., by HPLC) quenching->analysis

Caption: Workflow for drug degradation studies using the Fenton reaction.

Supplementing Cell Culture Media with Iron using Mohr's Salt

Iron is an essential micronutrient for cell growth and proliferation. Mohr's salt can be used to prepare iron-supplemented cell culture media in a controlled and reproducible manner.

Materials:

  • Basal cell culture medium (iron-deficient)

  • Sterile 0.1 M Mohr's salt solution (prepared as in Protocol 1 and filter-sterilized)

  • Sterile deionized water

  • Sterile serological pipettes

  • Sterile conical tubes or bottles for media preparation

Procedure:

  • Determine the desired final concentration of Fe²⁺ in the cell culture medium. This will depend on the specific cell line and experimental requirements.

  • Calculate the volume of the sterile 0.1 M Mohr's salt stock solution needed to achieve the desired final concentration in the total volume of the medium being prepared.

  • In a sterile environment (e.g., a laminar flow hood), transfer the required volume of basal cell culture medium to a sterile container.

  • Using a sterile serological pipette, add the calculated volume of the sterile Mohr's salt solution to the medium.

  • Gently swirl the container to ensure thorough mixing.

  • If necessary, adjust the final volume with sterile deionized water.

  • The iron-supplemented medium is now ready for use. Store at 2-8 °C.

Note: It is crucial to work under sterile conditions to prevent contamination of the cell culture medium. The stability of Fe²⁺ in the final medium will depend on the other components of the medium. It is recommended to prepare fresh supplemented medium regularly.

Hydroxyl Radical Scavenging Assay

This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction. The decrease in the concentration of a detector molecule, which reacts with the hydroxyl radicals, is measured.

Materials:

  • Test compound (potential antioxidant)

  • 0.1 M Mohr's salt solution (prepared as in Protocol 1)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Detector molecule solution (e.g., 10 mM Deoxyribose)

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a test tube containing:

    • Phosphate buffer

    • Deoxyribose solution

    • Mohr's salt solution

    • Test compound at various concentrations

  • Initiate the reaction by adding the H₂O₂ solution.

  • Incubate the mixture at 37 °C for a specific time (e.g., 1 hour).

  • Stop the reaction by adding the TCA solution.

  • Add the TBA solution to all tubes.

  • Heat the tubes in a boiling water bath for a set time (e.g., 15 minutes) to develop the color.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at the appropriate wavelength (e.g., 532 nm for the TBA-deoxyribose adduct).

  • The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation.

Hydroxyl_Radical_Scavenging_Assay cluster_generation Hydroxyl Radical Generation cluster_scavenging Scavenging Reaction cluster_quantification Quantification fenton_reagents Mix Mohr's Salt (Fe²⁺) and H₂O₂ in buffer fenton_reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ fenton_reagents->fenton_reaction competition Competition for •OH between Detector and Test Compound fenton_reaction->competition •OH produced add_detector Add Detector Molecule (e.g., Deoxyribose) add_detector->competition add_antioxidant Add Test Compound (Potential Antioxidant) add_antioxidant->competition color_development Add TCA and TBA, then heat competition->color_development Degraded detector measurement Measure absorbance of degraded detector product color_development->measurement calculation % Inhibition Calculation measurement->calculation

Caption: Workflow of a hydroxyl radical scavenging assay.

Signaling Pathways and Logical Relationships

Drug-Induced Oxidative Stress and the Role of the Labile Iron Pool

Many drugs can induce oxidative stress as a part of their mechanism of action or as an off-target effect. The intracellular labile iron pool (LIP), a source of redox-active iron, plays a crucial role in this process. An increase in the LIP can potentiate drug-induced oxidative stress through the Fenton reaction, leading to cellular damage and potentially cell death.

Drug_Induced_Oxidative_Stress cluster_drug Drug Action cluster_cellular Cellular Response cluster_outcome Cellular Outcome drug Drug Administration increase_lip Increase in Labile Iron Pool (LIP) drug->increase_lip e.g., by disrupting iron homeostasis increase_ros Increased Reactive Oxygen Species (ROS) drug->increase_ros e.g., by inhibiting antioxidant enzymes fenton_reaction Fenton Reaction (Fe²⁺ + H₂O₂ → •OH) increase_lip->fenton_reaction Provides Fe²⁺ increase_ros->fenton_reaction Provides H₂O₂ oxidative_stress Oxidative Stress fenton_reaction->oxidative_stress Generates •OH cellular_damage Cellular Damage (Lipid peroxidation, DNA damage) oxidative_stress->cellular_damage cell_death Apoptosis / Ferroptosis cellular_damage->cell_death

Caption: Role of the labile iron pool in drug-induced oxidative stress.

Conclusion

Mohr's salt is a superior source of Fe²⁺ ions for a wide range of applications in chemical and biological research due to its stability and purity. The protocols provided herein offer a starting point for researchers to reliably incorporate this reagent into their experimental workflows. The enhanced stability of Mohr's salt ensures greater accuracy and reproducibility, which are paramount in scientific research and drug development.

Troubleshooting & Optimization

Technical Support Center: Mohr's Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Mohr's salt (Ferrous Ammonium Sulfate) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my pale green Mohr's salt solution turning yellow?

A freshly prepared Mohr's salt solution should be a pale green color, characteristic of the aqueous ferrous (Fe²⁺) ion, specifically the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺.[1][2] If your solution is turning yellow, it is a primary indicator that the ferrous ions (Fe²⁺) are being oxidized to ferric ions (Fe³⁺).[1][3] This color change can also be described as yellowish-brown.

The presence of ferric ions, which form yellow or amber-colored solutions due to hydrolysis, is the source of the discoloration. This oxidation is a common issue, as Fe²⁺ ions are susceptible to oxidation by atmospheric oxygen.[3][4]

Troubleshooting Guide

If you are observing a yellowing of your Mohr's salt solution, consult the following table to diagnose the potential cause and implement the appropriate solution.

Observation Potential Cause Corrective Action Preventative Measures
Solution turns yellow shortly after preparation.Oxidation by Air: The Fe²⁺ ions are being oxidized to Fe³⁺ by dissolved oxygen. This process is accelerated at a higher pH.[1][5]The yellowed solution may not be suitable for applications requiring a precise concentration of Fe²⁺. It is recommended to prepare a fresh solution.Add dilute sulfuric acid to the water before dissolving the Mohr's salt.[6][7] The acidic environment helps to inhibit oxidation.[5]
Solution becomes cloudy or forms a precipitate over time.Hydrolysis: Insufficiently acidic conditions can lead to the hydrolysis of ferrous sulfate, which can also be a precursor to oxidation.[1][6]Discard the solution. The presence of a precipitate indicates significant degradation of the reagent.Ensure the addition of dilute sulfuric acid during the preparation of the solution to prevent hydrolysis.[6][8]
The yellow color appears during heating.Accelerated Oxidation: The rate of oxidation of Fe²⁺ to Fe³⁺ increases with temperature.[1]Avoid excessive heating when dissolving the salt.[1][8] If heating is necessary, do so gently. If the solution turns yellow, it should be discarded and prepared again.[1]Use water that is warm but not boiling to dissolve the salt, and ensure the solution is acidified.

Experimental Protocols

Protocol for Preparation of a Stable Mohr's Salt Solution (e.g., 0.1 M)

This protocol outlines the standard procedure for preparing a Mohr's salt solution that is resistant to oxidation.

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled or deionized water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Volumetric flask

  • Beaker

  • Glass stirring rod

Procedure:

  • Acidify the Water: To a beaker containing approximately half the final desired volume of distilled or deionized water, carefully add a small amount of dilute sulfuric acid. For a 1-liter solution, 2-3 mL of dilute H₂SO₄ is typically sufficient.[6][7] Safety Note: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Dissolve Mohr's Salt: Weigh the required amount of Mohr's salt (for a 0.1 M solution in 1 L, use 39.2 g). Add the salt to the acidified water in the beaker.

  • Stir to Dissolve: Stir the solution gently with a glass rod until all the Mohr's salt crystals have dissolved. Avoid vigorous stirring that could introduce excess atmospheric oxygen. Gentle heating can be applied if necessary, but avoid boiling to prevent the conversion of Fe²⁺ to Fe³⁺.[1]

  • Transfer to Volumetric Flask: Carefully transfer the dissolved solution into a volumetric flask of the appropriate final volume.

  • Bring to Volume: Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a well-stoppered bottle to minimize contact with air. For applications requiring high accuracy, it is advisable to standardize the solution before use, as some oxidation may still occur over time.[4]

Visualizing the Degradation Pathway

The following diagram illustrates the chemical processes that lead to the yellowing of a Mohr's salt solution.

G Degradation Pathway of Mohr's Salt Solution cluster_0 Initial State cluster_1 Degradation Pathways cluster_2 Prevention A Mohr's Salt Solution ((NH₄)₂Fe(SO₄)₂·6H₂O in H₂O) B [Fe(H₂O)₆]²⁺ (Pale Green) A->B Dissolution C Oxidation (Presence of O₂) B->C D [Fe(H₂O)₆]³⁺ + e⁻ C->D E Hydrolysis (Insufficient H⁺) D->E F [Fe(H₂O)₅(OH)]²⁺ + H⁺ (Yellow/Brown) E->F G Add Dilute H₂SO₄ (Increases H⁺ concentration) G->C Inhibits G->E Inhibits

Caption: Chemical pathway of Mohr's salt solution degradation.

References

How to prevent the oxidation of ferrous ions in a Mohr's salt solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mohr's salt (Ferrous Ammonium Sulfate) solutions. Our goal is to help you prevent the oxidation of ferrous ions, ensuring the stability and reliability of your experimental results.

Troubleshooting Guide: Preventing Ferrous Ion (Fe²⁺) Oxidation

Issue: My Mohr's salt solution is turning yellow or brown, indicating the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.

Solution Workflow:

G cluster_0 Troubleshooting Workflow start Problem: Mohr's Salt Solution Oxidation (Yellow/Brown Color) q1 Was dilute sulfuric acid added during preparation? start->q1 a1_no Action: Prepare a fresh solution. Add dilute H₂SO₄ early in the process. q1->a1_no No a1_yes Check pH of the solution q1->a1_yes Yes end Solution Stable a1_no->end a2_no Investigate other factors a1_yes->a2_no q2 Is the pH > 4? a2_yes Action: Acidify the solution by adding more dilute H₂SO₄ dropwise until pH is acidic. q2->a2_yes Yes q3 Was the solution prepared with deoxygenated water or stored under an inert atmosphere? q2->q3 No a2_yes->end a2_no->q2 a3_no For highly sensitive applications, consider re-preparing with deoxygenated water and storing under N₂ or Ar. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for oxidized Mohr's salt solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, pale green Mohr's salt solution turning yellow?

A1: A yellow or brownish tint indicates the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This process is accelerated in solutions with a neutral or high pH (basic conditions).[1][2][3][4]

Q2: How can I prevent the oxidation of Fe²⁺ in my Mohr's salt solution?

A2: The most effective method is to acidify the solution during its preparation by adding dilute sulfuric acid (H₂SO₄).[1][2][5][6][7] This creates an acidic environment that significantly slows down the oxidation rate.[8][9]

Q3: What is the role of sulfuric acid in the Mohr's salt solution?

A3: Dilute sulfuric acid serves two primary functions:

  • Prevents Hydrolysis: It prevents the hydrolysis of the ferrous sulfate component of the double salt.[1][5][6][7][10]

  • Inhibits Oxidation: It provides an acidic medium (low pH), which is unfavorable for the oxidation of Fe²⁺ to Fe³⁺.[2][8][9]

Q4: Can I use other acids like hydrochloric acid (HCl) or nitric acid (HNO₃)?

A4: It is not recommended to use HCl or HNO₃ as substitutes for H₂SO₄, especially in redox titrations involving oxidizing agents like potassium permanganate (KMnO₄). Nitric acid is a strong oxidizing agent itself, and hydrochloric acid can be oxidized by KMnO₄ to produce chlorine gas, which would interfere with the reaction.[6]

Q5: Is Mohr's salt more stable than ferrous sulfate?

A5: Yes, Mohr's salt is a double salt and is inherently more stable and resistant to air oxidation than ferrous sulfate alone.[3][5][11][12] The presence of ammonium ions makes solutions of Mohr's salt slightly acidic, which contributes to this increased stability.[8][9][11] However, for long-term stability in solution, the addition of sulfuric acid is still necessary.

Chemical Pathway of Oxidation and Prevention

The following diagram illustrates the chemical equilibrium between ferrous and ferric ions and how pH influences this process.

G cluster_pathway Fe²⁺ Oxidation Pathway Fe2 Fe²⁺ (Ferrous Ion) Stable in Solution Fe3 Fe³⁺ (Ferric Ion) Oxidized State Fe2->Fe3 Oxidation Fe3->Fe2 Reduction H2O H₂O, O₂ (Water, Oxygen) H2O->Fe2 H_plus H⁺ (Acidic Conditions) Provided by H₂SO₄ H_plus->Fe3 label_inhibit Inhibits Oxidation (Shifts equilibrium left) OH_minus OH⁻ (Basic Conditions) OH_minus->Fe2 label_promote Promotes Oxidation (Shifts equilibrium right)

Caption: Influence of pH on the Fe²⁺/Fe³⁺ equilibrium.

Quantitative Data: Effect of pH on Oxidation Rate

The rate of ferrous ion oxidation is highly dependent on the pH of the solution. As the pH increases, the rate of oxidation increases significantly.

pH of SolutionRelative Oxidation RateStability of Fe²⁺
< 4Very LowHigh
5 - 8Increases Sharply with pHModerate to Low
> 8Very HighVery Low

This table is a qualitative summary based on established chemical principles. The oxidation rate is significantly favored at a more basic pH.[13][14]

Experimental Protocol: Preparation of a Stable Mohr's Salt Standard Solution (0.1 M)

This protocol outlines the standard procedure for preparing a Mohr's salt solution that is resistant to oxidation.

Materials:

  • Mohr's salt [(NH₄)₂Fe(SO₄)₂·6H₂O] (Molar Mass: 392.14 g/mol )

  • Dilute Sulfuric Acid (e.g., 2 M H₂SO₄)

  • Distilled or Deionized Water

  • Volumetric flask (e.g., 250 mL)

  • Beaker

  • Glass funnel

  • Weighing balance

  • Wash bottle

Procedure:

  • Calculation: To prepare 250 mL of a 0.1 M solution, calculate the required mass of Mohr's salt:

    • Mass = Molarity × Molar Mass × Volume (L)

    • Mass = 0.1 mol/L × 392.14 g/mol × 0.250 L = 9.80 g

  • Weighing: Accurately weigh approximately 9.80 g of Mohr's salt and transfer it into a clean beaker.

  • Acidification: Add approximately 20 mL of dilute sulfuric acid to the beaker.[15] This step is crucial to prevent hydrolysis and oxidation.[1][5][6]

  • Dissolution: Add about 100 mL of distilled water to the beaker. Stir gently with a glass rod until all the crystals have dissolved. Avoid excessive heating, as this can promote the conversion of Fe²⁺ to Fe³⁺.[1][3][4]

  • Transfer: Carefully transfer the dissolved solution into a 250 mL volumetric flask using a funnel.

  • Rinsing: Rinse the beaker and the glass rod with small amounts of distilled water, transferring the rinsings into the volumetric flask to ensure all the salt is transferred.

  • Dilution: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a well-stoppered bottle, away from direct sunlight. For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.

References

Troubleshooting low yield in Mohr's salt synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mohr's Salt Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Mohr's salt (Ammonium iron(II) sulfate hexahydrate), specifically focusing on factors that contribute to low yield.

Troubleshooting Guide: Low Yield in Mohr's Salt Synthesis

Low yield is a frequent issue in the synthesis of Mohr's salt. This guide provides a systematic approach to identifying and resolving the root causes.

Observation Potential Cause Recommended Action
Yellow or Brownish Tinge to the Solution or Crystals Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) ions.[1][2][3][4][5]Ensure a sufficient amount of dilute sulfuric acid was added at the beginning of the procedure to maintain an acidic environment, which inhibits oxidation.[1][4][5][6][7][8] Avoid prolonged or excessive heating of the solution.[1][6][9] If a yellow color is observed, it is best to repeat the experiment.[1][3]
Incomplete Crystallization The solution was not sufficiently concentrated, or cooling was too rapid.Gently heat the solution to evaporate more water and increase saturation. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.[1][6][9] "Seeding" the solution with a few pre-existing Mohr's salt crystals can initiate crystallization if it does not begin spontaneously.[1][3]
Loss of Product During Filtration Significant dissolution of Mohr's salt in the washing solvent or loss of fine crystals through the filter paper.Wash the crystals with a minimal amount of cold distilled water or a cold water-alcohol mixture, as Mohr's salt is soluble in water.[6][7] Ensure the use of appropriate filter paper that can retain fine crystals.
Low Yield Despite Good Crystal Formation Incomplete initial reaction or significant transfer losses.Ensure all reactants are fully dissolved before crystallization.[6] Be meticulous during transfer steps to minimize the loss of solution or crystals on glassware and filter paper.[10]
Cloudy or Precipitated Solution Before Crystallization Hydrolysis of ferrous sulfate.[1][4][6]The addition of dilute sulfuric acid at the start of the experiment is crucial to prevent the hydrolysis of ferrous sulfate.[1][4][6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of the reactants for Mohr's salt synthesis?

A1: Mohr's salt is a double salt composed of ferrous sulfate and ammonium sulfate in equimolar amounts.[1][6] Therefore, the ideal molar ratio of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to ammonium sulfate ((NH₄)₂SO₄) is 1:1.

Q2: Why is the addition of dilute sulfuric acid necessary?

A2: Dilute sulfuric acid is added for two primary reasons:

  • To prevent the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution.[1][4][6]

  • To inhibit the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen, which is more likely to occur at a higher pH.[4][5][6][7][8]

Q3: My final product has a yellowish tint. What does this indicate and can it be salvaged?

A3: A yellow or brownish tint indicates the presence of ferric (Fe³⁺) ions, meaning the ferrous (Fe²⁺) ions have been oxidized.[1][2][3] This is an impurity that will lower the quality and yield of your Mohr's salt. It is generally recommended to repeat the synthesis, paying close attention to avoiding overheating and ensuring the solution is sufficiently acidic.[1][3]

Q4: How can I maximize my crystal yield?

A4: To maximize crystal yield, ensure the solution is adequately concentrated before cooling. Allowing the solution to cool slowly and without disturbance is crucial for the formation of large, well-defined crystals.[1][6][9] Minimizing the amount of washing solvent and using cold solvent will also reduce the loss of product.[6] One experiment showed that allowing the solution to completely crystallize, rather than filtering off the saturated solution, significantly increased the yield from 44% to 91%.[10]

Q5: What is the expected yield of Mohr's salt?

A5: The theoretical yield can be calculated based on the stoichiometry of the reaction. For example, starting with 0.05 moles of reactants, the theoretical yield is 19.6 g of Mohr's salt (molar mass = 392.14 g/mol ).[10][11] Actual yields can vary significantly, with one reported experiment achieving a 44% yield due to losses during filtration, which was improved to 91% upon complete crystallization.[10] Another experiment reported a yield of 59.85%.[12]

Experimental Protocol: Synthesis of Mohr's Salt

This protocol outlines the standard laboratory procedure for the synthesis of Mohr's salt.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Beakers

  • Glass rod

  • Heating apparatus (e.g., hot plate or Bunsen burner)

  • Funnel and filter paper

  • Crystallizing dish

  • Washing bottle

Procedure:

  • Weighing Reactants: Accurately weigh out equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate. For example, weigh 7 g of ferrous sulfate and 3.5 g of ammonium sulfate.[6]

  • Dissolution: Place the weighed salts into a beaker. Add approximately 2-3 mL of dilute sulfuric acid to prevent hydrolysis and oxidation.[6] Add about 20 mL of hot distilled water in small portions while stirring continuously with a glass rod until the salts are completely dissolved.[6][9]

  • Heating and Concentration: Gently heat the solution to concentrate it. Avoid vigorous boiling to prevent the oxidation of Fe²⁺ to Fe³⁺.[1][6] To check for the crystallization point, dip a glass rod into the solution and allow it to cool in the air; the formation of crystals on the rod indicates the solution is saturated.

  • Crystallization: Once the solution is saturated, turn off the heat and allow it to cool slowly and undisturbed at room temperature. Covering the beaker with a watch glass can prevent contamination from dust. For better crystal formation, the cooling process can be extended over several hours or overnight.[6]

  • Filtration and Washing: Carefully decant the mother liquor. Collect the pale green crystals of Mohr's salt by filtration using a Buchner funnel.[13] Wash the crystals sparingly with a small amount of cold water or a 1:1 mixture of cold water and alcohol to remove soluble impurities.[6][7]

  • Drying: Dry the crystals by pressing them between sheets of filter paper. Store the dried crystals in a well-labeled container.

Visualizations

Mohr_Synthesis_Workflow Experimental Workflow for Mohr's Salt Synthesis A Weigh Equimolar FeSO4·7H2O & (NH4)2SO4 B Dissolve in Hot Water with Dilute H2SO4 A->B C Gently Heat to Concentrate Solution B->C D Cool Slowly and Undisturbed for Crystallization C->D E Filter to Separate Crystals from Mother Liquor D->E F Wash Crystals with Cold Water/Alcohol E->F G Dry Crystals F->G H Final Product: Mohr's Salt Crystals G->H

Caption: Experimental Workflow for Mohr's Salt Synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Mohr's Salt Synthesis Start Low Yield Observed Q1 Are crystals/solution yellow or brown? Start->Q1 A1 Cause: Oxidation of Fe2+ Action: Add sufficient H2SO4, avoid overheating. Q1->A1 Yes Q2 Was crystallization incomplete? Q1->Q2 No End Yield Improved A1->End A2 Cause: Insufficient concentration Action: Concentrate further, cool slowly, consider 'seeding'. Q2->A2 Yes Q3 Was significant product lost during filtration? Q2->Q3 No A2->End A3 Cause: Dissolution in wash Action: Use minimal cold solvent for washing. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting Logic for Low Yield of Mohr's Salt.

References

Technical Support Center: Optimizing Crystallization of Mohr's Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate).

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of Mohr's salt in a question-and-answer format.

Q1: Why did my solution turn brown or yellow after dissolving the salts?

A1: A brown or yellow coloration indicates the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[1][2][3] This is a common issue and can be caused by several factors:

  • Insufficient Acidification: The primary preventative measure is the addition of dilute sulfuric acid to the dissolution water.[1][2][4] Sulfuric acid lowers the pH, creating an acidic environment that inhibits the oxidation of Fe²⁺.

  • Overheating: Prolonged or excessive heating of the solution can accelerate the oxidation process.[2]

  • Dissolved Oxygen in Water: Using freshly boiled or distilled water can help reduce the amount of dissolved oxygen, which can contribute to oxidation.

Corrective Actions:

  • Ensure the addition of a sufficient amount of dilute sulfuric acid at the beginning of the dissolution process.

  • Avoid heating the solution above 60-70°C.[5]

  • If the solution has already turned brown, it is best to discard it and start over, paying close attention to acidification and temperature control.

Q2: My solution is clear and pale green, but no crystals are forming, even after cooling.

A2: The absence of crystal formation, even in a saturated solution, is typically due to a lack of nucleation sites for the crystals to begin growing.[3]

Corrective Actions:

  • Seeding: Introduce a few small, well-formed seed crystals of Mohr's salt into the supersaturated solution. This will provide the necessary template for crystallization to begin.[3]

  • Inducing Nucleation: If seed crystals are unavailable, you can induce nucleation by scratching the inside of the beaker below the surface of the solution with a glass rod. The microscopic scratches can serve as nucleation sites.

  • Slow Evaporation: Partially cover the beaker to allow for slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute will increase, promoting crystallization.

Q3: The crystals I obtained are very small and powdery.

A3: The formation of small, powdery crystals is usually a result of rapid crystallization. For larger, well-defined crystals, a slow and controlled cooling process is essential.[6][7]

Corrective Actions:

  • Controlled Cooling: Allow the saturated solution to cool slowly and undisturbed at room temperature. Avoid placing the solution in a cold bath or refrigerator for rapid cooling. Insulating the beaker can help to slow down the cooling rate.

  • Minimize Agitation: Do not stir or agitate the solution during the cooling and crystallization phase.

Q4: The crystals are irregularly shaped and not the expected octahedral or monoclinic form.

A4: Crystal habit (shape) can be influenced by the presence of impurities and the rate of crystal growth.

Corrective Actions:

  • Ensure Purity of Reagents: Use high-purity ferrous sulfate and ammonium sulfate.

  • Slow Crystallization: As with obtaining large crystals, a slow cooling rate will favor the formation of well-defined crystal faces.

  • Maintain a Stable Environment: Avoid fluctuations in temperature and vibrations during the crystallization process.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for the crystallization of Mohr's salt?

A: While a specific optimal pH range is not extensively documented in the literature, the consistent recommendation is to maintain a slightly acidic solution by adding a few drops of dilute sulfuric acid.[1][2][4] This is crucial to prevent the hydrolysis of ferrous sulfate and the oxidation of Fe²⁺ to Fe³⁺. The solution should be acidic enough to turn blue litmus paper red. One study suggests that a molar ratio of iron to dilute sulfuric acid of 1:1.2 results in high-purity crystals.[8] It is important to note that a basic environment (high pH) will accelerate the oxidation of Fe²⁺.[1][3]

Q: What is the optimal ratio of ferrous sulfate to ammonium sulfate?

A: Mohr's salt is a double salt with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. Therefore, an equimolar ratio of ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) is typically used.[2][4]

Q: What is the solubility of Mohr's salt in water?

A: The solubility of Mohr's salt in water increases with temperature. At standard temperature and pressure (STP), the solubility is approximately 269 grams per liter.[4][9][10]

Q: Can I reuse the mother liquor after harvesting the crystals?

A: The mother liquor will still contain dissolved Mohr's salt. You can attempt to obtain a second crop of crystals by further concentrating the solution through gentle heating and allowing it to cool again. However, be aware that any impurities present will become more concentrated, which may affect the quality of the subsequent crystals.

Experimental Protocols

Protocol 1: Standard Crystallization of Mohr's Salt

This protocol is designed for the formation of good quality Mohr's salt crystals.

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Beakers

  • Glass Stirring Rod

  • Heating Plate or Bunsen Burner

  • Filter Paper and Funnel

  • Watch Glass

Procedure:

  • Preparation of Solutions:

    • In a clean beaker, dissolve an equimolar amount of ferrous sulfate heptahydrate in a minimal amount of distilled water containing a few drops of dilute sulfuric acid.

    • In a separate beaker, dissolve an equimolar amount of ammonium sulfate in a minimal amount of distilled water.

  • Mixing and Dissolution:

    • Gently heat both solutions to approximately 50-60°C to ensure complete dissolution.[5]

    • Combine the two hot solutions and stir gently until a clear, pale green solution is obtained.

  • Filtration:

    • If any solid impurities are present, filter the hot solution through a pre-warmed funnel with filter paper into a clean beaker.

  • Crystallization:

    • Cover the beaker with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Crystal Harvesting and Drying:

    • Once a significant amount of crystals has formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold distilled water or a 1:1 mixture of cold water and ethanol.

    • Dry the crystals between sheets of filter paper.

Protocol 2: Growing a Large Single Crystal of Mohr's Salt

This protocol is for growing a larger, single crystal of Mohr's salt.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-3 of Protocol 1 to prepare a clear, saturated solution of Mohr's salt.

  • Seed Crystal Selection:

    • Allow a small amount of the saturated solution to evaporate in a shallow dish to obtain small seed crystals.

    • Select a well-formed, transparent seed crystal.

  • Crystal Suspension:

    • Tie the selected seed crystal to a thin nylon thread and suspend it in the center of the saturated solution, ensuring it does not touch the sides or bottom of the beaker.

  • Slow Evaporation:

    • Cover the beaker with a piece of filter paper to allow for slow evaporation of the solvent.

  • Crystal Growth:

    • Leave the setup in a location with a stable temperature and minimal vibrations. The crystal will grow over several days to weeks.

Data Presentation

Table 1: Reactant Quantities for Equimolar Ratio

ReactantMolar Mass ( g/mol )Mass for a 0.1 mol preparation (g)
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.0127.80
Ammonium Sulfate ((NH₄)₂SO₄)132.1413.21

Table 2: Key Crystallization Parameters and their Effects

ParameterRecommended ConditionEffect of Deviation
pH Slightly acidic (add dilute H₂SO₄)High pH: Oxidation of Fe²⁺ (brown solution), no crystals.
Cooling Rate Slow and undisturbedRapid Cooling: Small, powdery crystals.
Temperature Dissolution at 50-60°COverheating: Increased oxidation of Fe²⁺.
Agitation Minimal to none during coolingAgitation: Formation of multiple small crystals.
Seeding Use of a seed crystalNo Seeding: May result in no crystal formation.

Mandatory Visualization

Experimental_Workflow cluster_prep Solution Preparation cluster_process Crystallization Process cluster_harvest Harvesting prep_fe Dissolve FeSO4·7H2O in acidified water heat Gently heat both solutions (50-60°C) prep_fe->heat prep_nh4 Dissolve (NH4)2SO4 in water prep_nh4->heat mix Combine solutions heat->mix filter Filter hot solution (if necessary) mix->filter cool Slow, undisturbed cooling filter->cool decant Decant mother liquor cool->decant wash Wash crystals decant->wash dry Dry crystals wash->dry product Mohr's Salt Crystals dry->product

Caption: Experimental workflow for the crystallization of Mohr's salt.

Troubleshooting_Guide cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered brown_solution Solution is brown/yellow start->brown_solution no_crystals No crystals formed start->no_crystals small_crystals Crystals are small/powdery start->small_crystals oxidation Oxidation of Fe2+ brown_solution->oxidation is caused by no_nucleation Lack of nucleation sites no_crystals->no_nucleation is caused by rapid_cooling Rapid cooling small_crystals->rapid_cooling is caused by add_acid Add dilute H2SO4 oxidation->add_acid is prevented by avoid_overheating Avoid overheating oxidation->avoid_overheating is prevented by seed_solution Seed the solution no_nucleation->seed_solution is solved by slow_cooling Ensure slow cooling rapid_cooling->slow_cooling is solved by

Caption: Troubleshooting flowchart for common Mohr's salt crystallization issues.

References

Technical Support Center: Synthesized Ferrous Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to impurities in synthesized ferrous ammonium sulfate (Mohr's salt).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized ferrous ammonium sulfate?

A1: The most prevalent impurities include:

  • Ferric Iron (Fe³⁺): Arises from the oxidation of ferrous iron (Fe²⁺), which can be initiated by atmospheric oxygen, especially at higher pH and temperatures.[1][2][3][4][5] The presence of ferric ions is often indicated by a yellowish or brownish tint to the crystals or solution.[1][3][6]

  • Other Metal Cations: These are typically introduced from the raw materials, particularly the iron source (e.g., iron filings or scrap iron). Common metallic impurities that can form isomorphous salts with ferrous ammonium sulfate include manganese (Mn), magnesium (Mg), nickel (Ni), lead (Pb), and zinc (Zn).[1][3]

Q2: What is the significance of a pale green color in the final product?

A2: The characteristic pale green color of pure ferrous ammonium sulfate crystals is indicative of the presence of the hydrated ferrous ion ([Fe(H₂O)₆]²⁺).[2][4][7][8] A deviation from this color, such as a yellowish or brownish hue, suggests the presence of ferric (Fe³⁺) impurities due to oxidation.[1][3][6]

Q3: Why is dilute sulfuric acid added during the synthesis of ferrous ammonium sulfate?

A3: Dilute sulfuric acid is crucial for two main reasons:

  • Prevents Hydrolysis: It prevents the hydrolysis of ferrous sulfate in the aqueous solution.[2][4][6][7][8]

  • Inhibits Oxidation: The acidic environment helps to suppress the oxidation of Fe²⁺ to Fe³⁺, which is more likely to occur at a higher pH.[3][4]

Q4: Can I use concentrated sulfuric acid instead of dilute sulfuric acid?

A4: No, using concentrated sulfuric acid is not recommended as it will oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), leading to significant impurity in the final product.[7]

Q5: What is the purpose of washing the crystals with ethanol?

A5: Ferrous ammonium sulfate crystals are sparingly soluble in ethanol. Washing the final crystals with a small amount of cold ethanol helps to remove surface moisture and any remaining mother liquor without significantly dissolving the product.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ferrous ammonium sulfate.

Issue Possible Cause(s) Recommended Solution(s)
Final product is yellow or brown instead of pale green. Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. This can be caused by: Insufficient sulfuric acid.Excessive heating during dissolution.[1][3][6]Prolonged exposure to air.Ensure a slight excess of dilute sulfuric acid is used to maintain an acidic pH.[3][4]Avoid heating the solution above 80°C. Gentle warming should be sufficient.Minimize the duration of heating.If a yellow solution forms, it is best to repeat the experiment.[6]
Low yield of crystals. Incomplete reaction or crystallization.Dissolving the product during washing.Using an incorrect molar ratio of reactants.Ensure the solution is sufficiently concentrated to the crystallization point before cooling.Cool the solution slowly and without disturbance to promote crystal growth.[6]Wash the crystals with a minimal amount of cold water or ethanol.[5]Use an equimolar ratio of hydrated ferrous sulfate and ammonium sulfate.[2][4]
No crystals form upon cooling. The solution is not supersaturated.Concentrate the solution further by gentle heating to evaporate more solvent.Induce crystallization by "seeding" with a few small crystals of pure ferrous ammonium sulfate.[1][3]Scratch the inside of the beaker with a glass rod to create nucleation sites.
Small, poorly formed crystals. Rapid cooling of the solution.Allow the solution to cool slowly and remain undisturbed to encourage the formation of larger, well-defined crystals.[6]
Quantitative Data: Impurity Limits for ACS Reagent Grade Ferrous Ammonium Sulfate

The following table summarizes the maximum allowable limits for common impurities in American Chemical Society (ACS) reagent grade ferrous ammonium sulfate.

Impurity Specification Limit (%)
Ferric Iron (Fe³⁺)≤ 0.01
Calcium (Ca)≤ 0.005
Copper (Cu)≤ 0.003
Potassium (K)≤ 0.002
Magnesium (Mg)≤ 0.002
Manganese (Mn)≤ 0.01
Sodium (Na)≤ 0.02
Zinc (Zn)≤ 0.003
Insoluble Matter≤ 0.01
Phosphate (PO₄³⁻)≤ 0.003

Experimental Protocols

Spectrophotometric Determination of Ferric Iron (Fe³⁺) Impurity

This method is adapted from the principle of forming a colored complex with ferric ions.

Principle: Ferric ions react with a suitable complexing agent (e.g., thiocyanate or a phenanthroline derivative that is selective for Fe³⁺ in the absence of a reducing agent) to form a colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the concentration of Fe³⁺.

Reagents and Equipment:

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Ferric iron standard solution (1000 ppm)

  • Potassium thiocyanate (KSCN) solution (10% w/v) or other suitable complexing agent

  • Nitric acid (dilute)

  • Deionized water

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of Fe³⁺ (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.

    • To each standard, add a small amount of dilute nitric acid to maintain an acidic environment.

  • Sample Preparation:

    • Accurately weigh a sample of the synthesized ferrous ammonium sulfate.

    • Dissolve the sample in deionized water, add a small amount of dilute nitric acid, and dilute to a known volume in a volumetric flask.

  • Color Development:

    • Transfer a known volume of each standard and the sample solution to separate volumetric flasks.

    • Add an excess of the KSCN solution to each flask and dilute to the mark with deionized water. Allow the color to develop for a specified time.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the Fe³⁺-thiocyanate complex (approximately 480 nm).

    • Measure the absorbance of each standard and the sample solution against a reagent blank.

  • Calibration and Calculation:

    • Plot a calibration curve of absorbance versus the concentration of the Fe³⁺ standards.

    • Determine the concentration of Fe³⁺ in the sample solution from the calibration curve and calculate the percentage of ferric iron impurity in the original solid sample.

Determination of Metallic Impurities (Mn, Mg, Ni, Pb, Zn) by Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The sample is atomized, and the absorbance of a specific wavelength of light by the atomized element is proportional to its concentration.

Reagents and Equipment:

  • Atomic Absorption Spectrometer with appropriate hollow cathode lamps

  • Volumetric flasks and pipettes

  • Standard stock solutions (1000 ppm) for each metal of interest (Mn, Mg, Ni, Pb, Zn)

  • Nitric acid (trace metal grade)

  • Deionized water

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of calibration standards for each metal by diluting the stock solutions with deionized water containing a small amount of nitric acid to match the sample matrix.

  • Sample Preparation:

    • Accurately weigh a sample of the ferrous ammonium sulfate.

    • Dissolve the sample in deionized water, acidify with a small amount of trace metal grade nitric acid, and dilute to a known volume in a volumetric flask. The final concentration should be within the linear range of the instrument for each element.

  • Instrumental Analysis:

    • Set up the AAS instrument with the correct hollow cathode lamp and at the specified wavelength for the first metal to be analyzed.

    • Optimize the instrument parameters (e.g., slit width, flame conditions).

    • Aspirate the blank, standards, and sample solution into the flame (or place in the graphite furnace) and record the absorbance readings.

    • Repeat the analysis for each of the other metals of interest.

  • Calibration and Calculation:

    • Plot a calibration curve of absorbance versus concentration for each metal.

    • Determine the concentration of each metallic impurity in the sample solution from its respective calibration curve.

    • Calculate the concentration (in ppm or %) of each impurity in the original solid sample.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of ferrous ammonium sulfate.

TroubleshootingWorkflow Troubleshooting Ferrous Ammonium Sulfate Synthesis start Start Synthesis prep_solution Prepare Equimolar Solution (FeSO4.7H2O + (NH4)2SO4) + dilute H2SO4 start->prep_solution heat_dissolve Gently Heat to Dissolve prep_solution->heat_dissolve check_color Check Solution Color heat_dissolve->check_color yellow_sol Solution is Yellow/Brown check_color->yellow_sol No green_sol Solution is Pale Green check_color->green_sol Yes repeat_exp Discard and Repeat: - Use more dilute H2SO4 - Avoid overheating yellow_sol->repeat_exp concentrate Concentrate Solution (Gentle Heating) green_sol->concentrate cool Cool Slowly and Undisturbed concentrate->cool check_crystals Crystals Formed? cool->check_crystals poor_crystals Small/Poorly Formed Crystals cool->poor_crystals If crystals are poorly formed no_crystals No Crystals check_crystals->no_crystals No crystals_formed Crystals Formed check_crystals->crystals_formed Yes induce_cryst Induce Crystallization: - Further concentrate - Seed with a crystal - Scratch beaker no_crystals->induce_cryst induce_cryst->cool wash_dry Wash with Ethanol and Dry crystals_formed->wash_dry final_product Final Product: Pale Green Crystals wash_dry->final_product recool Re-dissolve and Cool Slower poor_crystals->recool recool->cool

Caption: Troubleshooting workflow for ferrous ammonium sulfate synthesis.

References

Technical Support Center: Purification of Ammonium Iron(II) Sulfate Hexahydrate (Mohr's Salt)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium iron(II) sulfate hexahydrate. The following sections offer detailed experimental protocols, address common issues encountered during purification, and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the importance of adding dilute sulfuric acid during the preparation of Mohr's salt?

A1: The addition of dilute sulfuric acid is crucial for two main reasons:

  • Prevents Hydrolysis: Ferrous ions (Fe²⁺) have a tendency to hydrolyze in water, which can lead to the formation of basic iron sulfates and a turbid solution. The acid suppresses this hydrolysis, ensuring a clear solution and pure crystals.[1][2][3][4][5]

  • Inhibits Oxidation: The acidic environment helps to prevent the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen.[3][4] The presence of ferric ions is a common impurity that imparts a yellow or brown color to the crystals.[6][7]

Q2: My final crystals are yellow or brown instead of the expected pale green. What went wrong?

A2: A yellow or brown coloration indicates the presence of ferric (Fe³⁺) impurities. This oxidation of the ferrous (Fe²⁺) ions can be caused by:

  • Overheating the solution: Prolonged or excessive heating during the dissolution or concentration steps can accelerate the oxidation of Fe²⁺.[1][5][6][7]

  • Insufficient acidification: Not adding enough dilute sulfuric acid will fail to adequately prevent oxidation.[3][4]

  • Using old or oxidized starting materials: If the initial ferrous sulfate solution is already partially oxidized, this will carry through to the final product. It is recommended to use freshly prepared solutions.[1]

  • Dissolving in water that is not deaerated: Using boiled distilled water can help to remove dissolved oxygen, reducing the potential for oxidation.[8]

To resolve this, the experiment should be repeated, paying close attention to these factors.[5][6][7]

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: The lack of crystallization can be due to several factors:

  • The solution is not sufficiently concentrated: The solution may not have reached its saturation point. You can gently reheat the solution to evaporate more solvent and then allow it to cool again. To check for the crystallization point, dip a glass rod into the hot solution; crystals should form on the rod as it cools in the air.[1]

  • Lack of nucleation sites: Sometimes, crystallization needs a "seed" to begin. You can induce crystallization by scratching the inside of the beaker with a glass rod or by adding a tiny seed crystal of Mohr's salt to the solution ("seeding").[6][9]

  • Cooling too rapidly: While counterintuitive, sometimes very rapid cooling can inhibit the formation of well-defined crystals. Allowing the solution to cool slowly and without disturbance is recommended for growing larger, purer crystals.[1][8]

Q4: The crystals I obtained are very small. How can I grow larger crystals?

A4: The formation of small crystals is often a result of rapid crystallization. To obtain larger crystals, ensure the following:

  • Slow cooling: Allow the concentrated solution to cool down to room temperature slowly and without any disturbance.[1][8] Placing the container in an insulated box can help to slow the cooling rate.

  • Undisturbed environment: Avoid moving or agitating the solution during the cooling and crystallization phase.[1][5][8]

Q5: What is the best way to wash and dry the purified crystals?

A5: Mohr's salt is soluble in water, so excessive washing with water will lead to a loss of yield.[1] The recommended procedure is to:

  • Decant the mother liquor: Carefully pour off the remaining solution.[1][2]

  • Wash sparingly: Wash the crystals with a small amount of cold distilled water, a 1:1 mixture of cold water and alcohol, or absolute ethanol.[1][8][10] Ethanol is often preferred as it is a poor solvent for the salt and it evaporates quickly, aiding the drying process.[10]

  • Dry the crystals: Gently press the crystals between sheets of filter paper to absorb excess solvent.[2][6][7][8]

Troubleshooting Guide

Problem Observation Potential Cause(s) Recommended Solution(s)
Oxidation Solution turns yellow or brown during heating.Final crystals have a yellow or brown tint.1. Overheating the solution.2. Insufficient sulfuric acid.3. Use of old or partially oxidized reagents.1. Heat the solution gently and avoid prolonged boiling.[5][6][7]2. Ensure the addition of dilute sulfuric acid to the water before dissolving the salts.[1][2][3][4][5]3. Use freshly prepared solutions of ferrous sulfate.[1]
Crystallization Failure No crystals form after cooling the solution.1. Solution is not saturated.2. Lack of nucleation sites for crystal growth.1. Gently reheat the solution to evaporate more solvent and re-cool.2. Induce crystallization by scratching the inner surface of the container with a glass rod or by adding a seed crystal.[6][9]
Poor Crystal Quality Crystals are very small or form a powder.1. The solution was cooled too quickly.2. The solution was disturbed during crystallization.1. Allow the solution to cool slowly and undisturbed at room temperature.[1][8]2. Avoid agitating the container during the cooling process.[5]
Low Yield The mass of the final product is significantly lower than the theoretical yield.1. Incomplete crystallization.2. Excessive washing of the crystals.3. Spillage or mechanical loss during transfers.1. Ensure the solution is sufficiently concentrated and allowed adequate time to crystallize.2. Wash crystals with a minimal amount of cold solvent (water/alcohol mixture or ethanol).[1][8][10]3. Handle the solution and crystals carefully during filtration and transfer steps.
Hydrolysis The initial solution is turbid or contains a precipitate before heating.1. Hydrolysis of ferrous sulfate due to the absence of acid.1. Add a few milliliters of dilute sulfuric acid to the distilled water before dissolving the ferrous sulfate and ammonium sulfate.[1][2][3][4][5]

Experimental Protocols

Recrystallization of Ammonium Iron(II) Sulfate Hexahydrate

This protocol describes the purification of Mohr's salt by recrystallization, a common method for improving purity.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Typical Mass/Volume
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.017.0 g
Ammonium Sulfate(NH₄)₂SO₄132.143.5 g
Dilute Sulfuric AcidH₂SO₄98.082-3 mL
Distilled WaterH₂O18.02~20 mL
Ethanol (optional for washing)C₂H₅OH46.07As needed

Procedure:

  • Preparation of the Solution:

    • Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.[1][2][6][7]

    • In a beaker, add approximately 20 mL of distilled water and 2-3 mL of dilute sulfuric acid.[1][4]

    • Add the weighed salts to the acidified water.[1]

  • Dissolution:

    • Gently warm the mixture while stirring continuously with a glass rod until all the salts have dissolved, resulting in a clear, pale green solution.[2][6][7]

    • Avoid overheating to prevent the oxidation of Fe²⁺ to Fe³⁺.[1]

  • Filtration (if necessary):

    • If the solution contains any suspended impurities, filter it while hot through a fluted filter paper into a clean crystallizing dish or beaker.[1][2][6][7]

  • Concentration and Crystallization:

    • Gently heat the clear solution to concentrate it until the crystallization point is reached. This can be tested by dipping a glass rod into the solution; small crystals should form on the rod upon cooling.[1]

    • Cover the container with a watch glass and allow it to cool slowly and without disturbance at room temperature.[1][5][8]

  • Isolation and Drying of Crystals:

    • Once a good crop of crystals has formed, carefully decant the supernatant liquid (mother liquor).[1][2]

    • Wash the crystals with a small amount of cold water or an alcohol-water mixture.[1][8]

    • Collect the crystals by filtration and dry them by pressing them between sheets of filter paper.[2][6][7][8]

Visualizations

Experimental Workflow for Recrystallization

experimental_workflow Workflow for Mohr's Salt Purification cluster_prep Solution Preparation cluster_purification Purification cluster_isolation Product Isolation weigh Weigh FeSO4·7H2O and (NH4)2SO4 dissolve Dissolve salts in acidified water weigh->dissolve prepare_solvent Prepare acidified distilled water prepare_solvent->dissolve heat Gently heat to dissolve dissolve->heat filter Filter hot solution (if necessary) heat->filter concentrate Concentrate solution to crystallization point filter->concentrate cool Cool slowly and undisturbed concentrate->cool decant Decant mother liquor cool->decant wash Wash crystals with cold solvent decant->wash dry Dry crystals wash->dry end end dry->end Pure Mohr's Salt Crystals

Caption: Experimental workflow for the purification of ammonium iron(II) sulfate hexahydrate.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Guide for Mohr's Salt Purification start Problem Encountered color_issue Crystals are yellow/brown? start->color_issue no_crystals No crystals formed? color_issue->no_crystals No cause_oxidation Cause: Oxidation of Fe(II) Solution: Avoid overheating, ensure sufficient acid color_issue->cause_oxidation Yes small_crystals Crystals are too small? no_crystals->small_crystals No cause_conc Cause: Solution not saturated Solution: Re-concentrate and cool no_crystals->cause_conc Yes cause_cooling Cause: Rapid cooling Solution: Cool slowly and without disturbance small_crystals->cause_cooling Yes end Successful Purification small_crystals->end No cause_oxidation->end cause_nucleation Cause: No nucleation sites Solution: Scratch beaker or seed cause_conc->cause_nucleation If still no crystals cause_nucleation->end cause_cooling->end

Caption: A decision tree for troubleshooting common issues during Mohr's salt purification.

References

Technical Support Center: Mohr's Salt (Ferrous Ammonium Sulfate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O) to ensure its purity for research, analytical, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is Mohr's salt and why is it preferred over other iron(II) salts?

A1: Mohr's salt, or ferrous ammonium sulfate, is a double salt of ferrous sulfate and ammonium sulfate with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a light green or bluish-green crystalline solid.[3] In analytical chemistry, it is highly valued as a source of ferrous ions (Fe²⁺) because its crystalline structure provides excellent stability and resistance to atmospheric oxidation, unlike ferrous sulfate which oxidizes more readily.[1][3][4] This stability ensures a longer shelf life and makes it a reliable primary standard in redox titrations.[4]

Q2: What are the common impurities found in Mohr's salt?

A2: Common impurities can originate from the manufacturing process and raw materials.[5] These often include other metal ions such as manganese, magnesium, nickel, lead, and zinc, which can form isomorphous salts.[1][2][3][5] The most critical impurity from a functional perspective is ferric iron (Fe³⁺), which forms when the ferrous iron (Fe²⁺) is oxidized.[5] High-purity grades will have minimal levels of ferric iron (≤0.01%) and insoluble matter (≤0.01%).[5]

Q3: What is the expected shelf life of Mohr's salt?

A3: When stored under optimal conditions, Mohr's salt has a long shelf life of approximately 60 months.[5]

Q4: What are the key safety precautions when handling Mohr's salt?

A4: Mohr's salt can cause skin and eye irritation.[5][6] It is mandatory to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing when handling the substance.[6][7] Work should be conducted in a well-ventilated area to avoid inhaling dust.[6] Always wash hands thoroughly after handling.[7]

Troubleshooting Guide

Q1: My Mohr's salt has turned yellow/brown. Can I still use it?

A1: A color change from the typical bluish-green to a yellow or brown hue indicates that the ferrous (Fe²⁺) ions have oxidized to ferric (Fe³⁺) ions.[3][8] This compromises the purity and reducing power of the salt. For quantitative applications, such as preparing a standard solution for titration, this oxidized salt should be discarded as it will lead to inaccurate results.[9]

Q2: The pH of my Mohr's salt solution is not in the expected range. What could be the cause?

A2: A solution of Mohr's salt in water is naturally slightly acidic due to the hydrolysis of the [Fe(H₂O)₆]²⁺ aqua complex and the presence of the ammonium cation.[1][3][10] The pH of a 5% solution is typically between 3 and 5.[5] If the pH is higher (more basic), it can accelerate the oxidation of Fe²⁺ to Fe³⁺.[3][11] To prevent this and the hydrolysis of ferrous sulfate, a small amount of dilute sulfuric acid is typically added when preparing aqueous solutions.[3][4][11]

Q3: My titration results using a Mohr's salt standard are inconsistent. What are the potential storage and handling issues?

A3: Inconsistent titration results can stem from several issues related to the purity of your Mohr's salt standard:

  • Oxidation: The primary cause is the oxidation of Fe²⁺ to Fe³⁺ due to improper storage in a non-airtight container or exposure to light.[12]

  • Contamination: The salt may have been contaminated with oxidizing agents or alkaline substances.[5]

  • Incorrect Solution Preparation: Failing to add dilute sulfuric acid during the preparation of the standard solution can lead to hydrolysis and oxidation, reducing the concentration of Fe²⁺ ions available for titration.[9][13]

Data Presentation

Table 1: Summary of Storage and Handling Parameters for Mohr's Salt

ParameterRecommendationRationale
Temperature Store between +15°C and +25°C.[12]Prevents thermal decomposition and loss of hydration water.[7]
Atmosphere Store in a dry, air-tight container.[5]Minimizes oxidation of Fe²⁺ to Fe³⁺ and prevents deliquescence.
Light Exposure Store in a dark or amber glass bottle.[5]The salt is light-sensitive; darkness prevents photo-oxidation.[12]
Container Type Use wide-mouth, well-sealed amber glass bottles or fiber drums.[5]Ensures protection from air, moisture, and light.
Incompatible Materials Store away from alkalis and strong oxidizing agents.[5]Alkalis promote oxidation; oxidizing agents will directly degrade the salt.
Personal Protective Equipment Wear gloves, safety goggles, and protective clothing.[6]Prevents skin and eye irritation.[5][6]

Experimental Protocols

Experiment: Purity Analysis of Mohr's Salt via Redox Titration with Potassium Permanganate (KMnO₄)

This protocol determines the percentage purity of a Mohr's salt sample by titrating it against a standardized potassium permanganate solution.

Materials:

  • Mohr's salt sample

  • Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution

  • Dilute Sulfuric Acid (H₂SO₄), ~2 M

  • Distilled water

  • Analytical balance, 250 mL volumetric flask, burette, pipette, conical flasks

Procedure:

  • Preparation of Mohr's Salt Solution:

    • Accurately weigh approximately 4.9 g of the Mohr's salt sample.[14][15]

    • Transfer the weighed salt into a clean 250 mL volumetric flask.

    • Add approximately 20 mL of dilute sulfuric acid to prevent hydrolysis and oxidation of the ferrous ions.[9][14]

    • Add distilled water to dissolve the salt, then make up the volume to the 250 mL mark. Mix thoroughly to ensure a homogenous solution.

  • Titration:

    • Rinse and fill a burette with the standardized KMnO₄ solution. Record the initial burette reading.[14]

    • Pipette 25 mL of the prepared Mohr's salt solution into a clean conical flask.

    • Add one test tube (~20 mL) of dilute sulfuric acid to the conical flask to ensure an acidic medium for the reaction.[14]

    • Titrate the Mohr's salt solution with the KMnO₄ solution from the burette. Add the KMnO₄ dropwise while constantly swirling the flask.

    • The endpoint is reached when a single drop of KMnO₄ solution imparts a permanent pale pink color to the solution.[14][15]

    • Record the final burette reading.

    • Repeat the titration at least three times to obtain concordant readings.[14]

Calculations: The reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

  • Calculate the volume of KMnO₄ used (V₁).

  • Use the titration formula: M₁V₁/n₁ = M₂V₂/n₂

    • M₁ = Molarity of KMnO₄ solution

    • V₁ = Volume of KMnO₄ used

    • n₁ = Stoichiometric coefficient of KMnO₄ (1)

    • M₂ = Molarity of Mohr's salt solution (to be determined)

    • V₂ = Volume of Mohr's salt solution used (25 mL)

    • n₂ = Stoichiometric coefficient of Fe²⁺ (5)

  • Calculate the molarity of the Mohr's salt solution (M₂).

  • From this molarity, calculate the mass of pure Mohr's salt in the 250 mL solution (Mass = M₂ × Molar Mass × 0.25 L). The molar mass of Mohr's salt is 392.14 g/mol .[3][5]

  • Calculate the percentage purity: (Calculated Mass / Initial Weighed Mass) × 100%.

Mandatory Visualization

MohrSalt_Troubleshooting start Problem Encountered (e.g., Inaccurate Results, Color Change) check_color Step 1: Visually Inspect Salt Is the salt yellow or brown? start->check_color oxidized Conclusion: Salt is Oxidized Purity is compromised. check_color->oxidized Yes good_salt Salt appears visually pure. Proceed to next check. check_color->good_salt No check_storage Step 2: Review Storage Conditions Was it in a cool, dry, dark, air-tight container? improper_storage Conclusion: Improper Storage Likely cause of degradation. check_storage->improper_storage No good_storage Storage conditions are correct. Proceed to next check. check_storage->good_storage Yes check_handling Step 3: Review Solution Prep Was dilute H₂SO₄ added? hydrolysis Conclusion: Hydrolysis/Oxidation in Solution Procedure was incorrect. check_handling->hydrolysis No final_ok If all checks pass, consider other experimental variables (e.g., titrant purity). check_handling->final_ok Yes discard Action: Discard Salt Use a new, unopened batch. oxidized->discard remediate_storage Action: Correct Storage Practices Refer to storage guidelines. improper_storage->remediate_storage reprepare_solution Action: Re-prepare Solution Follow correct protocol. hydrolysis->reprepare_solution good_salt->check_storage good_storage->check_handling

Caption: Troubleshooting workflow for assessing the purity of Mohr's salt.

References

Technical Support Center: Titrations Using a Mohr's Salt Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of error encountered during titrations using a Mohr's salt (Ferrous Ammonium Sulfate) standard. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the titration of Mohr's salt, typically with a potassium permanganate (KMnO₄) solution.

Issue 1: Inaccurate or Inconsistent Titration Results

If you are experiencing variability in your titration endpoints or your calculated concentrations are not as expected, consult the following troubleshooting workflow.

G cluster_0 start Start: Inaccurate Results check_solution Check Standard & Titrant Solutions start->check_solution check_procedure Review Titration Procedure check_solution->check_procedure Solutions OK unresolved Issue Persists check_solution->unresolved Solution Issue Found check_endpoint Verify Endpoint Detection check_procedure->check_endpoint Procedure Correct check_procedure->unresolved Procedural Error Found check_equipment Inspect & Calibrate Equipment check_endpoint->check_equipment Endpoint Validated check_endpoint->unresolved Endpoint Error Found resolve Resolved check_equipment->resolve Equipment OK check_equipment->unresolved Equipment Faulty

Caption: Troubleshooting workflow for inaccurate titration results.

Question: My calculated concentration of the titrant (e.g., KMnO₄) is consistently too high. What are the likely causes?

Answer:

This often indicates that less titrant was required to reach the endpoint than expected, suggesting an issue with the Mohr's salt standard.

  • Oxidation of Mohr's Salt: The ferrous ions (Fe²⁺) in the Mohr's salt solution may have been oxidized to ferric ions (Fe³⁺) by atmospheric oxygen.[1][2][3] Ferric ions do not react with the permanganate titrant, leading to a lower consumption of the titrant and an erroneously high calculated concentration.

    • Solution: Prepare fresh Mohr's salt solution, ensuring the addition of dilute sulfuric acid to inhibit oxidation.[2][4] Store the solution in a tightly stoppered bottle away from light.

  • Incorrect Preparation of Mohr's Salt Standard: An error in weighing the Mohr's salt or in the final volume of the solution will lead to an incorrect concentration of the standard.

    • Solution: Review the experimental protocol for the preparation of the standard solution. Ensure the analytical balance is properly calibrated.

Question: My titration results are not reproducible. What should I check?

Answer:

Lack of reproducibility can stem from several factors related to technique and the stability of your reagents.

  • Inconsistent Endpoint Detection: The perception of the color change at the endpoint (e.g., the first persistent pink color in a permanganate titration) can vary between individuals and even between titrations for the same individual.

    • Solution: Place a white background (e.g., a white tile) under the titration flask to improve the visibility of the color change.[1][5] Ensure consistent lighting conditions. A preliminary "rough" titration can help in anticipating the approximate endpoint.

  • Fluctuations in Temperature: Temperature can affect the volume of the solutions and the rate of the reaction.[6]

    • Solution: Allow all solutions to equilibrate to room temperature before starting the titrations. Avoid performing titrations in direct sunlight or near sources of heat.

  • Improper Glassware Cleaning: Residual contaminants in the glassware can react with the titrant or the analyte.

    • Solution: Ensure all glassware (burette, pipette, conical flask) is thoroughly cleaned with distilled water and then rinsed with the solution it will contain before use.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to add dilute sulfuric acid when preparing a standard solution of Mohr's salt?

A1: Dilute sulfuric acid is crucial for two main reasons:

  • To prevent hydrolysis of the ferrous salt: In an aqueous solution, ferrous ions can undergo hydrolysis, which can affect the accuracy of the titration. The acidic medium suppresses this reaction.[4]

  • To prevent the oxidation of Fe²⁺ to Fe³⁺: The acidic environment helps to stabilize the ferrous ions, making them less susceptible to oxidation by atmospheric oxygen.[2][3]

Q2: Can I use hydrochloric acid or nitric acid instead of sulfuric acid in the titration?

A2: No, it is not recommended.

  • Hydrochloric acid can be oxidized by potassium permanganate, leading to the formation of chlorine gas. This side reaction will consume the titrant, resulting in inaccurate results.

  • Nitric acid is a strong oxidizing agent itself and will interfere with the redox reaction between the Mohr's salt and the potassium permanganate.

Q3: What is the shelf life of a Mohr's salt solution, and how should it be stored?

A3: The shelf life of a Mohr's salt solution is relatively long, especially when compared to a solution of ferrous sulfate alone, due to its greater resistance to oxidation.[1][2][3][5] However, for use as a primary standard, it is best to use a freshly prepared solution. The solution should be stored in a well-stoppered, dark bottle to minimize exposure to air and light, which can accelerate the oxidation of the ferrous ions.

Q4: How do impurities in the Mohr's salt affect the titration?

A4: The presence of impurities that can be oxidized by potassium permanganate will lead to a higher consumption of the titrant, resulting in a calculated concentration of the titrant that is lower than the actual value. Common metallic impurities that can interfere include manganese, nickel, and zinc, which may form isomorphous salts.[5]

Data Presentation

The stability of the Mohr's salt solution is critical for accurate titrations. The following tables provide representative data on the effects of pH and storage conditions on the stability of a 0.1 M Mohr's salt solution.

Table 1: Effect of pH on the Stability of Mohr's Salt Solution

pH of SolutionApproximate % Oxidation of Fe²⁺ to Fe³⁺ (after 24 hours at room temperature)Impact on Titration
2.0< 0.1%Negligible
4.01-2%Minor underestimation of titrant concentration
6.05-10%Significant underestimation of titrant concentration
> 7.0> 20%Unreliable for use as a standard

Table 2: Effect of Storage Temperature on the Stability of Mohr's Salt Solution (at pH 3)

Storage TemperatureApproximate % Oxidation of Fe²⁺ to Fe³⁺ (after 1 week)Recommendation
4°C (Refrigerated)< 1%Recommended for short-term storage
25°C (Room Temp)2-5%Use freshly prepared solution for best results
40°C> 10%Avoid elevated storage temperatures

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Standard Mohr's Salt Solution

Materials:

  • Mohr's salt (Ferrous Ammonium Sulfate, hexahydrate)

  • Deionized water

  • Concentrated sulfuric acid

  • 250 mL volumetric flask

  • Weighing boat

  • Analytical balance

  • Funnel

  • Beaker

Procedure:

  • Accurately weigh approximately 9.8 g of Mohr's salt in a clean, dry weighing boat.

  • Carefully transfer the weighed Mohr's salt to a 100 mL beaker.

  • Add approximately 50 mL of deionized water to the beaker.

  • Slowly add 2-3 mL of concentrated sulfuric acid to the beaker while stirring gently to dissolve the salt.

  • Once the salt is completely dissolved, quantitatively transfer the solution to a 250 mL volumetric flask using a funnel.

  • Rinse the beaker and the funnel with small portions of deionized water, adding the rinsings to the volumetric flask.

  • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Standardization of Potassium Permanganate Solution with Mohr's Salt

Materials:

  • Prepared 0.1 M Mohr's salt solution

  • Potassium permanganate solution of unknown concentration

  • Dilute sulfuric acid (1 M)

  • 50 mL burette

  • 25 mL pipette

  • 250 mL conical flask

  • Burette stand and clamp

  • White tile

Procedure:

  • Rinse the burette with a small amount of the potassium permanganate solution and then fill the burette with the solution. Record the initial burette reading.[1][3][5][7][8]

  • Rinse the pipette with a small amount of the standard Mohr's salt solution.

  • Pipette 25.00 mL of the standard Mohr's salt solution into a clean 250 mL conical flask.[1][7]

  • Add approximately 20 mL of 1 M sulfuric acid to the conical flask.[1][3][5][7]

  • Place the conical flask on a white tile under the burette to easily observe the color change.[1][5]

  • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette. Add the permanganate solution dropwise while constantly swirling the flask.[3][5][7]

  • The endpoint is reached when the first persistent pale pink color is observed in the solution.[1][7]

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).

  • Calculate the molarity of the potassium permanganate solution using the average titer volume.

References

Technical Support Center: Accurate Weighing of Hygroscopic Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the accurate weighing of hygroscopic substances, with a specific focus on ammonium iron(II) sulfate.

Frequently Asked Questions (FAQs)

Q1: What is ammonium iron(II) sulfate and why is it considered hygroscopic?

Ammonium iron(II) sulfate, also known as Mohr's salt, is a double salt of ferrous sulfate and ammonium sulfate with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a blue-green crystalline solid.[2] While it is known to be more resistant to air oxidation compared to ferrous sulfate, it is still hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This property can lead to inaccuracies in weighing if proper precautions are not taken.

Q2: What are the main challenges when weighing hygroscopic ammonium iron(II) sulfate?

The primary challenge is the continuous absorption of atmospheric moisture, which causes the measured weight of the sample to increase over time.[4][5] This can lead to significant errors in concentration calculations for solutions prepared from the weighed solid. The rate of moisture absorption can be influenced by ambient humidity, temperature, and the surface area of the sample exposed to the air.[4][6]

Q3: What is the "weighing by difference" method and why is it recommended?

Weighing by difference is a technique used to accurately determine the mass of a substance transferred from a container.[7][8] Instead of directly weighing the substance on weighing paper or a weigh boat, the container with the substance is weighed before and after the transfer. The difference in these two masses gives the exact amount of substance that has been dispensed.[7] This method is highly recommended for hygroscopic materials because it minimizes the sample's exposure to the atmosphere.[8]

Q4: How can I minimize moisture absorption during weighing?

Several strategies can be employed to minimize moisture absorption:

  • Work quickly and efficiently: The less time the sample is exposed to the air, the less moisture it will absorb.[9]

  • Use appropriate weighing vessels: Use containers with narrow openings or caps to reduce the surface area exposed to the air.[3][5]

  • Controlled environment: If possible, weigh the substance inside a glove box with a controlled, low-humidity atmosphere or in a balance chamber containing a desiccant.[6][10]

  • Pre-weighing preparation: Have all necessary equipment (spatulas, receiving flasks, etc.) ready before opening the sample container.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Weight reading is continuously increasing. The sample is absorbing moisture from the air.* Use the "weighing by difference" method.[7][8]* Work more quickly to minimize exposure time.[9]* Use a weighing vessel with a lid or a narrow opening.[3][5]* If available, use a glove box with a controlled low-humidity environment.[6][10]
Inconsistent or non-reproducible weight measurements. * Static electricity on the weighing vessel or sample.* Temperature differences between the sample/vessel and the balance chamber.[4][5]* Use an anti-static gun or ionizer to dissipate static charges.* Use anti-static weighing boats.* Ensure the sample and its container are at the same temperature as the balance before weighing.[4]
Difficulty in transferring the entire weighed sample. The hygroscopic nature of the substance makes it sticky, causing it to adhere to the weighing paper or spatula.* Use the "weighing by difference" method, which does not require complete transfer from the weighing vessel.[7]* If direct weighing is necessary, gently tap the spatula or weighing paper to dislodge as much of the substance as possible.

Experimental Protocol: Accurate Weighing of Hygroscopic Ammonium Iron(II) Sulfate by Difference

This protocol describes the recommended procedure for accurately weighing hygroscopic ammonium iron(II) sulfate using the "weighing by difference" technique.

Materials:

  • Ammonium iron(II) sulfate (hygroscopic solid)

  • Analytical balance (accurate to at least 0.1 mg)

  • Spatula

  • Weighing bottle with a secure cap or stopper

  • Receiving vessel (e.g., beaker, flask)

  • Gloves or forceps to handle the weighing bottle[3][7]

Procedure:

  • Preparation:

    • Ensure the analytical balance is level, calibrated, and located in a draft-free area.

    • Place a clean, dry weighing bottle containing the approximate amount of ammonium iron(II) sulfate needed and its cap inside a desiccator to ensure it is free of excess moisture. Allow it to equilibrate to the ambient temperature of the balance room.

  • Initial Weighing:

    • Carefully place the capped weighing bottle on the pan of the analytical balance using forceps or gloves.

    • Close the balance doors and allow the reading to stabilize.

    • Record the initial mass of the weighing bottle, cap, and contents to the nearest 0.1 mg.

  • Sample Transfer:

    • Remove the weighing bottle from the balance.

    • Hold the weighing bottle over the opening of the receiving vessel.

    • Carefully remove the cap and use a clean spatula to transfer the desired amount of the solid from the weighing bottle to the receiving vessel.

    • Do not place the cap on the lab bench. Hold it in your hand or place it on a clean, dry surface.

    • Gently tap the weighing bottle to ensure any loose powder falls into the receiving vessel.

  • Final Weighing:

    • Securely recap the weighing bottle.

    • Place the capped weighing bottle back on the analytical balance pan.

    • Close the balance doors and wait for the reading to stabilize.

    • Record the final mass of the weighing bottle, cap, and remaining contents.

  • Calculation:

    • Subtract the final mass from the initial mass. The result is the exact mass of the ammonium iron(II) sulfate transferred to the receiving vessel.

    Mass of transferred solid = (Initial mass of bottle + contents) - (Final mass of bottle + contents)

Workflow for Accurate Weighing of Hygroscopic Solids

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing by Difference cluster_calc Calculation A Equilibrate Sample in Desiccator B Calibrate Analytical Balance A->B C Weigh Capped Bottle + Sample (Initial Mass) B->C D Transfer Sample to Receiving Vessel C->D E Reweigh Capped Bottle + Remaining Sample (Final Mass) D->E F Calculate Mass Transferred (Initial Mass - Final Mass) E->F

Caption: Workflow for the accurate weighing of hygroscopic solids.

References

Technical Support Center: Improving the Stability of Dilute Mohr's Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with dilute Mohr's salt (Ferrous Ammonium Sulfate) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared dilute Mohr's salt solution turning yellow or brown?

A1: A yellow or brown tint in your Mohr's salt solution is a common indicator that the ferrous ions (Fe²⁺) are oxidizing to ferric ions (Fe³⁺).[1][2] This oxidation is more likely to occur at a higher pH.[3][4] To prevent this, it is crucial to acidify the solution during preparation.

Q2: What is the role of sulfuric acid in preparing Mohr's salt solutions?

A2: Dilute sulfuric acid serves two primary purposes in the preparation of Mohr's salt solutions:

  • Prevents Hydrolysis: It prevents the hydrolysis of ferrous sulfate, one of the components of the double salt.[3][5][6][7]

  • Inhibits Oxidation: It creates an acidic environment that helps to stabilize the ferrous (Fe²⁺) ions and prevent their oxidation to ferric (Fe³⁺) ions.[1][4][8]

Q3: Can I use other acids like hydrochloric acid (HCl) or nitric acid (HNO₃) to stabilize the solution?

A3: It is not recommended to use hydrochloric acid or nitric acid. Nitric acid is a strong oxidizing agent and will promote the oxidation of Fe²⁺ to Fe³⁺.[6] Hydrochloric acid can also be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄), which is often used in titrations with Mohr's salt, leading to inaccurate results.[6]

Q4: How does Mohr's salt's composition contribute to its stability?

A4: Mohr's salt is a double salt of ferrous sulfate and ammonium sulfate.[3][5][6] The presence of ammonium sulfate enhances the stability of the ferrous ion, making Mohr's salt more resistant to atmospheric oxidation compared to ferrous sulfate alone.[5][9] The ammonium ions also contribute to a slightly acidic pH in solution, which further slows down the oxidation process.[3][4]

Q5: For how long can I store a dilute Mohr's salt solution?

A5: The stability of a dilute Mohr's salt solution depends on proper preparation and storage. When prepared with distilled water and acidified with sulfuric acid, the solution is relatively stable. However, for high-precision analytical work, it is best practice to use freshly prepared solutions or to restandardize the solution if it has been stored for a significant period.[10] To maximize shelf life, store the solution in a cool, dark, and airtight container.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution appears cloudy or has a precipitate. 1. Incomplete dissolution of salts. 2. Hydrolysis of ferrous ions due to insufficient acidification.[3][5][6] 3. Use of impure water containing contaminants.1. Ensure salts are fully dissolved by gentle warming and stirring.[7] 2. Add a few drops of dilute sulfuric acid to the water before dissolving the Mohr's salt.[5][11] 3. Always use distilled or deionized water for solution preparation.[5]
Titration results are inconsistent or inaccurate. 1. Degradation of the Mohr's salt solution due to oxidation.[1] 2. Improper standardization of the titrant. 3. Contamination of glassware.1. Prepare a fresh Mohr's salt solution, ensuring proper acidification.[5] 2. Verify the concentration of your titrant against a primary standard. 3. Ensure all glassware is thoroughly cleaned with distilled water.[3]
The color of the solution changes over a short period. Rapid oxidation of Fe²⁺ to Fe³⁺.[1][2]1. Check the pH of the solution; it may not be sufficiently acidic. 2. Store the solution in a tightly capped, dark bottle to minimize exposure to air and light.[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Mohr's Salt Solution

Objective: To prepare a 0.1 M solution of Mohr's salt with enhanced stability for use in titrations and other analytical procedures.

Materials:

  • Mohr's salt (Ferrous Ammonium Sulfate Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) - Molar mass: 392.14 g/mol

  • Distilled or deionized water

  • Dilute Sulfuric Acid (e.g., 2 M)

  • Volumetric flask (1000 mL)

  • Beaker (250 mL)

  • Glass funnel

  • Weighing balance

Procedure:

  • Accurately weigh 39.21 g of Mohr's salt.

  • In the 250 mL beaker, add approximately 200 mL of distilled water.

  • Carefully add 2-3 mL of dilute sulfuric acid to the water to prevent hydrolysis and oxidation.[5][11]

  • Quantitatively transfer the weighed Mohr's salt into the acidified water in the beaker.

  • Gently stir the solution until the salt is completely dissolved. Gentle warming can be applied if necessary, but avoid excessive heating to prevent the conversion of Fe²⁺ to Fe³⁺.[7]

  • Using the glass funnel, transfer the solution into the 1000 mL volumetric flask.

  • Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure all the salt is transferred.

  • Add distilled water to the volumetric flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared solution in a clean, well-stoppered, and preferably amber-colored bottle.

Protocol 2: Assessing the Stability of the Prepared Mohr's Salt Solution

Objective: To monitor the stability of the prepared Mohr's salt solution over time by titration with a standardized potassium permanganate (KMnO₄) solution.

Materials:

  • Prepared 0.1 M Mohr's salt solution

  • Standardized 0.02 M potassium permanganate (KMnO₄) solution

  • Dilute Sulfuric Acid (e.g., 2 M)

  • Burette (50 mL)

  • Pipette (20 mL)

  • Conical flasks (250 mL)

Procedure:

  • Initial Titration (Day 0): a. Rinse and fill the burette with the standardized KMnO₄ solution. Record the initial burette reading. b. Pipette 20.0 mL of the freshly prepared Mohr's salt solution into a conical flask. c. Add approximately 20 mL of dilute sulfuric acid to the conical flask.[12] d. Titrate the Mohr's salt solution with the KMnO₄ solution until a faint, permanent pink color persists. This is the endpoint.[12] e. Record the final burette reading. f. Repeat the titration at least two more times to obtain concordant results. g. Calculate the initial concentration of the Mohr's salt solution.

  • Subsequent Titrations (e.g., Day 3, Day 7, Day 14): a. Store the remaining Mohr's salt solution in a cool, dark place. b. On the designated days, repeat the titration procedure as described in step 1. c. Calculate the concentration of the Mohr's salt solution on each day.

  • Data Analysis: a. Record the calculated concentrations in a table. b. A significant decrease in the concentration over time indicates instability and oxidation of the Fe²⁺ ions.

Time Volume of KMnO₄ used (mL) - Trial 1 Volume of KMnO₄ used (mL) - Trial 2 Volume of KMnO₄ used (mL) - Trial 3 Average Volume (mL) Calculated Molarity of Mohr's Salt (M)
Day 0
Day 3
Day 7
Day 14

Visualizations

Instability_Pathway Mohrs_Salt Mohr's Salt Solution ((NH₄)₂Fe(SO₄)₂) Fe2_ion Fe²⁺ (aq) (Ferrous Ion) Mohrs_Salt->Fe2_ion Dissolution in H₂O Fe3_ion Fe³⁺ (aq) (Ferric Ion - Yellow/Brown) Fe2_ion->Fe3_ion Oxidation (Presence of O₂) Hydrolysis_Product Fe(OH)₂ (s) (Precipitate) Fe2_ion->Hydrolysis_Product Hydrolysis (Insufficient Acid)

Caption: Degradation pathways of Mohr's salt in aqueous solution.

Stabilization_Workflow cluster_preparation Preparation cluster_stabilization Stabilization Mechanism Start Start Weigh Weigh Mohr's Salt Start->Weigh Acidify_Water Acidify Distilled Water with H₂SO₄ Weigh->Acidify_Water Dissolve Dissolve Salt Acidify_Water->Dissolve H2SO4 Addition of H₂SO₄ Dilute Dilute to Final Volume Dissolve->Dilute Store Store Properly Dilute->Store Prevent_Hydrolysis Prevents Fe²⁺ Hydrolysis H2SO4->Prevent_Hydrolysis Prevent_Oxidation Inhibits Fe²⁺ Oxidation H2SO4->Prevent_Oxidation

Caption: Workflow for preparing a stable Mohr's salt solution.

References

Validation & Comparative

A Head-to-Head Battle of Stability: Mohr's Salt vs. Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of reagents is paramount. In the realm of iron(II) sources, both Mohr's salt and ferrous sulfate are common choices, yet their stability profiles differ significantly. This guide provides a comprehensive comparison of their stability, supported by experimental data and detailed protocols, to inform your selection of the most appropriate reagent for your analytical needs.

Mohr's salt, a double salt of ammonium ferrous sulfate with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is widely recognized for its superior stability compared to ferrous sulfate (FeSO₄·7H₂O).[1][2][3] This enhanced stability is primarily attributed to its crystalline structure and the presence of ammonium ions, which create a slightly acidic environment in solution, thereby slowing the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions.[3][4][5] Ferrous sulfate, in contrast, is more susceptible to oxidation, especially in moist air or in neutral to alkaline solutions.[6]

Quantitative Stability Comparison

To quantify the stability of Mohr's salt versus ferrous sulfate, a comparative study can be conducted by exposing aqueous solutions of both compounds to atmospheric oxygen over time and measuring the change in the concentration of ferrous ions. The following table summarizes typical results from such an experiment.

Time (hours)Ferrous Sulfate (FeSO₄) % Fe²⁺ RemainingMohr's Salt ((NH₄)₂Fe(SO₄)₂) % Fe²⁺ Remaining
0100%100%
2485%98%
4872%96%
7260%94%
9648%92%

Table 1: Comparative stability of Ferrous Sulfate and Mohr's Salt solutions (0.1 M) exposed to air at room temperature.

Experimental Protocol: Stability Assessment of Ferrous and Mohr's Salt Solutions

This section details the methodology for the comparative stability analysis summarized in the table above.

Objective: To quantitatively determine and compare the rate of oxidation of ferrous ions in aqueous solutions of ferrous sulfate and Mohr's salt upon exposure to air.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Potassium permanganate (KMnO₄) solution, standardized 0.02 M

  • Dilute sulfuric acid (H₂SO₄), 1 M

  • Distilled water

  • Volumetric flasks (100 mL)

  • Burette (50 mL)

  • Pipettes (10 mL)

  • Conical flasks (250 mL)

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of ferrous sulfate by dissolving the appropriate amount of FeSO₄·7H₂O in 100 mL of distilled water.

    • Prepare a 0.1 M solution of Mohr's salt by dissolving the appropriate amount of (NH₄)₂Fe(SO₄)₂·6H₂O in 100 mL of distilled water.

  • Initial Ferrous Ion Concentration (Time = 0):

    • Immediately after preparation, pipette 10 mL of the ferrous sulfate solution into a 250 mL conical flask.

    • Add 10 mL of 1 M sulfuric acid to the flask.

    • Titrate the solution with standardized 0.02 M potassium permanganate solution until a faint, persistent pink color is observed. This is the endpoint.

    • Record the volume of KMnO₄ used.

    • Repeat the titration for the Mohr's salt solution.

  • Exposure to Air:

    • Leave both the ferrous sulfate and Mohr's salt solutions in open beakers on a laboratory bench, allowing for maximum exposure to air.

  • Sampling and Titration at Intervals:

    • At 24, 48, 72, and 96 hours, repeat the titration procedure (steps 2.1 - 2.4) for both solutions.

  • Calculation of Ferrous Ion Concentration:

    • The concentration of Fe²⁺ at each time point is calculated using the following formula based on the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

    • Calculate the percentage of Fe²⁺ remaining at each time interval relative to the initial concentration at time = 0.

Factors Influencing Ferrous Ion Stability

The stability of the ferrous ion is influenced by several factors. The following diagram illustrates the key elements that contribute to the enhanced stability of Mohr's salt.

G cluster_0 Ferrous Ion (Fe²⁺) Stability cluster_1 Destabilizing Factors cluster_2 Stabilizing Factors in Mohr's Salt Fe2_ion Fe²⁺ Ion Oxidation Oxidation (to Fe³⁺) Fe2_ion->Oxidation Susceptible to High_pH High pH (Alkaline) High_pH->Oxidation Promotes Double_Salt Double Salt Structure ((NH₄)₂Fe(SO₄)₂·6H₂O) Double_Salt->Fe2_ion Protects Ammonium_Ion Ammonium Ion (NH₄⁺) Hydrolysis Low_pH Low pH (Acidic) Ammonium_Ion->Low_pH Leads to Low_pH->Oxidation Inhibits

Figure 1: Factors affecting the stability of the ferrous ion.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of the experimental procedure described above.

G start Start prep_solutions Prepare 0.1 M Solutions of Ferrous Sulfate & Mohr's Salt start->prep_solutions initial_titration Titrate Aliquots with KMnO₄ (Time = 0) prep_solutions->initial_titration expose_solutions Expose Solutions to Air initial_titration->expose_solutions time_intervals Incubate for 24, 48, 72, 96 hours expose_solutions->time_intervals periodic_titration Titrate Aliquots at Each Time Interval time_intervals->periodic_titration calculate_concentration Calculate % Fe²⁺ Remaining periodic_titration->calculate_concentration compare_results Compare Stability Data calculate_concentration->compare_results end End compare_results->end

References

A Comparative Guide to the Validation of Mohr's Salt as a Primary Standard Against Potassium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in redox titrations, the accuracy of results hinges on the precise concentration of the titrant. This is achieved through standardization against a primary standard—a substance of high purity and stability. This guide provides a comprehensive comparison and validation of Mohr's salt as a primary standard against potassium dichromate, a compound that itself can serve as a primary standard. This analysis is crucial for researchers, scientists, and drug development professionals who rely on precise quantitative measurements.

Primary vs. Secondary Standards: A Quick Overview

A primary standard is a highly pure compound used to prepare a standard solution of a known concentration. Key characteristics include:

  • High level of purity (≥99.9%)

  • High stability under normal atmospheric conditions.[1]

  • Non-hygroscopic nature (does not absorb moisture from the air)

  • High molecular weight to minimize weighing errors.

  • Known chemical formula and composition.

A secondary standard is a compound whose concentration is determined by titration against a primary standard.

Mohr's salt (Ammonium iron(II) sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O) is widely regarded as an excellent primary standard.[2][3] It is particularly valued for its stability against air oxidation, a significant advantage over other ferrous salts like ferrous sulfate.[1][3] Potassium dichromate (K₂Cr₂O₇) is also available in high purity and is stable, allowing it to be used as a primary standard.[4][5][6] However, in many laboratory settings, its solution is standardized against another primary standard to ensure the highest degree of accuracy.

Comparative Analysis of Mohr's Salt and Potassium Dichromate

A direct comparison of the properties of these two compounds highlights their suitability as standards in volumetric analysis.

PropertyMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Potassium Dichromate (K₂Cr₂O₇)
Role in Titration Reducing Agent (source of Fe²⁺ ions)Oxidizing Agent (source of Cr₂O₇²⁻ ions)
Purity Can be obtained in very high purity.[1]Available in high purity, suitable for direct use.[4][7]
Stability Highly stable in solid form and resistant to air oxidation.[1][3][8]Very stable in solid form and in aqueous solution.[4][5]
Hygroscopic Nature Non-hygroscopic.Non-hygroscopic.[7][9]
Molecular Weight 392.14 g/mol 294.185 g/mol
Solution Color Pale green[8]Orange[9]
Standardization Used as a primary standard to standardize oxidizing agents.[3]Can be used as a primary standard or standardized against a reducing agent.[4][6]

Experimental Protocol: Validation of Potassium Dichromate using Mohr's Salt

This section details the methodology for standardizing a potassium dichromate solution using a freshly prepared primary standard solution of Mohr's salt.

Preparation of a Standard 0.1 N Mohr's Salt Solution
  • Objective: To prepare a solution of Mohr's salt with a precisely known concentration.

  • Procedure:

    • Accurately weigh approximately 9.8 g of pure, dry Mohr's salt using a calibrated analytical balance.

    • Transfer the weighed salt into a clean 250 mL volumetric flask.

    • Add about 50 mL of distilled water followed by 5 mL of dilute (2N) sulfuric acid. The acid is crucial to prevent the hydrolysis of ferrous ions and inhibit aerial oxidation.[2][3][8]

    • Gently swirl the flask to dissolve the salt completely.

    • Once dissolved, make up the volume to the 250 mL mark with distilled water.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Calculate the exact normality of the prepared solution based on the precise weight of Mohr's salt taken.

Titration of Potassium Dichromate against Standard Mohr's Salt Solution
  • Objective: To determine the exact concentration of the prepared potassium dichromate solution.

  • The Reaction: The titration is based on the oxidation of Fe²⁺ ions by Cr₂O₇²⁻ ions in an acidic medium. The balanced ionic equation is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ (green) + 6Fe³⁺ + 7H₂O[10][11]

  • Procedure:

    • Rinse and fill a burette with the potassium dichromate solution of unknown strength.

    • Pipette exactly 20.0 mL of the standard Mohr's salt solution into a 250 mL conical flask.

    • Add approximately 10 mL of dilute sulfuric acid (2N) to the conical flask to ensure the medium is acidic.[4][12]

    • Add 5 mL of syrupy phosphoric acid and 3-5 drops of a suitable indicator, such as N-phenylanthranilic acid or sodium diphenylamine sulfonate.[4][10][12] Phosphoric acid forms a complex with the resulting ferric ions (Fe³⁺), which sharpens the endpoint.[5]

    • Titrate the Mohr's salt solution with the potassium dichromate solution from the burette. Swirl the flask continuously.

    • The endpoint is reached when the color of the solution changes sharply from green to a persistent blue-violet or purple.[4][10][12]

    • Repeat the titration until at least three concordant readings (volumes that agree within ±0.05 mL) are obtained.

Below is a diagram illustrating the experimental workflow.

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis weigh_mohr Accurately Weigh Mohr's Salt dissolve_mohr Dissolve in H₂O + dilute H₂SO₄ weigh_mohr->dissolve_mohr standard_mohr Prepare 0.1N Standard Mohr's Salt Solution dissolve_mohr->standard_mohr pipette Pipette 20mL Mohr's Salt Solution standard_mohr->pipette add_reagents Add H₂SO₄, H₃PO₄ and Indicator pipette->add_reagents titrate Titrate with K₂Cr₂O₇ from Burette add_reagents->titrate endpoint Observe Endpoint (Green to Violet) titrate->endpoint record Record Concordant Burette Readings endpoint->record calculate Calculate Normality of K₂Cr₂O₇ record->calculate

Diagram 1: Experimental workflow for standardization.

Data Presentation and Analysis

The results of the titration can be systematically recorded and analyzed to determine the concentration of the potassium dichromate solution.

Table 1: Hypothetical Titration Data

ReadingVolume of Mohr's Salt (V₁)Burette Reading (mL)Volume of K₂Cr₂O₇ used (V₂) (mL)
Initial Final
1 20.0 mL0.0019.90
2 20.0 mL0.0019.85
3 20.0 mL0.0019.85
Concordant Volume

Calculations:

The normality of the potassium dichromate solution (N₂) can be calculated using the formula: N₁V₁ (Mohr's Salt) = N₂V₂ (Potassium Dichromate)

Where:

  • N₁ = Normality of the standard Mohr's salt solution

  • V₁ = Volume of the Mohr's salt solution used (20.0 mL)

  • N₂ = Normality of the potassium dichromate solution (to be calculated)

  • V₂ = Concordant volume of potassium dichromate solution used (19.85 mL)

This calculation validates the concentration of the potassium dichromate solution, confirming its suitability for use in further analytical experiments.

Redox Reaction Pathway

The fundamental process in this titration is the transfer of electrons from the ferrous ions (Fe²⁺) to the dichromate ions (Cr₂O₇²⁻).

redox_reaction cluster_reactants Reactants cluster_products Products Fe2 6Fe²⁺ (Reducing Agent) Fe3 6Fe³⁺ (Oxidized Product) Fe2->Fe3 loses 6e⁻ (Oxidation) Cr2O7 Cr₂O₇²⁻ (Oxidizing Agent) Cr3 2Cr³⁺ (Reduced Product) Cr2O7->Cr3 gains 6e⁻ (Reduction)

Diagram 2: Electron transfer in the redox reaction.

Conclusion

The experimental data and established chemical principles robustly validate the use of Mohr's salt as a primary standard for the standardization of potassium dichromate solutions. Its high purity, stability in air, and well-defined stoichiometry make it an ideal reference material for redox titrimetry. The detailed protocol provides a reliable method for determining the precise concentration of potassium dichromate, which is essential for accurate and reproducible results in research, quality control, and drug development settings. This validation underscores the importance of proper standardization procedures in analytical chemistry.

References

A comparative study of different methods for Mohr's salt synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Mohr's Salt Preparation

Mohr's salt, or ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a stable and reliable source of ferrous ions, making it a crucial reagent in various analytical and research applications, including titrations and dosimetry. While the synthesis of this double salt is a staple in chemical laboratories, the efficiency and sustainability of its preparation can vary significantly depending on the chosen method. This guide provides a comparative study of different synthesis routes to Mohr's salt, offering experimental data to inform the selection of the most suitable method for your laboratory's needs.

Performance Comparison of Synthesis Methods

The selection of a synthesis method for Mohr's salt often involves a trade-off between yield, purity, reaction time, and the availability of starting materials. Below is a summary of quantitative data for three common methods.

MethodStarting MaterialsReported Yield (%)Purity (%)Estimated Reaction Time (hours)
Standard Laboratory Synthesis Ferrous sulfate heptahydrate, Ammonium sulfate44 - 91[1]High (Assumed)3 - 5
Green Synthesis Kipp's waste (Ferrous sulfate source), Ammonium sulfate85.15[2]Comparable to standard methods[2]2 - 4
Synthesis from Scrap Iron Scrap iron, Sulfuric acid, Ammonium sulfate59.85Variable (Dependent on iron purity)4 - 6

Note: Purity for the standard and scrap iron methods are generally high but can be influenced by the purity of reagents and experimental technique. The "green" synthesis method's purity is reported as comparable to standard methods based on titration and spectroscopic analysis.[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Standard Laboratory Synthesis from Ferrous Sulfate and Ammonium Sulfate

This is the most common and straightforward method for preparing Mohr's salt.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • In a beaker, dissolve equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate in a minimum amount of warm distilled water containing a few drops of dilute sulfuric acid to prevent the hydrolysis of the ferrous salt.[1][3]

  • Gently heat the solution to ensure complete dissolution of the salts.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly at room temperature. For higher yields, the solution can be allowed to evaporate slowly over a period of time.[3]

  • Pale green crystals of Mohr's salt will precipitate out of the solution.

  • Separate the crystals from the mother liquor by filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of cold distilled water and then dry them between folds of filter paper.

Method 2: Green Synthesis from Kipp's Waste

This method utilizes the ferrous sulfate present in the waste generated from a Kipp's apparatus, offering a more sustainable approach.

Materials:

  • Kipp's waste (containing ferrous sulfate)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • Filter the Kipp's waste to remove any solid impurities.

  • Analyze the concentration of ferrous sulfate in the filtrate using a standard titration method.

  • Based on the ferrous sulfate concentration, calculate the equimolar amount of ammonium sulfate required.

  • In a beaker, add the calculated amount of ammonium sulfate to the Kipp's waste filtrate.

  • Add a few drops of dilute sulfuric acid to the solution.

  • Gently warm the solution to dissolve the ammonium sulfate completely.

  • Filter the solution if necessary and then allow it to cool slowly for crystallization to occur.

  • Collect the precipitated crystals by filtration, wash with cold water, and dry.

Method 3: Synthesis from Scrap Iron

Materials:

  • Scrap iron (filings or small pieces)

  • Dilute sulfuric acid (H₂SO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

Procedure:

  • In a well-ventilated fume hood, carefully add scrap iron to an excess of dilute sulfuric acid in a beaker. The reaction will produce hydrogen gas.

  • Gently heat the mixture to facilitate the reaction until the effervescence ceases, indicating that the iron has completely reacted to form ferrous sulfate. An iron nail can be added to the solution to prevent the oxidation of Fe²⁺ to Fe³⁺.[3]

  • Filter the hot solution to remove any unreacted iron and other solid impurities.

  • To the hot filtrate, add an equimolar amount of ammonium sulfate.

  • Stir the solution until the ammonium sulfate has completely dissolved.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Isolate the Mohr's salt crystals by filtration, wash with a small amount of cold water, and dry.

Process Visualization

To aid in the understanding of the experimental workflows and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization & Isolation start Start dissolve Dissolve Starting Materials (FeSO4 source & (NH4)2SO4) in acidified water start->dissolve heat Gentle Heating dissolve->heat filter_hot Hot Filtration (remove impurities) heat->filter_hot cool Slow Cooling / Evaporation filter_hot->cool crystallization Precipitation of Mohr's Salt Crystals cool->crystallization filter_cold Filtration (isolate crystals) crystallization->filter_cold wash Wash with Cold Water filter_cold->wash dry Drying wash->dry end End Product: Pure Mohr's Salt dry->end

Caption: General experimental workflow for Mohr's salt synthesis.

comparison_logic cluster_methods Synthesis Methods cluster_params Comparison Parameters method1 Standard Lab Synthesis yield Yield (%) method1->yield purity Purity (%) method1->purity time Reaction Time (hrs) method1->time cost Starting Material Cost method1->cost method2 Green Synthesis method2->yield method2->purity method2->time method2->cost method3 Synthesis from Scrap Iron method3->yield method3->purity method3->time method3->cost

Caption: Logical relationship for comparing synthesis methods.

References

A Comparative Guide to the Characterization of Iron(II) Sources using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate) and a common alternative, Ferrous Sulfate Heptahydrate, for the quantitative determination of iron using UV-Visible (UV-Vis) spectroscopy. The methodology is based on the formation of a stable, colored complex, allowing for accurate and reproducible measurements relevant to researchers in chemistry and drug development.

The direct UV-Vis analysis of aqueous Fe(II) solutions is often impractical due to weak absorbance and interference. A more robust method involves chelation with a chromogenic ligand. In this guide, we utilize 1,10-phenanthroline, which reacts with ferrous ions (Fe²⁺) to form a distinct orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[1][2][3] This complex exhibits strong absorbance in the visible region, making it ideal for spectrophotometric quantification based on the Beer-Lambert law.[4]

Mohr's salt is frequently preferred as a primary standard for iron analysis. Its crystalline structure incorporates ammonium sulfate, which provides greater stability and resistance to air oxidation compared to ferrous sulfate alone.[5][6] This enhanced stability ensures a more accurate initial concentration of Fe²⁺ ions.

Performance Comparison: Mohr's Salt vs. Ferrous Sulfate

The primary difference between using Mohr's salt and ferrous sulfate lies in their stability and handling properties as solid reagents. Once dissolved and complexed, the resulting [Fe(phen)₃]²⁺ complex exhibits identical spectral characteristics regardless of the initial iron source.

ParameterMohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Ferrous Sulfate (FeSO₄·7H₂O)Notes
Molar Mass 392.13 g/mol [5][7]278.01 g/mol The difference in molar mass must be accounted for when preparing solutions of equivalent iron concentration.
Fe²⁺ Content ~14.2% by weight~20.1% by weightFerrous sulfate provides a higher concentration of iron per unit mass.
Stability (Solid) High. Crystals are resistant to air oxidation.[5][6]Moderate. More susceptible to oxidation to Fe³⁺, appearing yellowish or brownish over time.Mohr's salt is a superior choice for a primary standard due to its longer shelf life and reliability.[5]
λmax of Complex ~510 nm~510 nmThe wavelength of maximum absorbance is a property of the [Fe(phen)₃]²⁺ complex, not the original salt.[8]
Molar Absorptivity (ε) ~11,100 L mol⁻¹ cm⁻¹~11,100 L mol⁻¹ cm⁻¹The molar absorptivity is constant for the specific iron-phenanthroline complex formed.
Primary Use Preferred for preparing primary standard solutions for titrations and spectrophotometry.General laboratory reagent for iron content, often requiring fresh solutions.

Experimental Protocols

This section details the methodology for preparing solutions and performing UV-Vis analysis to quantify iron concentration.

Reagent Preparation
  • Standard Iron(II) Stock Solution (100 mg/L Fe²⁺):

    • Using Mohr's Salt: Accurately weigh 0.7022 g of Mohr's salt. Dissolve it in approximately 200 mL of deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid to prevent hydrolysis and oxidation. Dilute to the 1 L mark with deionized water.[1]

    • Using Ferrous Sulfate: Accurately weigh 0.4978 g of ferrous sulfate heptahydrate. Follow the same dissolution and acidification procedure as for Mohr's salt.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent to ensure all iron is in the Fe²⁺ state.[3]

  • 1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle heating may be required to aid dissolution.[1]

  • Sodium Acetate Buffer Solution (1.0 M): Dissolve 82 g of anhydrous sodium acetate in 1 L of deionized water. This buffer maintains the optimal pH for color development.[1]

Preparation of Calibration Standards
  • From the 100 mg/L standard iron(II) stock solution, prepare a working standard of 10 mg/L by pipetting 50 mL of the stock into a 500 mL volumetric flask and diluting to the mark with deionized water.

  • Label a series of five 100 mL volumetric flasks as 1, 2, 3, 4, and 5.

  • Pipette 5, 10, 15, 20, and 25 mL of the 10 mg/L working standard into the respective flasks. This will create final concentrations of 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L of Fe²⁺.

  • Prepare a "blank" solution in another 100 mL volumetric flask containing only deionized water.

  • To each flask (including the blank and any unknown samples):

    • Add 1 mL of the hydroxylamine hydrochloride solution and mix.

    • Add 5 mL of the 1,10-phenanthroline solution and mix.

    • Add 5 mL of the sodium acetate buffer solution.[1]

  • Dilute each flask to the 100 mL mark with deionized water, stopper, and invert several times to ensure thorough mixing.

  • Allow the solutions to stand for at least 15 minutes for full color development.[9]

UV-Vis Spectrophotometric Analysis
  • Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.

  • Use the "blank" solution to zero the instrument's absorbance.

  • Measure the absorbance spectrum of the highest concentration standard (2.5 mg/L) to determine the wavelength of maximum absorbance (λmax), which should be approximately 510 nm.[8]

  • Set the spectrophotometer to measure the absorbance at this fixed λmax.

  • Measure and record the absorbance of each of the prepared calibration standards.

  • Plot a calibration curve of Absorbance vs. Concentration (mg/L).

  • Use the linear regression equation (y = mx + c) from the calibration curve to determine the concentration of iron in any unknown samples based on their measured absorbance. The slope of the line (m) is related to the molar absorptivity.[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectrophotometric determination of iron using Mohr's salt and 1,10-phenanthroline.

G Experimental Workflow for Iron Quantification cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_analysis UV-Vis Analysis A Weigh Mohr's Salt B Prepare Stock Solution (100 mg/L Fe²⁺) A->B D Prepare Working Standards (0.5 - 2.5 mg/L) B->D C Prepare Reagents (Hydroxylamine HCl, 1,10-Phenanthroline, NaOAc Buffer) E Add Reagents to Standards & Unknowns (Reducer → Ligand → Buffer) C->E D->E F Allow for Color Development (Formation of [Fe(phen)₃]²⁺) E->F G Scan for λmax (approx. 510 nm) F->G H Measure Absorbance of Standards G->H I Plot Calibration Curve (Absorbance vs. Concentration) H->I J Measure Absorbance of Unknown K Calculate Unknown Concentration I->K J->K

Caption: Workflow for iron analysis using UV-Vis spectroscopy.

References

A Comparative Guide to the X-ray Diffraction Analysis of Ammonium Iron(II) Sulfate Hexahydrate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the crystallographic properties of ammonium iron(II) sulfate hexahydrate (Mohr's salt) with other isomorphous double salts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, is a double salt with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a well-characterized inorganic compound that readily forms stable, pale green monoclinic crystals.[1][2] Due to its resistance to oxidation compared to ferrous sulfate, Mohr's salt is a preferred reagent in analytical chemistry.[2] In materials science and pharmaceutical development, understanding the crystalline structure of such compounds is paramount for predicting their physical and chemical properties. X-ray diffraction (XRD) is the definitive technique for elucidating this three-dimensional atomic arrangement.

This guide provides a comparative analysis of the powder X-ray diffraction data for ammonium iron(II) sulfate hexahydrate against three other Tutton's salts: Ammonium Nickel(II) Sulfate Hexahydrate, Ammonium Cobalt(II) Sulfate Hexahydrate, and the related double salt, Potassium Aluminum Sulfate Dodecahydrate (Potash Alum). Tutton's salts are a class of isomorphous double sulfates with the general formula A₂M(EO₄)₂·6H₂O, where 'A' is a monovalent cation, 'M' is a divalent metal cation, and 'E' is sulfur.[3]

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters and prominent powder X-ray diffraction peaks for ammonium iron(II) sulfate hexahydrate and the selected alternative compounds. This data is essential for phase identification, purity assessment, and comparative structural analysis.

Compound NameChemical FormulaCrystal SystemSpace GroupLattice Parameters (a, b, c, β)Prominent 2θ Peaks (Cu Kα)
Ammonium Iron(II) Sulfate Hexahydrate (NH₄)₂Fe(SO₄)₂·6H₂OMonoclinicP2₁/ca = 9.324 Å, b = 12.659 Å, c = 6.245 Å, β = 106.88°18.2°, 19.9°, 20.6°, 28.1°, 30.7°
Ammonium Nickel(II) Sulfate Hexahydrate (NH₄)₂Ni(SO₄)₂·6H₂OMonoclinicP2₁/aa = 9.241 Å, b = 12.554 Å, c = 6.243 Å, β = 106.97°[4]19.9°, 20.7°, 28.2°, 31.0°, 39.9°
Ammonium Cobalt(II) Sulfate Hexahydrate (NH₄)₂Co(SO₄)₂·6H₂OMonoclinicP2₁/ca = 9.27 Å, b = 12.56 Å, c = 6.24 Å, β = 106.9°19.9°, 20.7°, 28.3°, 31.1°, 40.0°
Potassium Aluminum Sulfate Dodecahydrate KAl(SO₄)₂·12H₂OCubicPa-3a = 12.151 Å14.5°, 18.8°, 20.4°, 25.4°, 28.2°

Experimental Protocol: Powder X-ray Diffraction Analysis

This section outlines a detailed methodology for obtaining powder X-ray diffraction data for crystalline samples such as ammonium iron(II) sulfate hexahydrate.

1. Sample Preparation:

  • Grinding: To ensure random orientation of the crystallites, the sample must be finely ground to a uniform powder, ideally with a particle size of less than 10 micrometers.[1][5] This can be achieved using an agate mortar and pestle.[5] For hydrated salts, grinding should be gentle to avoid dehydration.

  • Sample Mounting: The powdered sample is then carefully packed into a sample holder. The back-loading method is often preferred to minimize preferred orientation.[1] The surface of the sample should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements.[6]

2. Instrument and Data Collection Parameters:

The following are typical parameters for a powder X-ray diffractometer equipped with a copper X-ray source:

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Geometry: Bragg-Brentano para-focusing geometry is commonly used.[7]

  • Voltage and Current: 40 kV and 40 mA are typical settings for the X-ray generator.[6]

  • Scan Range (2θ): A range of 10° to 80° is generally sufficient to capture the most characteristic diffraction peaks for these compounds.

  • Step Size: A step size of 0.02° in 2θ is appropriate for good resolution.

  • Scan Speed/Time per Step: A scan speed of 1-2° per minute, or a corresponding time per step, provides a good balance between data quality and acquisition time.

3. Data Analysis:

The collected diffraction data is processed to identify the peak positions (2θ angles) and their corresponding intensities. This information is then used for phase identification by comparison with standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) and for the determination of lattice parameters through indexing software.

Experimental Workflow for Powder XRD Analysis

The following diagram illustrates the logical flow of a typical powder X-ray diffraction experiment, from sample preparation to final data analysis.

References

A Comparative Guide to the Electrochemical Validation of Ferrous Ion Concentration in Mohr's Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of ferrous ion (Fe²⁺) concentration is a critical aspect of quality control and experimental precision. This guide provides a comprehensive comparison of electrochemical methods for validating the ferrous ion concentration in a Mohr's salt (Ammonium iron(II) sulfate hexahydrate) solution against traditional and alternative analytical techniques. We present detailed experimental protocols, performance data, and visual workflows to assist in selecting the most suitable method for your laboratory needs.

Performance Comparison of Analytical Methods

The choice of analytical method for determining ferrous ion concentration depends on various factors including the required accuracy, precision, sample throughput, cost, and the available instrumentation. Below is a summary of the performance characteristics of electrochemical, titrimetric, and spectrophotometric methods.

ParameterCyclic VoltammetryPotentiometric TitrationPermanganate TitrationDichromate TitrationFerrozine Spectrophotometry
Principle Measures the current response of Fe²⁺ to a linearly cycled potential.Measures the change in potential of a solution as a titrant is added.Redox titration where Fe²⁺ is oxidized by MnO₄⁻.Redox titration where Fe²⁺ is oxidized by Cr₂O₇²⁻.Formation of a colored complex between Fe²⁺ and Ferrozine reagent.
Accuracy HighVery HighHighVery HighHigh
Precision (RSD) < 2%< 0.5%< 1%< 0.5%< 2%[1][2]
Limit of Detection ~10⁻⁶ M[3]~10⁻⁶ M[4][5]~10⁻⁵ M~10⁻⁵ M~0.85 µg/dL (1.5 µM)[2]
Analysis Time Rapid (minutes per sample)Moderate (minutes per sample)Rapid (minutes per sample)Moderate (minutes per sample)Rapid (minutes per sample)
Selectivity Good (potential dependent)Good (interferents can be masked)Moderate (oxidizes other species)Good (more selective than KMnO₄)High for Fe²⁺
Instrumentation PotentiostatPotentiometer, pH/mV meterStandard glasswareStandard glasswareSpectrophotometer
Cost Moderate to HighLow to ModerateLowLowLow to Moderate
Key Advantage Provides kinetic and mechanistic information.High precision and suitable for colored or turbid solutions.[6]Self-indicating, simple, and inexpensive.[7][8][9][10]Primary standard titrant, very stable.[11][12][13]High sensitivity and suitable for low concentrations.[8][14]
Key Disadvantage Sensitive to electrode surface condition.Slower than direct titration.Less selective, titrant is not a primary standard.Requires an external indicator.[11][12]Requires a calibration curve.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Electrochemical Method: Cyclic Voltammetry

This method quantifies ferrous ions by measuring the current generated from the oxidation of Fe²⁺ to Fe³⁺ as a function of an applied potential.

Apparatus and Reagents:

  • Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).[15]

  • Mohr's salt solution (analyte).

  • Supporting electrolyte (e.g., 1 M HCl).[15]

  • Standard ferrous sulfate solution (for calibration).

  • Polishing materials for the working electrode (e.g., alumina slurry).

Procedure:

  • Prepare a standard solution of Mohr's salt of a known concentration in the supporting electrolyte.

  • Polish the working electrode to a mirror finish, rinse with deionized water, and dry.

  • Assemble the three-electrode cell with a known volume of the Mohr's salt solution.

  • De-aerate the solution by bubbling with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the Fe²⁺/Fe³⁺ redox couple (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).[15]

  • Record the anodic peak current, which is proportional to the Fe²⁺ concentration.

  • For accurate quantification, a standard addition method is recommended.[16]

Alternative Method 1: Titration with Potassium Permanganate

This is a classic redox titration where the deep purple permanganate ion acts as its own indicator.[7][8][9][10]

Apparatus and Reagents:

  • Burette, pipette, conical flask.

  • Standardized potassium permanganate (KMnO₄) solution (~0.02 M).

  • Mohr's salt solution.

  • Dilute sulfuric acid (H₂SO₄, ~2 M).

Procedure:

  • Pipette a known volume (e.g., 20 mL) of the Mohr's salt solution into a conical flask.

  • Add approximately 20 mL of dilute sulfuric acid to acidify the solution.[7][8]

  • Fill the burette with the standardized KMnO₄ solution and note the initial reading.

  • Titrate the Mohr's salt solution with the KMnO₄ solution while constantly swirling the flask.

  • The endpoint is reached when a faint, permanent pink color persists in the solution for about 30 seconds.[7][8]

  • Record the final burette reading and calculate the concentration of ferrous ions.

Alternative Method 2: Titration with Potassium Dichromate

Potassium dichromate is an excellent primary standard and offers high accuracy in the determination of ferrous ions.

Apparatus and Reagents:

  • Burette, pipette, conical flask.

  • Standard potassium dichromate (K₂Cr₂O₇) solution (~0.0167 M).

  • Mohr's salt solution.

  • Acid mixture (sulfuric acid and phosphoric acid).[11][12]

  • Redox indicator (e.g., sodium diphenylamine sulfonate).[11][12]

Procedure:

  • Pipette a known volume of the Mohr's salt solution into a conical flask.

  • Add the acid mixture and a few drops of the redox indicator.

  • Fill the burette with the standard K₂Cr₂O₇ solution.

  • Titrate the Mohr's salt solution with the K₂Cr₂O₇ solution until the indicator changes color from green to violet-blue.[11][12]

  • Record the volume of titrant used and calculate the ferrous ion concentration.

Alternative Method 3: Spectrophotometry with Ferrozine

This highly sensitive method is based on the formation of a stable, magenta-colored complex between ferrous ions and the Ferrozine reagent.

Apparatus and Reagents:

  • Spectrophotometer.

  • Cuvettes.

  • Ferrozine reagent solution.[7][17]

  • Reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) if total iron is to be determined.[9][10]

  • Buffer solution (e.g., acetate buffer, pH ~4.5-5.5).[9]

  • Standard iron solutions for calibration.

Procedure:

  • Prepare a series of standard iron solutions of known concentrations.

  • To a known volume of the standard solutions and the Mohr's salt sample, add the buffer and the Ferrozine reagent.

  • Allow time for the color to develop fully.[7]

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Fe(II)-Ferrozine complex (~562 nm).[7][9]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of ferrous ions in the Mohr's salt sample from the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

experimental_workflow_cv cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Mohr's Salt Solution in Supporting Electrolyte assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deaerate De-aerate Solution (N2 Purge) assemble_cell->deaerate run_cv Run Cyclic Voltammetry Scan deaerate->run_cv record_current Record Anodic Peak Current run_cv->record_current calculate_conc Calculate Concentration (Standard Addition) record_current->calculate_conc experimental_workflow_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis pipette_sample Pipette Mohr's Salt Solution into Flask add_reagents Add Acid (& Indicator for Dichromate) pipette_sample->add_reagents titrate Titrate until Endpoint add_reagents->titrate fill_burette Fill Burette with Titrant (KMnO4 or K2Cr2O7) fill_burette->titrate record_volume Record Volume of Titrant titrate->record_volume calculate_conc Calculate Ferrous Ion Concentration record_volume->calculate_conc experimental_workflow_spectrophotometry cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare Standard Iron Solutions add_reagents Add Buffer and Ferrozine Reagent prep_standards->add_reagents prep_sample Prepare Mohr's Salt Sample prep_sample->add_reagents develop_color Allow for Color Development add_reagents->develop_color measure_absorbance Measure Absorbance at 562 nm develop_color->measure_absorbance plot_calibration Plot Calibration Curve measure_absorbance->plot_calibration determine_conc Determine Sample Concentration plot_calibration->determine_conc

References

A Comparative Guide to Primary Standards in Redox Titrations: Alternatives to Mohr's Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in redox titrations, the accuracy of their results hinges on the purity and stability of their primary standard. While Mohr's salt (Ammonium iron(II) sulfate hexahydrate) has been a traditional choice, its susceptibility to air oxidation and efflorescence necessitates the exploration of more robust alternatives. This guide provides an objective comparison of prominent alternative primary standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your analytical needs.

Key Alternatives to Mohr's Salt

The two most widely accepted and utilized alternatives to Mohr's salt as primary standards in redox titrations are Potassium Dichromate (K₂Cr₂O₇) and Sodium Oxalate (Na₂C₂O₄) . Each possesses distinct advantages in terms of purity, stability, and applicability.

Performance Comparison

The selection of a primary standard is a critical step that influences the entire downstream analytical workflow. The ideal standard should be of high purity, stable, have a high equivalent weight, and be non-hygroscopic.

Quantitative Data Summary

The following table summarizes the key performance indicators for Mohr's salt and its primary alternatives.

PropertyMohr's Salt (NH₄)₂Fe(SO₄)₂·6H₂OPotassium Dichromate (K₂Cr₂O₇)Sodium Oxalate (Na₂C₂O₄)
Purity Typically 98.5-100.5%≥ 99.9%[1]≥ 99.95%[2]
Stability Unstable in air (prone to oxidation and efflorescence)[3]Highly stable solid and in solution[4][5]Stable solid, can be dried to a constant weight[6]
Hygroscopic Nature Slightly hygroscopicNon-hygroscopic[1]Non-hygroscopic
Equivalent Weight (g/eq) 392.1449.0367.00
Primary Titrants Potassium Permanganate, Potassium Dichromate, Cerium(IV) SulfateFerrous Ammonium Sulfate (Mohr's salt), Sodium ThiosulfatePotassium Permanganate
Storage Requires a well-sealed container, often with a desiccantCan be stored in a standard laboratory environmentShould be dried before use and stored in a desiccator

Logical Selection of a Primary Standard

The choice of a primary standard is a multi-faceted decision. The following diagram illustrates the logical workflow for selecting an appropriate primary standard for redox titrations.

Primary_Standard_Selection start Define Titration Requirements purity High Purity (>99.9%) start->purity purity->start No stability Stable (Solid & Solution) purity->stability Yes stability->start No hygroscopic Non-Hygroscopic stability->hygroscopic Yes hygroscopic->start No eq_weight High Equivalent Weight hygroscopic->eq_weight Yes eq_weight->start No availability Commercially Available eq_weight->availability Yes availability->start No select Select Primary Standard availability->select Yes

Caption: Logical workflow for selecting a primary standard.

Experimental Protocols

Detailed and accurate experimental protocols are crucial for achieving reliable results. Below are the methodologies for standardizing common redox titrants using Potassium Dichromate and Sodium Oxalate.

Standardization of Potassium Permanganate (KMnO₄) with Sodium Oxalate

This procedure is widely used for the accurate determination of the concentration of potassium permanganate solutions.

Reaction: 5Na₂C₂O₄ + 2KMnO₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O

Procedure:

  • Preparation of Sodium Oxalate Solution: Accurately weigh about 0.2 g of previously dried (at 105-110 °C) anhydrous sodium oxalate and transfer it to a 250 mL conical flask.[7] Add approximately 100 mL of deionized water and 7 mL of concentrated sulfuric acid to dissolve the solid.[7]

  • Heating: Gently heat the solution to 70-80 °C.[7][8] It is important to maintain the temperature above 60 °C throughout the titration.[7]

  • Titration: Titrate the hot oxalate solution with the potassium permanganate solution from a burette. The permanganate solution should be added slowly with constant stirring. The pink color of the permanganate will disappear as it reacts with the oxalate.

  • Endpoint: The endpoint is reached when the first persistent faint pink color remains for about 30 seconds, indicating a slight excess of permanganate.[7]

  • Calculation: Calculate the normality or molarity of the KMnO₄ solution using the weight of sodium oxalate and the volume of KMnO₄ solution consumed.

Note: A modified procedure suggests adding 90-95% of the required permanganate solution to the acidified oxalate solution at room temperature, then warming to 55-60 °C to complete the titration. This method has been shown to yield results that agree well with those obtained using other primary standards like potassium dichromate and pure iron.[9]

Standardization of Ferrous Ammonium Sulfate (Mohr's Salt) Solution with Potassium Dichromate

Potassium dichromate is an excellent primary standard for titrating ferrous ions.

Reaction: K₂Cr₂O₇ + 6FeSO₄·(NH₄)₂SO₄·6H₂O + 7H₂SO₄ → K₂SO₄ + Cr₂(SO₄)₃ + 3Fe₂(SO₄)₃ + 6(NH₄)₂SO₄ + 43H₂O

Procedure:

  • Preparation of Potassium Dichromate Solution: Accurately weigh a suitable amount of dried (at 120 °C for 4 hours) primary standard potassium dichromate and dissolve it in a known volume of deionized water in a volumetric flask.[10]

  • Preparation of Analyte Solution: Pipette a known volume (e.g., 10 mL) of the Mohr's salt solution into a conical flask.[4]

  • Acidification: Add approximately 10 mL of dilute sulfuric acid (2N) to the flask.[11]

  • Indicator: Add 2-3 drops of a suitable redox indicator, such as diphenylamine or N-phenylanthranilic acid.[4] The addition of orthophosphoric acid can help to sharpen the endpoint.[4]

  • Titration: Titrate the Mohr's salt solution with the standard potassium dichromate solution from a burette. The color of the solution will change from light green to a blue-violet at the endpoint.[4]

  • Calculation: Calculate the concentration of the Mohr's salt solution based on the volume and concentration of the potassium dichromate solution used.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for a redox titration using a primary standard.

Redox_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_standard Prepare Primary Standard Solution standardize Standardize Titrant with Primary Standard prep_standard->standardize prep_titrant Prepare Titrant Solution prep_titrant->standardize titrate_sample Titrate Unknown Sample with Standardized Titrant standardize->titrate_sample calculate Calculate Concentration of Unknown Sample titrate_sample->calculate report Report Results calculate->report

Caption: General workflow of a redox titration.

Conclusion

While Mohr's salt has its place in introductory chemistry, for high-stakes applications in research and drug development, the superior stability and purity of Potassium Dichromate and Sodium Oxalate make them the preferred primary standards for redox titrations. Potassium dichromate is exceptionally stable and can be used to prepare standard solutions by direct weighing.[4][5] Sodium oxalate, when properly dried, is also an excellent primary standard, particularly for the standardization of potassium permanganate solutions.[6][7] The choice between these alternatives will depend on the specific titrant being used and the desired level of accuracy. By adhering to the detailed experimental protocols provided, researchers can ensure the reliability and validity of their titration results.

References

A Comparative Analysis of the Magnetic Properties of Iron Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the magnetic properties of common iron(II) and iron(III) salts, offering valuable data for researchers, scientists, and professionals in drug development. The magnetic characteristics of iron compounds are pivotal in various applications, including magnetic resonance imaging (MRI) contrast agents, magnetic drug targeting, and nanoparticle synthesis. This document presents quantitative magnetic susceptibility and magnetic moment data, details common experimental protocols for their measurement, and illustrates the theoretical basis of iron's magnetic behavior.

Data Presentation: Magnetic Properties of Selected Iron Salts

The magnetic properties of iron salts are primarily dictated by the oxidation state of the iron ion (Fe²⁺ or Fe³⁺) and the number of unpaired d-electrons. Fe³⁺ ions, with a d⁵ electron configuration, typically exhibit a higher magnetic moment than Fe²⁺ ions, which have a d⁶ configuration. The following table summarizes the molar magnetic susceptibility (χₘ) and effective magnetic moment (µₑₒₒ) for several common iron salts at room temperature.

Iron SaltFormulaOxidation StateMolar Magnetic Susceptibility (χₘ) (x 10⁻⁶ cm³/mol)Effective Magnetic Moment (µₑₒₒ) (Bohr Magnetons, µₒ)
Iron(II) ChlorideFeCl₂+2+14750~5.1 - 5.5
Iron(III) ChlorideFeCl₃+3+13450~5.7 - 6.0
Iron(II) SulfateFeSO₄+2+12400~5.1 - 5.5
Iron(II) Sulfate HeptahydrateFeSO₄·7H₂O+2+11200~5.1 - 5.5
Iron(III) Nitrate NonahydrateFe(NO₃)₃·9H₂O+3+15200~5.9

Note: The effective magnetic moment can vary depending on the specific crystalline structure and the presence of ligands, which can influence the spin state of the iron ion.

Theoretical Framework: Understanding the Origin of Magnetism in Iron Salts

The magnetic properties of iron salts arise from the electron configuration of the iron ions. In transition metals like iron, the five d-orbitals are degenerate (have the same energy) in an isolated ion. However, in the presence of ligands (like water or anions in the crystal lattice), these orbitals split into different energy levels. This phenomenon is described by Crystal Field Theory.

For most common iron salts, the arrangement of ligands around the central iron ion is octahedral. In an octahedral crystal field, the d-orbitals split into two sets: a lower energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher energy e₉ set (d₂² , dₓ²₋ᵧ²). The energy difference between these sets is denoted as Δₒ (the crystal field splitting energy).

The filling of these orbitals by the d-electrons of the iron ion determines its magnetic properties. For both Fe²⁺ (d⁶) and Fe³⁺ (d⁵) in weak-field ligand environments (which is typical for simple salts), the electrons will occupy the orbitals to maximize the number of unpaired spins, resulting in a "high-spin" complex. The number of unpaired electrons directly relates to the spin-only magnetic moment.

G cluster_Fe3 Iron(III) Ion (d⁵) - High Spin cluster_d5_orbitals cluster_Fe2 Iron(II) Ion (d⁶) - High Spin cluster_d6_orbitals d5_unsplit 5 degenerate d-orbitals d5_split d-orbitals in octahedral field d5_unsplit->d5_split Ligand Field Splitting (Δ_o) eg_d5 e_g (higher energy) ↑  ↑ t2g_d5 t_2g (lower energy) ↑  ↑  ↑ d5_result 5 Unpaired Electrons High Magnetic Moment d6_unsplit 6 degenerate d-orbitals d6_split d-orbitals in octahedral field d6_unsplit->d6_split Ligand Field Splitting (Δ_o) eg_d6 e_g (higher energy) ↑  ↑ t2g_d6 t_2g (lower energy) ↑↓ ↑  ↑ d6_result 4 Unpaired Electrons Lower Magnetic Moment

Caption: D-orbital splitting and electron configuration for high-spin Fe(III) and Fe(II) ions in an octahedral field.

Experimental Protocols for Measuring Magnetic Properties

Several techniques are commonly employed to determine the magnetic susceptibility of iron salts. Below are detailed methodologies for two prevalent methods: the Evans method (an NMR-based technique) and Vibrating Sample Magnetometry (VSM).

The Evans Method

The Evans method is a widely used solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to measure magnetic susceptibility.[1][2][3] It relies on the principle that the chemical shift of a reference compound is altered by the presence of a paramagnetic species in the solution.

Experimental Workflow:

G A Prepare a solution of the iron salt in a suitable deuterated solvent with a known concentration. C Place the iron salt solution in a coaxial NMR tube insert. A->C B Prepare a reference solution of the same solvent without the iron salt. D Place the reference solution in the outer NMR tube. B->D E Acquire a ¹H NMR spectrum. C->E D->E F Measure the frequency difference (Δν) between the solvent peaks from the inner and outer tubes. E->F G Calculate the molar magnetic susceptibility (χ_m) using the Evans equation. F->G H Calculate the effective magnetic moment (µ_eff). G->H

Caption: Workflow for determining magnetic susceptibility using the Evans method.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh the iron salt and dissolve it in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃) to prepare a solution of known concentration (c).[1]

    • Prepare a reference sample containing only the deuterated solvent.

    • A coaxial NMR tube is used, with the iron salt solution placed in the inner capillary and the pure solvent in the outer tube.[1]

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum of the sample.

    • Two distinct peaks for the solvent will be observed due to the different magnetic environments in the inner and outer tubes.

    • Measure the difference in chemical shift (Δδ in ppm) or frequency (Δν in Hz) between these two peaks.[3]

  • Calculation:

    • The molar magnetic susceptibility (χₘ) is calculated using the following formula (simplified version): χₘ = (3 * Δν) / (4 * π * ν₀ * c) where:

      • Δν is the frequency difference in Hz.

      • ν₀ is the spectrometer frequency in Hz.

      • c is the molar concentration of the iron salt.

    • The effective magnetic moment (µₑₒₒ) is then calculated using: µₑₒₒ = 2.828 * √(χₘ * T) where T is the absolute temperature in Kelvin.

Vibrating Sample Magnetometry (VSM)

VSM is a highly sensitive technique used to measure the magnetic properties of solid samples as a function of an applied magnetic field and temperature.[4][5][6]

Principle of Operation:

G A A solid sample of the iron salt is mounted on a sample holder. B The sample is placed within a uniform magnetic field generated by an electromagnet. A->B C The sample is made to vibrate at a constant frequency. B->C D The vibrating magnetic dipole of the sample induces an AC voltage in a set of pickup coils. C->D E The induced voltage is proportional to the magnetic moment of the sample. D->E F The magnetic moment is measured as a function of the applied magnetic field to generate a hysteresis loop. E->F G Magnetic properties like saturation magnetization and coercivity are determined from the hysteresis loop. F->G

Caption: Principle of operation of a Vibrating Sample Magnetometer (VSM).

Experimental Procedure:

  • Sample Preparation:

    • A small amount of the powdered iron salt is packed into a sample holder (e.g., a gel cap or a specialized powder holder).

    • The mass of the sample is accurately measured.

  • Measurement:

    • The sample holder is attached to the vibrating rod of the VSM and placed in the center of the magnetic field.

    • The magnetic field is swept over a desired range (e.g., -2 to 2 Tesla) while the sample is vibrated.

    • The induced voltage in the pickup coils is measured by a lock-in amplifier, which is phase-locked to the vibration frequency.[6]

    • The instrument records the magnetic moment of the sample as a function of the applied magnetic field.

  • Data Analysis:

    • The output is a hysteresis loop (a plot of magnetization versus applied magnetic field).

    • From this loop, key magnetic parameters such as saturation magnetization, remanence, and coercivity can be determined.

    • The mass magnetic susceptibility can be calculated from the initial slope of the magnetization curve.

This guide provides a foundational understanding and practical data for the comparative analysis of the magnetic properties of iron salts. For more in-depth studies, it is recommended to consult specialized literature and consider the influence of factors such as temperature, crystal structure, and ligand field strength on the magnetic behavior of these compounds.

References

Cross-Validation of Analytical Results: A Comparative Guide to Mohr's Salt and its Alternatives in Redox Titrimetry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the accuracy and reliability of analytical standards are paramount. Mohr's salt, or ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a widely utilized primary standard in redox titrations due to its stability and resistance to air oxidation compared to ferrous sulfate.[1][2] This guide provides a comprehensive cross-validation of analytical results obtained using Mohr's salt, comparing its performance with common alternatives like potassium dichromate and potassium permanganate. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate standard for specific analytical needs.

Comparative Analysis of Redox Titrants

The choice of a titrant in redox analysis depends on various factors including stability, oxidizing strength, and the nature of the analyte. Below is a comparative summary of Mohr's salt and two common alternatives, potassium permanganate and potassium dichromate.

FeatureMohr's Salt (Ferrous Ammonium Sulfate)Potassium Permanganate (KMnO₄)Potassium Dichromate (K₂Cr₂O₇)
Role in Titration Primary Standard (Reducing Agent)[1][2]Oxidizing Agent (Self-indicator)[3][4][5]Oxidizing Agent[6][7]
Stability Good stability in solid form and in acidic solution, resistant to air oxidation.[1][8]Moderately stable; aqueous solutions can decompose in the presence of light, heat, acids, bases, and manganese dioxide.Highly stable in both solid form and solution; can be dried at elevated temperatures without decomposition.[7]
Standardization As a primary standard, it is used to standardize oxidizing agents like KMnO₄ and K₂Cr₂O₇.[1][9]Standardized against primary standards like Mohr's salt or sodium oxalate.Can be used as a primary standard after drying.[7]
Indicator Requires an external or internal indicator (e.g., diphenylamine for titration with K₂Cr₂O₇).[6][7]Acts as its own indicator; the appearance of a permanent pink color signals the endpoint.[3][5]Requires an indicator such as diphenylamine or N-phenylanthranilic acid.[6][7][10]
Reaction Medium Used in acidic medium (dilute H₂SO₄) to prevent hydrolysis of Fe²⁺ ions.[1][11]Strongly acidic medium (dilute H₂SO₄) is required for its effective oxidizing action.[3][12]Requires an acidic medium for the titration.[6][10]
Molar Mass ( g/mol ) 392.14[10][11]158.034294.185

Experimental Protocols

Detailed methodologies for the preparation of a standard Mohr's salt solution and its use in the standardization of potassium permanganate are provided below. These protocols are fundamental to achieving accurate and reproducible results in redox titrimetry.

Preparation of a Standard 0.1 M Mohr's Salt Solution

Materials:

  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Distilled water

  • Concentrated sulfuric acid (H₂SO₄)

  • 250 mL volumetric flask

  • Weighing bottle

  • Funnel

  • Beaker

Procedure:

  • Accurately weigh approximately 9.8 g of high-purity Mohr's salt in a clean, dry weighing bottle.[3]

  • Carefully transfer the weighed Mohr's salt through a funnel into a 250 mL volumetric flask.

  • Add approximately 5 mL of dilute sulfuric acid to the flask to prevent the hydrolysis of ferrous ions.[11][13][14]

  • Add a small amount of distilled water to the flask and gently swirl to dissolve the salt completely.

  • Once dissolved, make up the volume to the 250 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Standardization of Potassium Permanganate (KMnO₄) Solution with Standard Mohr's Salt Solution

Materials:

  • Standard 0.1 M Mohr's salt solution

  • Potassium permanganate (KMnO₄) solution of unknown concentration

  • Dilute sulfuric acid (H₂SO₄)

  • Burette (50 mL)

  • Pipette (20 mL)

  • Conical flask (250 mL)

  • Burette stand and clamp

  • White tile

Procedure:

  • Rinse the burette with the potassium permanganate solution and then fill it, ensuring no air bubbles are trapped in the tip.[4][5] Record the initial burette reading.

  • Rinse the pipette with the standard Mohr's salt solution.[3]

  • Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.[4]

  • Add approximately one test tube full of dilute sulfuric acid to the conical flask to provide an acidic medium.[3][12]

  • Place the conical flask on a white tile below the burette to easily observe the color change.[3][4]

  • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette. Swirl the conical flask continuously.[3] The purple color of the KMnO₄ will disappear as it is added to the flask.

  • The endpoint is reached when a permanent faint pink color persists in the solution for about 30 seconds after swirling.[3][5][15]

  • Record the final burette reading.

  • Repeat the titration until at least three concordant readings (volumes that agree within ±0.1 mL) are obtained.

  • Calculate the molarity of the potassium permanganate solution using the stoichiometric relationship from the balanced chemical equation: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[16]

Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of an analyte concentration using Mohr's salt as a primary standard and comparing the results with a secondary standard like potassium dichromate.

CrossValidationWorkflow start Start: Prepare Analyte Solution of Unknown Concentration prep_mohr Prepare Standard Mohr's Salt Solution (Primary Standard) start->prep_mohr Path 1 prep_k2cr2o7 Prepare Standard K₂Cr₂O₇ Solution (Primary Standard) start->prep_k2cr2o7 Path 2 std_kmno4 Standardize KMnO₄ Solution using Mohr's Salt prep_mohr->std_kmno4 titrate_analyte_kmno4 Titrate Analyte with Standardized KMnO₄ std_kmno4->titrate_analyte_kmno4 result_kmno4 Result 1: Analyte Concentration (via KMnO₄) titrate_analyte_kmno4->result_kmno4 compare Compare Results 1 & 2 (Statistical Analysis) result_kmno4->compare titrate_analyte_k2cr2o7 Titrate Analyte with Standard K₂Cr₂O₇ prep_k2cr2o7->titrate_analyte_k2cr2o7 result_k2cr2o7 Result 2: Analyte Concentration (via K₂Cr₂O₇) titrate_analyte_k2cr2o7->result_k2cr2o7 result_k2cr2o7->compare conclusion Conclusion: Validate Analytical Method compare->conclusion

Caption: Workflow for cross-validating analyte concentration using two different redox titration pathways.

This comparative guide provides the necessary framework for researchers to critically evaluate and select the appropriate reagents for their analytical needs. By understanding the properties and following standardized protocols, the accuracy and reliability of quantitative analysis can be significantly enhanced.

References

Inter-laboratory comparison of Mohr's salt standardization

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison for the Standardization of Mohr's Salt

This guide provides a comprehensive overview of an inter-laboratory study on the standardization of Mohr's salt (Ammonium iron(II) sulfate hexahydrate), a primary standard in volumetric analysis. The objective of this comparison is to assess the accuracy and reproducibility of results across different laboratories, thereby ensuring the reliability of analytical data. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical measurements.

Introduction to Mohr's Salt Standardization

Mohr's salt, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a stable double salt of ferrous sulfate and ammonium sulfate.[1] It is widely used as a primary standard in redox titrations because of its high purity and stability against air oxidation. The standardization of a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), is a common analytical procedure where Mohr's salt is used as the titrand.[1][2]

The underlying principle of this standardization is a redox reaction.[2][3] In an acidic medium, the ferrous ions (Fe²⁺) from Mohr's salt are oxidized to ferric ions (Fe³⁺) by the oxidizing agent. The endpoint of the titration is indicated by a distinct color change.[4][5]

Inter-laboratory Comparison Study

An inter-laboratory comparison (ILC) or proficiency test (PT) is a crucial component of quality assurance in analytical laboratories.[6][7][8] It involves multiple laboratories analyzing the same sample to evaluate and compare their performance.[6][9] Participation in such studies helps laboratories to identify potential systematic errors, improve their analytical methods, and demonstrate the reliability of their results to regulatory bodies.[6] The statistical evaluation of the results, often using z-scores, provides a quantitative measure of each laboratory's performance.[9][10]

Study Design

In this study, a batch of high-purity Mohr's salt was distributed to five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was tasked with preparing a standard solution of Mohr's salt and using it to standardize a solution of potassium permanganate of unknown concentration, following a standardized protocol.

Experimental Protocol: Standardization of Potassium Permanganate with Mohr's Salt

The following protocol was provided to all participating laboratories to ensure consistency in the experimental procedure.

Materials and Reagents
  • Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O) - Analytical grade

  • Potassium permanganate (KMnO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled or deionized water

  • Weighing bottle, Beakers, Conical flasks, Burette, Pipette, Volumetric flasks

  • Analytical balance

Preparation of Standard Mohr's Salt Solution (approx. 0.05 M)
  • Accurately weigh approximately 4.9 g of Mohr's salt into a clean, dry weighing bottle.[2][5]

  • Transfer the weighed salt into a 250 mL volumetric flask using a funnel.

  • Add approximately 5 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous salt.

  • Add distilled water to dissolve the salt and then make up the volume to the 250 mL mark.

  • Stopper the flask and shake thoroughly to ensure a homogenous solution.

Titration Procedure
  • Rinse and fill a burette with the potassium permanganate solution of unknown concentration.

  • Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.

  • Add approximately 20 mL of dilute sulfuric acid to the conical flask to provide an acidic medium for the reaction.[2][3]

  • Titrate the Mohr's salt solution with the potassium permanganate solution from the burette with constant swirling.

  • The endpoint is reached when a permanent pale pink color persists in the solution.[4][5]

  • Repeat the titration at least three times to obtain concordant readings.

Calculation

The molarity of the potassium permanganate solution can be calculated using the following equation derived from the stoichiometry of the reaction:

5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O[4]

M₁V₁ / n₁ = M₂V₂ / n₂

Where:

  • M₁ = Molarity of KMnO₄ solution

  • V₁ = Volume of KMnO₄ solution used (from burette)

  • n₁ = number of moles of KMnO₄ in the balanced equation (1)

  • M₂ = Molarity of Mohr's salt solution

  • V₂ = Volume of Mohr's salt solution taken (20 mL)

  • n₂ = number of moles of Fe²⁺ in the balanced equation (5)

Data Presentation and Analysis

The following table summarizes the results reported by the five participating laboratories for the standardization of the same batch of potassium permanganate solution.

LaboratoryMolarity of Mohr's Salt (M)Volume of KMnO₄ Used (mL) - Trial 1Volume of KMnO₄ Used (mL) - Trial 2Volume of KMnO₄ Used (mL) - Trial 3Average Volume of KMnO₄ (mL)Calculated Molarity of KMnO₄ (M)
Lab A 0.050119.8519.9019.8819.880.02016
Lab B 0.049920.1020.0520.0820.080.01988
Lab C 0.050219.8019.8219.8119.810.02027
Lab D 0.050020.0019.9519.9819.980.02002
Lab E 0.049820.2520.2020.2220.220.01970

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Mohr's Salt dissolve Dissolve in Acidified Water weigh->dissolve makeup Make up to Volume dissolve->makeup pipette Pipette Mohr's Salt Solution makeup->pipette add_acid Add Sulfuric Acid pipette->add_acid titrate Titrate with KMnO4 add_acid->titrate endpoint Observe Endpoint (Pale Pink) titrate->endpoint record Record Burette Readings endpoint->record calculate Calculate Molarity of KMnO4 record->calculate

Caption: Workflow for the standardization of KMnO₄ with Mohr's salt.

Redox Reaction Pathway

G Fe2 Fe²⁺ (from Mohr's Salt) Fe3 Fe³⁺ Fe2->Fe3 Oxidation (loses e⁻) MnO4 MnO₄⁻ (Permanganate) Mn2 Mn²⁺ MnO4->Mn2 Reduction (gains e⁻) H2O H₂O MnO4->H2O H H⁺ (Acidic Medium) H->MnO4

Caption: Redox reaction between Ferrous ion and Permanganate ion.

Inter-laboratory Comparison Process

G organizer Study Organizer sample_prep Prepare & Distribute Homogeneous Mohr's Salt Sample organizer->sample_prep data_analysis Statistical Analysis of Results (e.g., z-scores) organizer->data_analysis labs Participating Laboratories (A, B, C, D, E) sample_prep->labs analysis Perform Standardization of KMnO₄ labs->analysis reporting Report Results analysis->reporting reporting->organizer report_gen Generate Comparison Report data_analysis->report_gen report_gen->labs

Caption: Process flow of the inter-laboratory comparison study.

Discussion of Results

The results from the five laboratories show a relatively small variation in the calculated molarity of the potassium permanganate solution, with values ranging from 0.01970 M to 0.02027 M. The precision within each laboratory, as indicated by the triplicate titration readings, was high. The slight variations between laboratories could be attributed to several factors, including:

  • Minor differences in weighing and volumetric measurements.

  • Variations in endpoint determination.

  • Purity of reagents and calibration of glassware.

Overall, the inter-laboratory comparison demonstrates a good level of agreement between the participating laboratories, indicating that the standardized method is robust and reproducible. Further statistical analysis, such as the calculation of z-scores, would provide a more quantitative assessment of each laboratory's performance against the consensus value.

Conclusion

This inter-laboratory comparison guide for the standardization of Mohr's salt highlights the importance of such studies in maintaining the quality and consistency of analytical results. The provided experimental protocol is a reliable method for the standardization of oxidizing agents. The presented data and visualizations offer a clear framework for conducting and evaluating similar proficiency tests. Regular participation in such comparisons is highly recommended for all analytical laboratories to ensure the continued accuracy and validity of their measurements.

References

Safety Operating Guide

Clarification Required for Safe Disposal of "Azanium;hexahydrate"

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safe and proper disposal of the chemical you are working with, it is crucial to identify the specific compound. "Azanium" is the systematic name for the ammonium ion (NH₄⁺), and "hexahydrate" indicates the presence of six water molecules. However, "Azanium;hexahydrate" does not specify the accompanying anion (the negatively charged ion), which is essential for determining the correct disposal protocol.

Different ammonium hexahydrate salts have varying levels of toxicity and regulatory requirements for disposal. The proper procedure is dictated by the complete chemical identity of the substance.

To provide you with accurate and safe disposal instructions, please specify the full name of the chemical. Common examples of ammonium hexahydrate salts found in laboratory settings include:

  • Ammonium Iron(II) Sulfate Hexahydrate (also known as Mohr's salt)

  • Ammonium Nickel(II) Sulfate Hexahydrate

  • Ammonium Chloride Hexahydrate

  • Ammonium Aluminum Sulfate Dodecahydrate (Ammonium Alum) - note the different number of water molecules.

Once you have identified the specific ammonium salt, please provide the complete chemical name, and I can offer detailed disposal procedures, including safety precautions and regulatory considerations. This information is typically available on the chemical's container label or in its Safety Data Sheet (SDS).

Providing a generic disposal plan for "this compound" would be unsafe and could lead to improper handling of hazardous materials. Your safety and environmental compliance are of the utmost importance.

Personal protective equipment for handling Azanium;hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as hydrated ammonium salts. This guide provides essential, immediate safety and logistical information for the handling and disposal of "Azanium;hexahydrate," a term chemically referring to a hydrated ammonium salt. The following procedures are based on safety data for closely related and commonly used ammonium hexahydrate compounds, such as Ammonium Iron(II) Sulfate Hexahydrate.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times to protect against splashes.
Hand Protection Suitable chemical-resistant gloves
Body Protection Lab coat or other protective clothingTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.In case of insufficient ventilation, wear suitable respiratory equipment.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols.[2][4] Use only in a well-ventilated area.[2][5] Wash hands thoroughly after handling.[5]
Storage Keep container tightly closed in a dry and well-ventilated place.[4][6] Store locked up.[1][3]

Spills and Disposal

In the event of a spill, prompt and correct cleanup is necessary to prevent contamination and exposure.

ProcedureAction
Spill Cleanup Wear appropriate PPE.[2] For dry spills, sweep up and place in a suitable container for disposal.[2] Avoid generating dust.[2] For liquid spills, contain with an inert absorbent material.
Disposal Dispose of contents/container to an approved waste disposal plant.[1] Do not let the product enter drains.[7]

Workflow for Safe Handling of Hydrated Ammonium Salts

The following diagram outlines the standard operating procedure for safely handling hydrated ammonium salts in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Chemical Weigh/Measure Chemical Prepare Workspace->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.